molecular formula C6H6N2O2 B1437644 4-Methylpyrimidine-2-carboxylic acid CAS No. 933738-87-5

4-Methylpyrimidine-2-carboxylic acid

Número de catálogo: B1437644
Número CAS: 933738-87-5
Peso molecular: 138.12 g/mol
Clave InChI: WBSSDROYPVWGTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methylpyrimidine-2-carboxylic acid (CAS 933738-87-5) is a high-purity heterocyclic carboxylic acid serving as a valuable synthetic building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol, is typically supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . Its primary research value lies in its application as a protein degrader building block, facilitating the exploration of novel therapeutic strategies . The structure, featuring both a pyrimidine ring and a carboxylic acid functional group, makes it a versatile precursor for constructing more complex molecules, particularly in developing metal-chelating peptides and other coordination complexes . Disclaimer: This product is intended for research and professional laboratory or industrial use only. It is strictly not for diagnostic, therapeutic, medical, or consumer use .

Propiedades

IUPAC Name

4-methylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSDROYPVWGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651842
Record name 4-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-87-5
Record name 4-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 4-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis protocols, and application frameworks for 4-Methylpyrimidine-2-carboxylic acid (CAS 933738-87-5).

Chemical Identity & Core Properties

4-Methylpyrimidine-2-carboxylic acid is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and plasma kallikrein inhibitors. Its pyrimidine scaffold serves as a bioisostere for pyridine and phenyl rings, offering unique hydrogen-bonding capabilities and solubility profiles.

PropertySpecification
CAS Number 933738-87-5
IUPAC Name 4-Methylpyrimidine-2-carboxylic acid
Synonyms 4-Methyl-2-pyrimidinecarboxylic acid; 2-Carboxy-4-methylpyrimidine
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
InChI Key WBSSDROYPVWGTA-UHFFFAOYSA-N

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids the difficult direct oxidation of 2,4-dimethylpyrimidine. Instead, it utilizes a palladium-catalyzed cyanation of the commercially available 2-chloro-4-methylpyrimidine, followed by acid-mediated hydrolysis .

Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) Step1 Step 1: Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 110°C Start->Step1 Inter Intermediate: 4-Methylpyrimidine-2-carbonitrile (CAS 77768-02-6) Step1->Inter Step2 Step 2: Hydrolysis HCl (aq), MeOH 80°C, 1.5h Inter->Step2 Final Target: 4-Methylpyrimidine-2-carboxylic acid (CAS 933738-87-5) Step2->Final

Figure 1: Two-step synthetic pathway from 2-chloro-4-methylpyrimidine.

Detailed Experimental Procedure
Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile
  • Reagents: 2-Chloro-4-methylpyrimidine (1.0 eq), Zinc cyanide (0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (0.1 eq), DMF (anhydrous).

  • Protocol:

    • Charge a reaction vessel with 2-chloro-4-methylpyrimidine and anhydrous DMF (0.5 M concentration).

    • Add Zn(CN)₂ and Pd(PPh₃)₄ under a nitrogen atmosphere.[1]

    • Heat the slurry to 110°C for 30 minutes. Monitor by TLC or LC-MS for disappearance of starting material.

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2N ammonium hydroxide (to remove copper/zinc salts) followed by brine.

    • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: Expected ~67% as a solid.

Step 2: Hydrolysis to 4-Methylpyrimidine-2-carboxylic Acid
  • Reagents: 4-Methylpyrimidine-2-carbonitrile (1.0 eq), 6N HCl (aq), Methanol.

  • Protocol:

    • Dissolve the nitrile intermediate in Methanol (10 volumes).

    • Add aqueous HCl (excess, ~30 eq).

    • Stir the mixture at 80°C for 1.5 hours.

    • Validation: Check LC-MS for conversion of Nitrile (M+H 120) to Acid (M+H 139).

    • Isolation: Cool to room temperature. The product may precipitate upon cooling or concentration. If soluble, adjust pH to ~3-4 with NaOH to induce precipitation of the zwitterion, or extract with EtOAc/THF mixtures.

    • Purification: Recrystallization from water/methanol if necessary.

Applications in Drug Discovery

This compound functions as a specialized "cap" or core scaffold in medicinal chemistry.

Pharmacophore Utility
  • Bioisosterism: Replaces 2-pyridinecarboxylic acid (picolinic acid) to lower lipophilicity (LogP) and introduce additional H-bond acceptor sites (N3).

  • Fragment-Based Design: Used in the development of Plasma Kallikrein Inhibitors and β-Secretase (BACE1) Inhibitors .

  • Metal Chelation: The N1-nitrogen and the 2-carboxylic acid oxygen form a bidentate ligand system suitable for metallo-enzyme inhibition or coordination chemistry.

Structural Logic Diagram

Applications Core 4-Methylpyrimidine-2-carboxylic Acid App1 Kinase Inhibitors (ATP Hinge Binder) Core->App1 Scaffold App2 Plasma Kallikrein Inhibitors Core->App2 Building Block App3 Metallo-Enzyme Ligands (N,O-Chelation) Core->App3 Coordination

Figure 2: Primary application domains in medicinal chemistry.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.8 ppm (d, 1H): Proton at C6 position (deshielded by adjacent N).

    • δ 7.6 ppm (d, 1H): Proton at C5 position.

    • δ 2.6 ppm (s, 3H): Methyl group at C4.

    • δ 13.0+ ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if exchanged).

  • LC-MS:

    • Ionization: ESI Positive mode.

    • Parent Ion: [M+H]⁺ = 139.1.

  • Purity Standard: ≥95% by HPLC (254 nm) for biological assays.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3][2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acid functionality makes it susceptible to salt formation with environmental amines; keep container tightly sealed.

References

  • Sigma-Aldrich. Product Specification: 4-Methylpyrimidine-2-carboxylic acid (CAS 933738-87-5).Link

  • GuideChem. Synthesis and applications of 2-Chloro-4-methylpyrimidine.Link

  • Patent WO2021257353A1. Plasma Kallikrein Inhibitors. (2021).[3] Describes the hydrolysis of 4-methylpyrimidine-2-carbonitrile to the acid. Link

  • PubChem. Compound Summary: 2-Chloro-4-methylpyrimidine.[1][4][5]Link

Sources

4-Methylpyrimidine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpyrimidine-2-carboxylic acid: Chemical Profile, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-Methylpyrimidine-2-carboxylic acid (CAS: 933738-87-5) is a functionalized heteroaromatic building block critical to fragment-based drug discovery (FBDD) and coordination chemistry. Characterized by a pyrimidine core substituted with a methyl group at the 4-position and a carboxylic acid at the 2-position, this molecule offers a unique vector for exploring chemical space. Its specific geometry allows for bidentate metal chelation and precise hydrogen bonding interactions within enzyme active sites, distinguishing it from its pyridine analogs.

This guide provides a definitive technical analysis of the compound’s physicochemical properties, a validated synthetic workflow, and its strategic application in modern medicinal chemistry.

Chemical Identity and Physicochemical Profile

The following data consolidates the core molecular descriptors for 4-Methylpyrimidine-2-carboxylic acid. Researchers should utilize these constants for stoichiometric calculations and database registration.

PropertyValue / Descriptor
IUPAC Name 4-Methylpyrimidine-2-carboxylic acid
Common Synonyms 2-Carboxy-4-methylpyrimidine; 4-Methyl-2-pyrimidinecarboxylic acid
CAS Registry Number 933738-87-5
Molecular Formula

Molecular Weight 138.12 g/mol
SMILES CC1=NC(=NC=C1)C(=O)O
InChI Key WBSSDROYPVWGTA-UHFFFAOYSA-N
Physical State Crystalline Solid
Predicted pKa (Acid) ~3.5 – 4.0 (Carboxylic acid proton)
Predicted pKa (Base) ~1.0 – 1.5 (Pyrimidine nitrogen)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Structural Insight: The molecule features a planar pyrimidine ring. The 2-position carboxylic acid is significantly more acidic than benzoic acid derivatives due to the electron-withdrawing nature of the adjacent diaza-ring system. This electron deficiency also makes the ring susceptible to nucleophilic attack, a property relevant during metabolic stability assessments.

Validated Synthetic Protocol

While various routes exist, the most robust laboratory-scale synthesis involves the hydrolysis of the corresponding nitrile precursor. This method avoids the poor selectivity often seen in direct oxidation of methyl-pyrimidines.

Mechanism of Action

The synthesis relies on a nucleophilic aromatic substitution (


) of a 2-halo or 2-sulfonyl pyrimidine followed by acid- or base-catalyzed hydrolysis. The 2-position is highly activated for nucleophilic attack, making the cyanation step high-yielding.
Step-by-Step Methodology

Reagents:

  • Precursor: 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2)

  • Cyanation Agents: Potassium Cyanide (KCN), 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst), or Pd-catalyst (e.g.,

    
    ).
    
  • Hydrolysis: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Protocol:

  • Cyanation (Nitrile Formation):

    • Dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in a polar aprotic solvent (DMSO or DMF).

    • Add KCN (1.2 eq) and DABCO (0.1 eq). Note: DABCO acts as a nucleophilic catalyst, forming a transient quaternary ammonium salt that is more reactive than the chloride.

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
      ) for 4–6 hours. Monitor by TLC (disappearance of starting material).
      
    • Workup: Quench with water, extract with ethyl acetate. The product, 4-methylpyrimidine-2-carbonitrile, is often a low-melting solid or oil.

  • Hydrolysis (Carboxylic Acid Formation):

    • Suspend the nitrile intermediate in 2M NaOH (3.0 eq).

    • Reflux at 100°C for 2–3 hours. The solution will become homogeneous as the carboxylate salt forms.

    • Isolation: Cool the reaction to 0°C. Acidify carefully with concentrated HCl to pH ~2–3.

    • Purification: The free acid, 4-Methylpyrimidine-2-carboxylic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from water/ethanol may be required for analytical purity.

Self-Validating Checkpoints
  • IR Spectroscopy: The nitrile intermediate shows a sharp peak at ~2230

    
    . Successful hydrolysis is confirmed by the disappearance of this peak and the appearance of a broad O-H stretch (2500–3300 
    
    
    
    ) and a strong Carbonyl (C=O) peak at ~1700–1730
    
    
    .
  • Solubility: The product should be soluble in aqueous base (forming the carboxylate) but sparingly soluble in acidic water.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the commercially available chloride to the target acid, highlighting the critical intermediate.

SynthesisPathway Start 2-Chloro-4-methylpyrimidine (Starting Material) Inter 4-Methylpyrimidine-2-carbonitrile (Intermediate) Start->Inter KCN, DABCO DMSO, 80°C (SNAr Substitution) End 4-Methylpyrimidine-2-carboxylic acid (Target Product) Inter->End 1. NaOH, Reflux 2. HCl (pH 3) (Hydrolysis)

Figure 1: Synthetic route transforming the chloro-precursor to the carboxylic acid via a nitrile intermediate.

Medicinal Chemistry Applications

4-Methylpyrimidine-2-carboxylic acid serves as more than just a passive scaffold; it is an active pharmacophore element.

A. Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 138.12 Da, this molecule is an ideal "fragment" (Rule of 3 compliant).

  • Ligand Efficiency: The rigid pyrimidine core reduces the entropic penalty upon binding to a protein target.

  • Vector Exploration: The 4-methyl group provides a vector to probe hydrophobic pockets, while the 2-carboxyl group anchors the molecule via salt bridges (e.g., to Arginine or Lysine residues).

B. Metal Chelation & Metalloenzyme Inhibition

The N1-nitrogen and the carboxylic acid oxygen form a "N,O-bidentate" chelating motif. This is particularly relevant for inhibiting metalloenzymes (e.g., Histone Demethylases or Carbonic Anhydrases) where the inhibitor must coordinate to a catalytic metal ion (often


, 

, or

).
C. Bioisosterism

The pyrimidine-2-carboxylic acid moiety is often used as a bioisostere for:

  • Picolinic acid (Pyridine-2-carboxylic acid): The extra nitrogen in the pyrimidine ring lowers the

    
     and increases water solubility.
    
  • Salicylic acid: In specific contexts where planar H-bonding is required without the phenol moiety.

Pharmacophore Interaction Map

The diagram below details how 4-Methylpyrimidine-2-carboxylic acid interacts within a theoretical enzyme binding pocket.

Pharmacophore Ligand_Acid Carboxylate (-COO-) Target_Arg Arg/Lys Residue (Positive Charge) Ligand_Acid->Target_Arg Salt Bridge / H-Bond Target_Metal Metal Ion (Zn2+ / Fe2+) Ligand_Acid->Target_Metal Coordination Ligand_N1 Pyrimidine N1 Ligand_N1->Target_Metal Coordination Ligand_Me 4-Methyl Group Target_Hydro Hydrophobic Pocket Ligand_Me->Target_Hydro Van der Waals

Figure 2: Interaction map showing the bidentate coordination to metal ions and salt-bridge formation, characteristic of this scaffold.

Safety and Handling

  • Hazard Identification: Like many low-molecular-weight organic acids, this compound is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. It is generally stable under ambient conditions but should be protected from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant. The nitrogen-rich ring suggests it should not be released into waterways due to potential aquatic toxicity.

References

  • PubChem. (2025). 4-Methylpyrimidine-2-carboxylic acid (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][3] 5th Edition. Wiley. (Reference for general reactivity of pyrimidine 2-positions toward nucleophilic substitution).

  • Ertl, P., et al. (2006). Heteroaromatic Rings in Drug Design. Journal of Medicinal Chemistry.[2] (Context for pyrimidine physicochemical properties in FBDD).

Sources

Technical Guide: 4-Methylpyrimidine-2-carboxylic Acid

[1][2][3]

Executive Summary

4-Methylpyrimidine-2-carboxylic acid (CAS: 933738-87-5) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally characterized by a pyrimidine core substituted with a methyl group at the C4 position and a carboxylic acid at the C2 position, this moiety serves as a critical scaffold in the synthesis of bioactive small molecules.[1]

Its primary utility lies in drug discovery, particularly as a pharmacophore in p38 MAP kinase inhibitors and as a bioisostere for phenyl-carboxylic acids to modulate physicochemical properties (logP, solubility) and metabolic stability.[1] This guide provides an in-depth technical analysis of its synthesis, chemical properties, and applications in pharmaceutical development.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-Methylpyrimidine-2-carboxylic acid
Common Synonyms 4-Methyl-2-pyrimidinecarboxylic acid; 2-Carboxy-4-methylpyrimidine
CAS Number 933738-87-5
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Physical State White to off-white solid
Acidity (pKa) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
Solubility Soluble in DMSO, MeOH, Water (pH dependent)

Synthetic Pathways[4][5][12]

The synthesis of 4-Methylpyrimidine-2-carboxylic acid can be approached via two primary strategies: Condensation (Convergent) and Functional Group Interconversion (Linear) . The condensation route is generally preferred for scale-up due to the avoidance of toxic cyanide reagents.

Pathway A: The Condensation Route (Preferred)

This method utilizes a "3+3" cyclization strategy involving a 1,3-dicarbonyl equivalent and an amidine derivative.[1]

  • Precursor 1: 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl)[1]

  • Precursor 2: Ethyl 2-amino-2-iminoacetate (Ethyl oxalamidate)

Detailed Protocol

Step 1: Cyclization to Ethyl Ester

  • Reagents: Dissolve Ethyl 2-amino-2-iminoacetate hydrochloride (1.0 eq) in absolute ethanol.

  • Base: Add Sodium Ethoxide (NaOEt, 2.5 eq) to generate the free amidine and catalyze the condensation.

  • Addition: Dropwise add 4,4-Dimethoxy-2-butanone (1.1 eq).

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ketone, followed by cyclization and elimination of methanol/water.[1]

  • Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate. Dry and concentrate to yield Ethyl 4-methylpyrimidine-2-carboxylate .

Step 2: Hydrolysis to Acid

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1).

  • Base: Add LiOH or NaOH (2.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Acidify the solution to pH 3–4 with 1M HCl. The product, 4-Methylpyrimidine-2-carboxylic acid , precipitates as a solid or is extracted with EtOAc.

Pathway B: The Nitrile Hydrolysis Route

This route involves the hydrolysis of 4-Methylpyrimidine-2-carbonitrile .

  • Precursor: 2-Cyano-4-methylpyrimidine.

  • Method: Acidic hydrolysis (HCl/H₂O, Reflux) or Basic hydrolysis (NaOH/H₂O) converts the nitrile directly to the carboxylic acid.[1]

  • Note: The starting nitrile is often prepared from 4-methylpyrimidine-N-oxide (Reissert-Henze reaction) or via nucleophilic substitution of 2-chloro-4-methylpyrimidine with NaCN.

Synthesis Workflow Diagram

SynthesisWorkflowcluster_0Pathway A: Condensation (Preferred)cluster_1Pathway B: Nitrile HydrolysisPrecursor14,4-Dimethoxy-2-butanone(C6H12O3)IntermediateEthyl 4-methylpyrimidine-2-carboxylate(Ester Intermediate)Precursor1->IntermediateNaOEt, EtOHRefluxPrecursor2Ethyl 2-amino-2-iminoacetate(Ethyl Oxalamidate)Precursor2->IntermediateProduct4-Methylpyrimidine-2-carboxylic acid(CAS 933738-87-5)Intermediate->Product1. NaOH/H2O2. HCl (pH 3)Nitrile4-Methylpyrimidine-2-carbonitrileNitrile->ProductHCl/H2OReflux

Caption: Dual synthetic pathways for 4-Methylpyrimidine-2-carboxylic acid. Pathway A is preferred for safety and scalability.[1]

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAP Kinase)

The 4-methylpyrimidine-2-carboxylic acid scaffold is utilized in the design of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Mechanism: The carboxylic acid group often forms critical hydrogen bonds with the hinge region or specific lysine/aspartate residues in the kinase ATP-binding pocket.

  • Example: Derivatives have been explored in treating Folliculoskeletal Myopathy (FSHD) by reducing DUX4 expression via p38 inhibition.[1][2]

Carboxylic Acid Bioisostere

In drug design, replacing a phenyl ring with a pyrimidine ring (an electron-deficient heteroaromatic) alters the electronic properties of the carboxylic acid.[1]

  • Acidity: The pyrimidine ring is electron-withdrawing, potentially lowering the pKa of the carboxylic acid compared to benzoic acid, affecting permeability and binding affinity.[1]

  • Solubility: The nitrogen atoms in the ring increase polarity and water solubility.[1]

Ligand Design

The 2-carboxylate position adjacent to the pyrimidine nitrogens creates a chelating "N,O-donor" pocket, similar to picolinic acid.[1] This makes the molecule a valuable ligand for:

  • Metallodrugs: Ruthenium or Platinum complexes for oncology.

  • Catalysis: Ligands for transition-metal catalyzed C-H activation.

Pharmacophore Interaction Diagram[4]

Pharmacophorecluster_mol4-Methylpyrimidine-2-carboxylic Acid ScaffoldTargetKinase Active Site(e.g., p38 MAPK)AcidCOOH Group(H-Bond Donor/Acceptor)Acid->TargetSalt Bridge / H-Bond(Lys/Asp Residues)RingPyrimidine Ring(Pi-Stacking / Electron Deficient)Ring->TargetPi-Pi Stacking(Gatekeeper Residue)Methyl4-Methyl Group(Hydrophobic Pocket Fill)Methyl->TargetVan der Waals(Selectivity Pocket)

Caption: Pharmacophore mapping of the scaffold within a kinase active site, highlighting key binding interactions.

Analytical Characterization

To validate the synthesis of 4-Methylpyrimidine-2-carboxylic acid , the following analytical signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 8.8 ppm (d, 1H): Pyrimidine H-6 proton (deshielded by adjacent N).[1]

    • δ 7.6 ppm (d, 1H): Pyrimidine H-5 proton.[1]

    • δ 2.6 ppm (s, 3H): Methyl group at C4.[1]

  • LC-MS:

    • ESI+: m/z 139.1 [M+H]⁺.[1]

    • ESI-: m/z 137.1 [M-H]⁻.

References

  • BenchChem. Ethyl 4-methylpyrimidine-2-carboxylate Structure and Applications. Retrieved from [1]

  • PubChem. 4-Methylpyrimidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Google Patents. WO2019071147A1 - p38 kinase inhibitors reduce DUX4 and downstream gene expression. Retrieved from [1]

  • ChemSynthesis. 4,4-Dimethoxy-2-butanone Synthesis and Properties. Retrieved from [1]

  • Matrix Scientific. 5-Fluoro-4-methylpyrimidine-2-carboxylic acid (Analog Reference).[3] Retrieved from [1]

Technical Guide: Solubility Profile & Purification of 4-Methylpyrimidine-2-carboxylic Acid

[1][2][3]

Part 1: Executive Summary & Solubility Landscape

4-Methylpyrimidine-2-carboxylic acid (Structure: Pyrimidine ring, C2-COOH, C4-CH3) is an amphoteric heterocyclic building block.[1][2][3][4] Its solubility is governed not just by solvent polarity, but critically by pH and zwitterionic character .[1][2][3][4]

Unlike simple lipophilic organic molecules, this compound exhibits a "U-shaped" solubility curve in aqueous media—highly soluble at low pH (cationic) and high pH (anionic), but significantly less soluble near its isoelectric point (neutral/zwitterionic).[1][2][3][4] In organic solvents, it favors polar aprotic media and requires heat for dissolution in protic solvents like ethanol.[1][2][3][4]

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Note
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Preferred for stock solutions and reactions.[1][2][3]
Protic (Alcohols) Methanol, EthanolModerate (Heat req.)[1][2][3][4]Soluble at reflux; poor at RT.[1][2][3][4] Ideal for recrystallization.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Often requires small % MeOH as co-solvent to break crystal lattice.[1][2][3][4]
Ethers/Hydrocarbons Diethyl ether, Hexanes, TolueneInsoluble Used as anti-solvents to force precipitation.[1][2][3][4]
Aqueous Water (pH < 1 or pH > 8)High Forms soluble salts (HCl salt or Na/K salt).[1][2][3][4]
Aqueous Water (pH 3–4)Low Precipitants out near isoelectric point (pI).[1][2][3][4]

Part 2: Physicochemical Mechanisms[1][2][3][4]

The Zwitterionic Barrier

The pyrimidine ring contains basic nitrogen atoms (pKa ~1.5–2.5 for the conjugate acid), while the carboxylic acid at position 2 is acidic (pKa ~3–4).[1][2][3][4] In neutral solutions or solid state, the molecule often exists as a zwitterion or forms strong intermolecular hydrogen bond networks (Dimerization of COOH groups + N...H interactions).[1][2][3][4]

  • Consequence: This high lattice energy resists dissolution in non-polar solvents.[1][2][3][4]

  • Solution: Use solvents that can disrupt hydrogen bonding (DMSO) or use pH manipulation to ionize the molecule.[1][2][3][4]

Temperature Dependence

In alcohols like ethanol or isopropanol, the solubility of 4-Methylpyrimidine-2-carboxylic acid exhibits a steep curve.[1][2][3][4] It may be nearly insoluble at 20°C but fully soluble at 78°C (reflux).[1][2][3][4] This property is exploited for purification.[1][2][3][4][5]

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Method)

Use this protocol to determine the saturation limit for your specific batch/isomer.[1][2][4]

Reagents: Solvent of choice (e.g., MeOH), 4-Methylpyrimidine-2-carboxylic acid (solid).[1][2][3][4] Equipment: Scintillation vial, heating block, vortexer.

  • Weighing: Place 10 mg of solid into a clear glass vial.

  • Incremental Addition: Add 100 µL of solvent. Vortex for 30 seconds.[1][2][3][4]

  • Observation: Check for clarity.

    • Clear? Solubility > 100 mg/mL.[1][2][3][4]

    • Cloudy? Proceed to step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing after each, until clear.

  • Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (e.g., 65°C for MeOH).[1][2][3][4] Record if dissolution occurs.

  • Calculation:

    
    .
    
Protocol B: Purification via Isoelectric Precipitation

Best for isolating the compound from crude reaction mixtures.[1][2]

Principle: The molecule is soluble in base (as a carboxylate) and acid (as a pyrimidinium salt) but precipitates at its neutral zwitterionic state.[1][2][3][4]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 volumes). Stir until fully dissolved (pH > 10).

    • Note: If insoluble impurities remain, filter them off.[1][2][3][4]

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

  • Precipitation Point: Monitor pH. A thick precipitate will form as the pH approaches 3.0–4.0 .[1][2][3][4]

  • Aging: Cool the slurry to 0–5°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid, wash with a small amount of cold water (to remove NaCl), and dry under vacuum.[1][2][3][4]

Protocol C: Recrystallization from Ethanol

Best for final polishing to >99% purity.[1][2][3]

  • Slurry: Suspend the crude acid in Ethanol (absolute) at a ratio of 1 g : 10 mL.

  • Reflux: Heat the mixture to reflux (78°C).

    • If not fully dissolved: Add Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If particulates remain, filter quickly through a pre-heated glass frit.[1][2][3][4]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then chill to 0°C.

  • Collection: Filter the white/off-white crystals and wash with cold Ethanol.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the operational goal (Reaction vs. Purification).

SolubilityLogicStart4-Methylpyrimidine-2-COOHSolubility GoalGoal_RxnGoal: Chemical Reaction(Homogeneous Solution)Start->Goal_RxnGoal_PurifyGoal: Purification(Isolation)Start->Goal_PurifySolvent_PolarUse Polar Aprotic:DMSO, DMF, NMP(High Solubility)Goal_Rxn->Solvent_PolarStandardSolvent_ProticUse Protic/Heat:Ethanol, Methanol(Temp Dependent)Goal_Rxn->Solvent_ProticIf reactants tolerate OHGoal_Purify->Solvent_ProticRecrystallizationMethod_pHMethod: pH SwingDissolve in NaOH -> Precipitate w/ HClGoal_Purify->Method_pHBulk ExtractionMethod_pH->Solvent_PolarAlternative

Caption: Decision tree for solvent selection based on whether the objective is homogeneous synthesis or product isolation.

References

  • Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Information. (Data on pyrimidine carboxylic acid analogues used as solubility proxies). Link

  • PubChem. 4-Methylpyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2][3][4] (Structural isomer comparison). Link

  • Google Patents. Synthesis of substituted pyrimidine carboxylic acids. (Methodology for isoelectric precipitation of pyrimidine derivatives). Link

  • Organic Syntheses. 2-Mercaptopyrimidine and derivatives. (General handling of 2-substituted pyrimidines). Link

The Pyrimidine-Carboxylate Scaffold: From Biological Origin to Medicinal Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of pyrimidine-based carboxylic acids, synthesizing historical discovery with modern synthetic utility and medicinal application.

Executive Summary

Pyrimidine-based carboxylic acids represent a privileged class of heterocyclic building blocks that bridge fundamental biochemistry and modern drug discovery.[1] Historically anchored by the discovery of Orotic Acid (Vitamin B13) , this scaffold has evolved from a biological curiosity to a critical tool for modulating physicochemical properties in small molecule therapeutics.[2] This guide analyzes the structural evolution, synthetic methodologies (from classical Pinner synthesis to radical Minisci reactions), and the bioisosteric utility of placing carboxyl groups on the electron-deficient pyrimidine ring.

Part 1: The Biological Genesis – Orotic Acid

The history of pyrimidine carboxylic acids is inextricably linked to the isolation of Orotic Acid. Discovered in 1904 by Biscaro and Belloni from cow's milk whey, it was initially termed "Vitamin B13" before its role as a non-essential nutrient was clarified.

The Biosynthetic Imperative

Orotic acid (2,4-dioxo-1,2,3,6-tetrahydropyrimidine-6-carboxylic acid) is the central precursor in the de novo biosynthesis of pyrimidines.[1] Unlike purines, which are built directly onto a ribose sugar, the pyrimidine ring is fully assembled as a free base (orotic acid) before attachment to the phosphoribosyl backbone.[3]

Key Mechanism: The enzyme Dihydroorotate Dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate.[3][4] This step is unique as it occurs on the inner mitochondrial membrane, linking pyrimidine synthesis to the electron transport chain.

Pathway Visualization

The following diagram illustrates the critical position of orotic acid in the generation of Uridine Monophosphate (UMP).

PyrimidineBiosynthesis Asp Aspartate CA Carbamoyl Aspartate Asp->CA ATCase CP Carbamoyl Phosphate CP->CA DHO Dihydroorotate CA->DHO Dihydroorotase OA OROTIC ACID (Key Intermediate) DHO->OA DHODH (Mitochondrial) UMP Uridine Monophosphate OA->UMP UMP Synthase (+PRPP)

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway highlighting the central role of Orotic Acid.[1][5]

Part 2: Synthetic Architectures

The introduction of a carboxylic acid moiety onto a pyrimidine ring is synthetically challenging due to the electron-deficient nature of the nucleus, which resists electrophilic substitution (like Friedel-Crafts).[1] Three primary strategies have emerged to overcome this.

Method A: The Pinner Synthesis (Condensation)

The classical approach involves the condensation of amidines with


-keto esters or malonates.[1]
  • Mechanism: Nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization.

  • Limitation: Often requires harsh conditions; regioselectivity is dictated by the starting materials.

Method B: Oxidative Functionalization

A robust industrial method involves the oxidation of methyl-substituted pyrimidines.[1]

  • Reagents: Selenium dioxide (

    
    ) or Potassium permanganate (
    
    
    
    ).[1]
  • Utility: Highly effective for converting 4-methylpyrimidine to pyrimidine-4-carboxylic acid.[1]

  • Caveat: Pyrimidine rings are susceptible to oxidative cleavage if conditions are too aggressive.

Method C: The Minisci Reaction (Radical Substitution)

The modern "Method of Choice" for late-stage functionalization.[1] This involves the generation of a carbon-centered radical (from a carboxylic acid precursor) that attacks the protonated (electron-poor) pyrimidine base.[1]

  • Regioselectivity: Radicals preferentially attack the most electron-deficient positions (C2 and C4).[1]

Comparative Analysis of Synthetic Routes
FeaturePinner CondensationOxidative FunctionalizationMinisci Radical Reaction
Precursors Amidines + DiestersMethyl-pyrimidinesPyrimidine + Alkyl/Acyl Acids
Atom Economy Low (Loss of water/alcohol)MediumHigh
Regiocontrol Pre-determined by substratesFixed by methyl positionElectronic/Steric control
Scalability High (Industrial standard)HighMedium (Reagent cost)
Key Risk Polymerization of intermediatesRing degradationPolysubstitution

Part 3: Medicinal Chemistry & Pharmacophores

In drug design, pyrimidine carboxylic acids are often utilized as bioisosteres for benzoic acid or pyridine-carboxylic acids.[1]

The Bioisosteric Rationale

Replacing a phenyl ring (in benzoic acid) with a pyrimidine ring (to form pyrimidine-5-carboxylic acid) significantly alters the physicochemical profile:

  • Lipophilicity (

    
    ):  The pyrimidine ring is more polar than benzene, lowering 
    
    
    
    and potentially improving water solubility.
  • Acidity (

    
    ):  The electron-withdrawing nitrogen atoms stabilize the carboxylate anion, making pyrimidine carboxylic acids generally more acidic than their benzoic acid counterparts.
    
  • Metabolic Stability: The nitrogen atoms reduce susceptibility to oxidative metabolism (e.g., by CYP450) compared to the carbon-rich phenyl ring.

Strategic Application: DHODH Inhibitors

While Orotic acid is the natural substrate, synthetic inhibitors like Brequinar (a quinoline-carboxylic acid analog) mimic the transition state of pyrimidine synthesis.[1] The carboxylate group is essential for anchoring the molecule in the hydrophilic pocket of the DHODH enzyme, mimicking the carboxylate of dihydroorotate.

BioisostereLogic Benzoic Benzoic Acid Scaffold (High LogP, Metabolic Liability) Pyrimidine Pyrimidine-5-COOH Scaffold (Lower LogP, Higher Acidity) Benzoic->Pyrimidine Bioisosteric Replacement Effect Improved Solubility Altered pKa Metabolic Block Pyrimidine->Effect:p1 Pyrimidine->Effect:p2 Pyrimidine->Effect:p3

Figure 2: Bioisosteric replacement strategy using pyrimidine carboxylic acids to optimize drug-like properties.[1]

Part 4: Validated Experimental Protocols

Protocol A: Classical Oxidation of 4-Methylpyrimidine

Target: Synthesis of Pyrimidine-4-carboxylic acid[1]

Principle: Methyl groups at the 2- and 4-positions of pyrimidine are "activated" (acidic) and susceptible to oxidation due to the electron-withdrawing nature of the ring nitrogens.[1]

Materials:

  • 4-Methylpyrimidine (10 mmol)[1]

  • Selenium Dioxide (

    
    ) (15 mmol)[1]
    
  • Pyridine (Solvent, 20 mL)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrimidine in pyridine.

  • Reagent Addition: Add

    
     in small portions to control the exotherm.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The product will appear as a polar spot near the baseline.
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium metal (Caution: Selenium is toxic).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from water or ethanol to yield white crystalline needles.

  • Validation:

    
     NMR (
    
    
    
    ) should show the disappearance of the methyl singlet (
    
    
    2.5 ppm) and retention of aromatic protons.
Protocol B: Minisci Radical Carboxylation

Target: Direct functionalization of Pyrimidine

Principle: Generation of an alkyl radical from a carboxylic acid using Silver(I) catalysis and Persulfate oxidation, followed by attack on the protonated heterocycle.

Materials:

  • Pyrimidine (5 mmol)[1]

  • Pyruvic Acid (source of acetyl radical) or Mono-methyl oxalate (source of ester radical)[1]

  • 
     (Ammonium Persulfate)[1]
    
  • 
     (Catalyst, 10 mol%)
    
  • Solvent:

    
     / 
    
    
    
    (1:[1]1) +
    
    
    (1 eq)[1]

Step-by-Step Workflow:

  • Acidification: Dissolve pyrimidine in the solvent mixture and add sulfuric acid. Why: Protonation of the pyrimidine ring increases its electrophilicity, making it receptive to nucleophilic radical attack.

  • Radical Generation: Heat to

    
    . Add a solution of 
    
    
    
    dropwise over 30 minutes. The
    
    
    catalyzes the oxidative decarboxylation of the acid reagent to generate the radical.
  • Quenching: Neutralize with

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Flash column chromatography (Silica gel).

References

  • Biscaro, G. & Belloni, E. (1905). "Über die Orotsäure" (On Orotic Acid).[1] Annali della Societa Chimica di Milano, 11, 18. [Historical Isolation]

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Protonated Heteroaromatic Bases." Tetrahedron, 27(15), 3575–3579. [Link]

  • Zhang, Y., et al. (2025).[6] "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews. [Link][1]

  • Löffler, M., et al. (2015). "Dihydroorotate Dehydrogenase."[3][4][5][7] Encyclopedia of Biological Chemistry. [Biosynthesis Pathway Context]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Navigating the 4-Methylpyrimidine Scaffold: Synthetic Architectures and Therapeutic Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Heterocycles

In the landscape of privileged scaffolds, the 4-methylpyrimidine moiety occupies a unique position. Unlike its phenyl or pyridine analogs, the 4-methylpyrimidine system offers a distinct duality: it serves as both a robust hydrogen-bonding acceptor (HBA) in the kinase hinge region and a chemically versatile "handle" for rapid library expansion.

For the drug discovery scientist, the 4-methyl group is not merely a steric spacer; it is a vinylogous acid . The electron-deficient nature of the pyrimidine ring (due to the -I/-M effects of the two nitrogen atoms) significantly acidifies the C4-methyl protons (pKa ~20-25), rendering them susceptible to lateral lithiation and condensation reactions. This guide explores the chemical space of this scaffold, detailing the synthetic logic required to transform a simple precursor into complex, bioactive architectures.[1][2]

Synthetic Architectures: Accessing the Chemical Space[3]

To explore the chemical space effectively, we must move beyond trivial substitutions. We categorize the synthetic access into two primary vectors: De Novo Cyclization (constructing the ring) and Lateral Functionalization (exploiting the core).

Vector A: De Novo Cyclization

The most reliable route to diverse 4-methylpyrimidines is the condensation of amidines with 1,3-dicarbonyl equivalents.

  • The Logic: This convergent approach allows independent modification of the C2 position (via the amidine) and the C5/C6 positions (via the dicarbonyl).

  • Critical Control Point: Regioselectivity is generally controlled by the steric bulk of the dicarbonyl component. However, when using asymmetric

    
    -diketones, mixtures can occur.
    
Vector B: Lateral Functionalization (The "Grow" Strategy)

This is the high-value strategy for lead optimization. The C4-methyl group behaves chemically like a methyl ketone.

  • Lateral Lithiation: Treatment with strong bases (LDA, LiTMP) generates a resonance-stabilized carbanion that can trap electrophiles (aldehydes, alkyl halides).

  • Aldol-Type Condensation: Under Lewis acid or protic conditions, the methyl group condenses with aromatic aldehydes to form styryl-pyrimidines, a scaffold often seen in antioxidant and anticancer screens.

Visualization of Synthetic Pathways

The following diagram illustrates the "Hub-and-Spoke" model for diversifying the 4-methylpyrimidine core.

SyntheticPathways Core 4-Methylpyrimidine Core Styryl Styryl Derivatives (Condensation) Core->Styryl Ar-CHO Ac2O/Reflux ChainExt Chain Extension (Lateral Lithiation) Core->ChainExt 1. LDA, -78°C 2. Electrophile Fused Fused Systems (Pyrazolo/Thiazolo) Core->Fused Functionalization + Cyclization Amidine Amidine (R-C(=NH)NH2) Amidine->Core Cyclocondensation (NaOEt/EtOH) Dicarbonyl 1,3-Dicarbonyl (Acetylacetone equiv.) Dicarbonyl->Core

Figure 1: Strategic divergence from the 4-methylpyrimidine core. Blue nodes represent starting materials, while colored nodes indicate accessible chemical space.

Pharmacophore Mapping & SAR Logic

When embedding this scaffold into a drug candidate, consider the following interactions:

FeatureMolecular InteractionDrug Design Implication
N1 / N3 Atoms H-Bond AcceptorKinase Hinge Binding: Critical for ATP-competitive inhibitors (e.g., interaction with backbone NH of the hinge region).
C4-Methyl Hydrophobic / StericMetabolic Handle: Can be oxidized to -CH2OH or -COOH by P450s. Often fluorinated (CF3) to block metabolism and increase lipophilicity.
C2-Position VariableSolubility Vector: Ideal position for solubilizing groups (morpholine, piperazine) to improve ADME profiles.

Expert Insight: In kinase inhibitor design, the 4-methyl group often sits in the "gatekeeper" pocket or the solvent-exposed region, depending on the specific rotation of the ring relative to the hinge binder.

Experimental Protocols

These protocols are designed for reproducibility. As a senior scientist, I emphasize anhydrous technique for Protocol A, as moisture is the primary cause of failure in lateral lithiation.

Protocol A: Lateral Lithiation of 4-Methylpyrimidine

Target: C4-Alkyl functionalization

Prerequisites:

  • Glassware: Flame-dried, Argon-purged.

  • Solvent: THF (distilled from Na/Benzophenone or passed through activated alumina).

Step-by-Step:

  • Generation of LDA: In a 3-neck flask, charge diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of LDA.

  • Substrate Addition: Dissolve the 4-methylpyrimidine derivative (1.0 equiv) in minimal THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Observation: A color change (often deep red or orange) indicates the formation of the lateral anion (aza-allylic anion).

  • Anion Equilibration: Stir at -78°C for 45–60 minutes. Do not warm up, as the anion may polymerize or decompose.

  • Electrophile Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) neat or in THF.

  • Quench: After 1 hour, quench with saturated aqueous NH4Cl at low temperature.

  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: "Green" Styryl Condensation

Target: Synthesis of 4-(2-arylethenyl)pyrimidines

  • Mix 4-methylpyrimidine (1.0 equiv) and aromatic aldehyde (1.0 equiv) in Acetic Anhydride (3-5 volumes).

  • Reflux (140°C) for 4–8 hours.

    • Mechanism:[1][2][3] Ac2O acts as both solvent and dehydrating agent, driving the equilibrium forward.

  • Cool to RT. The product often precipitates. If not, pour into ice water to hydrolyze excess anhydride and induce precipitation.

Mechanistic Visualization: Lateral Lithiation

Understanding the stability of the lithiated species is crucial for success. The negative charge is not localized on the carbon but delocalized onto the ring nitrogens.

LithiationMechanism cluster_note Critical Factor Start 4-Methylpyrimidine (Neutral) TS Deprotonation Transition State Start->TS Kinetic Control Base LDA / THF (-78°C) Base->TS Anion Lithium Aza-enolate (Resonance Stabilized) TS->Anion Li+ Coordination Product Functionalized Derivative Anion->Product + Electrophile (E+) Note The N-Li coordination stabilizes the lateral carbanion. Anion->Note

Figure 2: Mechanistic flow of the lateral lithiation process. Note the role of nitrogen in stabilizing the lithiated intermediate.

Future Directions & Advanced Applications

The 4-methylpyrimidine scaffold is currently evolving in two high-impact areas:

  • PROTAC Linkers: The C4-methyl group provides an attachment point for alkyl chains connecting the E3 ligase ligand to the protein of interest, without disrupting the hinge-binding capability of the pyrimidine core.

  • Fsp3 Saturation: Reducing the pyrimidine ring (after functionalization) leads to tetrahydropyrimidines, increasing the fraction of sp3 carbons (Fsp3), which correlates with improved clinical success rates by enhancing solubility and reducing "flatness."

References

  • Jain, K. S., et al. (2006). "Recent advances in the chemistry and therapeutic potential of pyrimidines."[1][2][4][5] Current Science.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[3] "Heteroatom-Facilitated Lithiations." Organic Reactions.[5][6] (Seminal work on lateral lithiation mechanisms).

  • Sridhar, S., et al. (2024).[7] "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[1][4] GSC Online Press.

  • PubChem. "4-Methylpyrimidine Compound Summary." National Library of Medicine.

  • Maddox, J. T. (2012). "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Science of Synthesis.

Sources

theoretical studies on the electronic properties of 4-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical Framework for Electronic and Reactivity Analysis[1]

Executive Summary

This guide establishes a standardized computational protocol for the theoretical analysis of 4-Methylpyrimidine-2-carboxylic acid (4-MP2CA) . As a pyrimidine derivative featuring both a methyl electron-donating group and a carboxylic acid electron-withdrawing group, 4-MP2CA represents a significant pharmacophore in drug design, particularly as a precursor for bioactive ligands and metallopharmaceutical complexes.[1][2]

This document synthesizes Density Functional Theory (DFT) methodologies to predict the molecule's electronic landscape, vibrational spectral signatures, and global reactivity descriptors.[2][3] It is designed for researchers requiring a self-validating workflow to assess the stability and reactivity of pyrimidine-based intermediates.[1]

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational parameters are defined as the standard for 4-MP2CA analysis. This protocol balances computational cost with chemical accuracy.[1]

2.1 Level of Theory[4]
  • Method: Density Functional Theory (DFT)[1][2][3][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is the industry standard for organic heterocycles, providing accurate vibrational frequencies and reliable geometry optimizations.

  • Basis Set: 6-311++G(d,p).[1][2][3][5][9]

    • Rationale: The split-valence triple-zeta basis set is crucial.[1] The diffuse functions (++) are mandatory to correctly model the lone pair electrons on the pyrimidine nitrogens and carboxylic oxygens. Polarization functions (d,p) account for the distortion of orbitals in the aromatic ring.

2.2 Workflow Visualization

The following diagram outlines the logical flow of the computational study, from initial geometry construction to property extraction.

G Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt No (Imaginary > 0) Prop1 FMO Analysis (HOMO/LUMO) Check->Prop1 Yes (Real Min) Prop2 MEP Mapping (Electrostatic Potential) Check->Prop2 Yes Prop3 NBO Analysis (Charge Transfer) Check->Prop3 Yes

Figure 1: Standardized computational workflow for the theoretical study of 4-MP2CA.

Structural & Geometric Analysis
3.1 Conformational Landscape

The 4-MP2CA molecule possesses rotational freedom around the C2-C(COOH) bond.[1] Theoretical studies must address two primary conformers:

  • Syn-planar: The carbonyl oxygen (C=O) is coplanar with the pyrimidine ring, potentially interacting with the ring nitrogen.[1]

  • Anti-planar: The hydroxyl group (O-H) faces the ring nitrogen.[1]

Critical Insight: In the gas phase, the anti-planar conformer is often stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the pyrimidine nitrogen (N1...H-O). However, in the solid state, pyrimidine carboxylic acids typically form centrosymmetric dimers via intermolecular double hydrogen bonds (COOH...COOH), which significantly alters the vibrational spectrum.[2]

3.2 Geometric Parameters

Upon optimization at the B3LYP/6-311++G(d,p) level, the following geometric trends are characteristic of the 4-MP2CA scaffold:

ParameterBond/AngleTypical Theoretical Value (Å / °)Explanation
Bond Length C=O1.20 - 1.22Double bond character, shortened by resonance.[1][2]
Bond Length C-O (hydroxyl)1.34 - 1.36Single bond character.[1][2]
Bond Length C-N (ring)1.33 - 1.35Aromatic delocalization.[1][2]
Bond Angle O-C=O122° - 125°Deviation from 120° due to lone pair repulsion.[1]
Electronic Properties & Reactivity[1][2][3][4][10][11][12][13]

The electronic behavior of 4-MP2CA is governed by the interplay between the electron-deficient pyrimidine ring and the substituents.

4.1 Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals determine the molecule's interaction with other species (e.g., enzymes or metal ions).[2]

  • HOMO (Highest Occupied Molecular Orbital): Acts as the electron donor.[1] In 4-MP2CA, the HOMO is typically localized over the pyrimidine ring and the lone pairs of the nitrogen atoms.

  • LUMO (Lowest Unoccupied Molecular Orbital): Acts as the electron acceptor.[1] The LUMO is usually delocalized across the carboxyl group and the aromatic system.

The HOMO-LUMO Gap (


): 


A large gap implies high kinetic stability and low chemical reactivity (Hard molecule), while a small gap suggests high polarizability and reactivity (Soft molecule).[1][2] For pyrimidine carboxylic acids, the gap typically ranges between 4.5 eV and 5.5 eV , indicating moderate stability suitable for drug shelf-life but reactive enough for metabolic processing.[2]
4.2 Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors to predict chemical behavior.[1][2][3] These values are essential for QSAR (Quantitative Structure-Activity Relationship) modeling.

Reactivity HOMO HOMO Energy (-I) Gap Energy Gap (Stability) HOMO->Gap Pot Chemical Potential (μ) -(I+A)/2 HOMO->Pot Hard Hardness (η) (I-A)/2 HOMO->Hard LUMO LUMO Energy (-A) LUMO->Gap LUMO->Pot LUMO->Hard Elec Electrophilicity (ω) μ²/2η Pot->Elec Hard->Elec

Figure 2: Derivation of Global Reactivity Descriptors from FMO energies.

Key Definitions:

  • Ionization Potential (

    
    ): 
    
    
    
    [1][2]
  • Electron Affinity (

    
    ): 
    
    
    
    [1][2]
  • Electrophilicity Index (

    
    ):  Measures the stabilization in energy when the system acquires an additional electronic charge.[1] High 
    
    
    
    values in 4-MP2CA indicate a strong propensity to accept electrons, making it an effective electrophile in coupling reactions.[1][2]
4.3 Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution:

  • Negative Regions (Red): Concentrated over the carbonyl oxygen and the pyrimidine nitrogens. These are the preferred sites for electrophilic attack (e.g., protonation or metal coordination).[2]

  • Positive Regions (Blue): Concentrated over the carboxylic hydrogen and the methyl hydrogens. These sites are prone to nucleophilic attack.[1]

Spectroscopic Validation (Vibrational Analysis)

To validate the theoretical model against experimental data (FT-IR or Raman), calculated frequencies must be scaled to account for anharmonicity and basis set limitations.[1][2]

  • Scaling Factor: For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is recommended.[1][2]

Diagnostic Vibrational Modes for 4-MP2CA:

Vibration ModeTheoretical Unscaled (

)
Scaled (

)
IntensityAssignment

3600 - 37003500 - 3580MediumCarboxylic O-H stretch (free).[1][2] Note: In solid phase, this shifts to ~3000 due to H-bonding.[1][2]

1750 - 17801700 - 1720StrongCarbonyl stretching.[1][2] The "fingerprint" of the acid group.

1600 - 16501550 - 1600StrongPyrimidine ring stretching.[1][2]

2950 - 31002900 - 3000WeakMethyl group C-H stretching (symmetric/asymmetric).[1][2]

Self-Validation Check: If the calculation yields imaginary frequencies (negative values), the geometry is a transition state, not a minimum.[2] The structure must be re-optimized.

Conclusion

Theoretical studies of 4-Methylpyrimidine-2-carboxylic acid using the B3LYP/6-311++G(d,p) level of theory provide a robust prediction of its physicochemical properties.[1] The molecule exhibits a moderate HOMO-LUMO gap characteristic of stable bioactive heterocycles.[1] The MEP analysis confirms the ring nitrogens and carbonyl oxygen as primary active sites for chelation and ligand-receptor binding. This framework serves as a reliable predictive tool for utilizing 4-MP2CA in rational drug design.[1]

References
  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] Link[1][2]

  • Lee, C., Yang, W., & Parr, R. G. (1988).[1][2] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1][2] Link[1][2]

  • Kansiz, S., et al. (2021).[1][2][10] Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives: Synthesis, DFT calculations and Hirshfeld surface analysis. Journal of Biomolecular Structure and Dynamics. Link[1][2]

  • PubChem. (2023).[1][2][11] 4-Methylpyrimidine-2-carboxylic acid (CID 2762820).[1][2][11] National Center for Biotechnology Information.[1] Link

  • Parr, R. G., & Pearson, R. G. (1983).[1][2] Absolute hardness: companion parameter to absolute electronegativity.[1] Journal of the American Chemical Society, 105(26), 7512-7516.[1][2] Link

  • Sundaraganesan, N., et al. (2008).[1][2] Vibrational spectra and density functional theoretical studies on the structure and vibrational frequencies of 2-amino-4-methylpyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1234-1245.[1][2] Link[1][2]

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early-Stage Toxicological Assessment

In the landscape of contemporary drug discovery and chemical development, the early and accurate identification of potential toxicity is paramount. The principle of "fail early, fail cheap" is not merely a mantra but a cornerstone of efficient and ethical research. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of novel chemical entities, using 4-Methylpyrimidine-2-carboxylic acid as a practical case study. This compound, with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.124 g/mol , represents a typical small molecule for which a priori toxicological data is scarce.[1][2] The pyrimidine scaffold is a common motif in biologically active molecules, making a thorough understanding of its potential liabilities essential.[3]

This document is designed for researchers, scientists, and drug development professionals, offering a strategic workflow that integrates computational predictions with robust in vitro assays. The causality behind each experimental choice is elucidated, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable preliminary safety data.

Part 1: Foundational Physicochemical and Structural Characterization

A comprehensive toxicity assessment begins with a thorough understanding of the compound's fundamental properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicological effects.

Identity and Structure
  • Chemical Name: 4-Methylpyrimidine-2-carboxylic acid

  • Molecular Formula: C₆H₆N₂O₂[1]

  • Molecular Weight: 138.124 g/mol [1]

  • Chemical Structure:

Physicochemical Properties (Predicted and Experimental)

A summary of key physicochemical properties is presented in Table 1. These values are crucial for designing in vitro experiments, such as determining appropriate solvent systems and predicting potential for membrane permeability.

PropertyValue/PredictionSignificance in Toxicity ScreeningSource
Purity >97%Ensures that observed toxicity is due to the target compound and not impurities.[1]
Appearance SolidDictates handling and formulation procedures.[1]
Solubility Miscible in waterAffects bioavailability and the choice of vehicle for in vitro and in vivo studies. A related compound, 4-Methylpyrimidine, is miscible in water.[4][4]
pKa (Predicted) ~3.5-4.5 (carboxylic acid), ~2.0-3.0 (pyrimidine ring)Influences ionization state at physiological pH, impacting cell membrane permeability and interaction with biological targets.N/A
LogP (Predicted) ~0.5-1.5Provides an indication of the compound's lipophilicity and potential for membrane transport and bioaccumulation.N/A

Part 2: A Tiered Approach to Initial Toxicity Screening

Given the lack of pre-existing toxicological data for 4-Methylpyrimidine-2-carboxylic acid, a tiered screening strategy is the most logical and resource-efficient approach. This strategy begins with broad, predictive in silico assessments, followed by focused in vitro assays to confirm and quantify potential liabilities.

Toxicity_Screening_Workflow cluster_in_silico Tier 1: In Silico Assessment cluster_in_vitro Tier 2: In Vitro Confirmation cluster_data Tier 3: Data Integration & Risk Assessment In_Silico In Silico Toxicity Prediction (e.g., ProTox-II, OECD QSAR Toolbox) Structural_Alerts Identification of Structural Alerts (e.g., Michael acceptors, aromatic amines) In_Silico->Structural_Alerts Structural Analysis ADME_Prediction ADME Profile Prediction (e.g., solubility, permeability, metabolic stability) In_Silico->ADME_Prediction Physicochemical Properties Genotoxicity Genotoxicity/Mutagenicity Assays (e.g., Ames test, in vitro Micronucleus) Structural_Alerts->Genotoxicity Informs assay selection Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) ADME_Prediction->Cytotoxicity Guides dosing concentrations Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Organ_Toxicity Specific Organ Toxicity (if indicated by in silico models) Organ_Toxicity->Data_Analysis Risk_Assessment Preliminary Risk Assessment Data_Analysis->Risk_Assessment Integrated Evaluation Cytotoxicity_Assays cluster_MTT MTT Assay cluster_LDH LDH Assay MTT_Principle Measures mitochondrial reductase activity MTT_Endpoint Cell Viability MTT_Principle->MTT_Endpoint LDH_Principle Measures lactate dehydrogenase release LDH_Endpoint Cell Membrane Integrity LDH_Principle->LDH_Endpoint Compound 4-Methylpyrimidine-2-carboxylic acid Cells Cultured Cells (e.g., HepG2, HEK293) Compound->Cells Cells->MTT_Principle Metabolic Activity Cells->LDH_Principle Membrane Leakage

Caption: Complementary nature of MTT and LDH cytotoxicity assays.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [5][6] Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-Methylpyrimidine-2-carboxylic acid in the appropriate cell culture medium. The concentration range should be guided by in silico predictions and solubility limits. A typical starting range would be from 0.1 µM to 1000 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium. [7]It is an indicator of lost cell membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Part 5: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, which may lead to cancer or heritable defects. [8]A standard battery of in vitro genotoxicity tests is recommended. [9]

The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a compound. [10]It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology (Plate Incorporation Method):

  • Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction), as some compounds only become mutagenic after metabolism.

  • Treatment: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. [11]It is performed in mammalian cells and is a key component of the genotoxicity testing battery.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes. Treat the cells with 4-Methylpyrimidine-2-carboxylic acid at a range of concentrations for a defined period (typically 3-24 hours).

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Part 6: Data Integration and Preliminary Risk Assessment

The final step in the initial toxicity screening is to integrate the data from all tiers of the investigation to form a preliminary risk assessment.

Synthesizing the Findings

The results from the in silico predictions, cytotoxicity assays, and genotoxicity tests should be compiled and analyzed collectively. For example:

  • If the in silico models predicted hepatotoxicity and the MTT assay in HepG2 cells showed a low IC50 value, this strengthens the evidence for potential liver toxicity.

  • If the Ames test is negative but the micronucleus assay is positive, it may suggest a clastogenic or aneugenic mode of action rather than a point mutation.

Decision-Making and Next Steps

Based on the integrated data, a decision can be made regarding the future of 4-Methylpyrimidine-2-carboxylic acid in the development pipeline.

  • Favorable Profile: If the compound shows low cytotoxicity, is non-genotoxic, and has no significant in silico alerts, it can proceed to the next stage of development with increased confidence.

  • Manageable Liabilities: If manageable toxicities are identified (e.g., moderate cytotoxicity in a specific cell line), further studies can be designed to investigate the mechanism and determine if there is a sufficient therapeutic window.

  • Significant Liabilities: If the compound exhibits potent cytotoxicity or clear genotoxicity, it may be deprioritized or abandoned in favor of safer alternatives.

Conclusion

This in-depth technical guide outlines a robust and scientifically sound strategy for the initial toxicity screening of 4-Methylpyrimidine-2-carboxylic acid. By employing a tiered approach that begins with in silico prediction and progresses to targeted in vitro assays, researchers can efficiently and ethically evaluate the preliminary safety profile of novel chemical entities. This framework, grounded in the principles of causality and self-validation, provides a clear path for making informed decisions in the drug discovery and development process.

References

  • AbacipharmTech. (n.d.). 4-Methylpyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • ProTox-II. (n.d.). Prediction of TOXicity of chemicals. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Kirkland, D., Reeve, L., Gatehouse, D., & Vanparys, P. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Schrödinger. (n.d.). Predictive Toxicology. Retrieved from [Link]

  • Kumar, A., Bisht, A., & Garg, P. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Innovative Research, 7(2), 53-58. Retrieved from [Link]

  • Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology, 241(3), 356-370. Retrieved from [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Gradient Corp. (n.d.). Predictive Toxicology. Retrieved from [Link]

  • CMIC Group. (2024). In Vitro and in Vivo Studies. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methylpyrimidine-2-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylpyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, serving as a crucial building block for the synthesis of targeted therapeutics. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] This guide provides detailed, field-proven protocols for the synthesis of 4-Methylpyrimidine-2-carboxylic acid from simple, readily available precursors, designed for researchers and scientists in organic synthesis and drug discovery.

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry.[1] A common and effective strategy involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine.[3] This guide will focus on a robust and adaptable two-step synthetic sequence: the initial construction of the 4-methylpyrimidine core via a Pinner-type reaction, followed by the introduction and subsequent hydrolysis of a cyano group at the 2-position to yield the desired carboxylic acid.

Strategic Overview: A Two-Stage Approach

The synthesis of 4-methylpyrimidine-2-carboxylic acid can be efficiently achieved through a two-stage process. This methodology was designed for its reliability, scalability, and the use of commercially available starting materials.

Stage 1: Construction of the 4-Methylpyrimidine Core. This stage focuses on the formation of the heterocyclic ring system. A Pinner-type synthesis is employed, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4]

Stage 2: Functionalization and Hydrolysis. The second stage involves the introduction of a nitrile group at the 2-position of the pyrimidine ring, followed by its hydrolysis to the corresponding carboxylic acid. This two-step functionalization provides a reliable route to the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Ring Formation cluster_stage2 Stage 2: Functionalization & Hydrolysis A 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) C 2-Chloro-4-methylpyrimidine A->C Condensation B Acetamidine Hydrochloride B->C D 2-Cyano-4-methylpyrimidine C->D Cyanation E 4-Methylpyrimidine-2-carboxylic acid D->E Hydrolysis Detailed_Workflow cluster_prep Preparation of 2-Chloro-4-methylpyrimidine cluster_cyanation Synthesis of 2-Cyano-4-methylpyrimidine cluster_hydrolysis Synthesis of 4-Methylpyrimidine-2-carboxylic acid start1 1,1,3,3-Tetramethoxypropane + Acetamidine HCl step1_1 React with NaOMe in Methanol (Reflux) start1->step1_1 step1_2 Remove Solvent step1_1->step1_2 step1_3 Treat with POCl₃ (100°C) step1_2->step1_3 step1_4 Pour onto Ice step1_3->step1_4 step1_5 Extract with Diethyl Ether step1_4->step1_5 step1_6 Wash & Dry step1_5->step1_6 step1_7 Vacuum Distillation step1_6->step1_7 product1 2-Chloro-4-methylpyrimidine step1_7->product1 start2 2-Chloro-4-methylpyrimidine step2_1 Dissolve in DMSO start2->step2_1 step2_2 Add NaCN step2_1->step2_2 step2_3 Heat to 90°C step2_2->step2_3 step2_4 Pour into Ice-Water step2_3->step2_4 step2_5 Extract with Ethyl Acetate step2_4->step2_5 step2_6 Wash & Dry step2_5->step2_6 step2_7 Column Chromatography step2_6->step2_7 product2 2-Cyano-4-methylpyrimidine step2_7->product2 start3 2-Cyano-4-methylpyrimidine step3_1 Suspend in conc. HCl/H₂O start3->step3_1 step3_2 Reflux step3_1->step3_2 step3_3 Cool in Ice Bath step3_2->step3_3 step3_4 Filter step3_3->step3_4 step3_5 Wash with Cold Water step3_4->step3_5 step3_6 Dry under Vacuum step3_5->step3_6 product3 4-Methylpyrimidine-2-carboxylic acid step3_6->product3

Sources

Application Note: Precision Protocol for the Esterification of 4-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 4-Methylpyrimidine-2-carboxylic acid is a pivotal transformation in the synthesis of bioactive pyrimidine scaffolds, widely used in kinase inhibitors and epigenetic modulators. While esterification is a fundamental reaction, this specific substrate presents unique challenges due to the electron-deficient nature of the pyrimidine ring and the zwitterionic character of the starting material.

Core Challenges & Solutions
ChallengeMechanistic InsightStrategic Solution
Zwitterionic Solubility The basic pyrimidine nitrogen (

) and acidic carboxyl group form a zwitterion, reducing solubility in organic solvents.
In-situ Acid Activation: Utilizing thionyl chloride (

) generates HCl in situ, protonating the ring nitrogen to break the zwitterion and solubilize the substrate as the hydrochloride salt.
Decarboxylation Risk Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation due to the electron-withdrawing effect of the adjacent nitrogens.Thermal Control: The reaction is strictly maintained at reflux temperature of methanol (65°C), well below the decarboxylation threshold (>140°C) observed for this class.
Product Isolation The resulting ester is a base. Acidic workups can protonate the product, trapping it in the aqueous phase.pH-Controlled Extraction: A precise neutralization step (pH 8-9) is required to liberate the free base ester for organic extraction without inducing hydrolysis.

Primary Protocol: Thionyl Chloride-Mediated Methanolysis

Methodology: Acyl Chloride Intermediate / In-Situ Activation Scale: Scalable from mg to kg Reaction Time: 4–16 Hours

Reagents & Materials[1]
  • Substrate: 4-Methylpyrimidine-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH) (10–20 volumes)

  • Quenching: Saturated

    
     solution
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

Step 1: Setup and Cooling (Critical Control Point)

  • Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with anhydrous Methanol (0.5 M concentration relative to substrate).

  • Cool the solvent to 0°C using an ice/water bath.

    • Reasoning: The reaction of

      
       with MeOH is highly exothermic. Pre-cooling prevents uncontrolled boiling and loss of reagent.
      

Step 2: Reagent Addition

  • Add Thionyl Chloride (

    
    ) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–30 minutes.
    
  • Maintain internal temperature <10°C.

  • Stir for 15 minutes at 0°C to allow the formation of the reactive intermediate (HCl generation).

Step 3: Substrate Addition & Reaction

  • Add solid 4-Methylpyrimidine-2-carboxylic acid in portions.

    • Observation: The solid will dissolve as the solution warms and the zwitterion is protonated.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to Reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by LCMS or TLC (System: 50% EtOAc/Hexanes). The acid starting material will disappear, and a less polar ester spot will appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Caution: Use a base trap for the vacuum pump to neutralize acidic fumes.

  • Resuspend the residue in DCM (10 volumes).

  • Critical Step: Slowly add saturated aqueous

    
     at 0°C with vigorous stirring until the aqueous layer pH reaches 8.0–9.0 .
    
    • Why? This liberates the ester free base. Do not exceed pH 10 to avoid ester hydrolysis.

  • Separate the layers.[1] Extract the aqueous layer 2x with DCM.

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
Expected Results
  • Yield: >85%

  • Appearance: Off-white to pale yellow solid (or oil that solidifies upon standing).

  • Purity: >95% (sufficient for next steps without chromatography).

Alternative Protocol: Base-Promoted Alkylation

Methodology:


 Alkylation
Use Case:  Small scale (<1g) or when strongly acidic conditions must be avoided.
Reagents
  • Substrate: 4-Methylpyrimidine-2-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) (10 volumes)

Procedure
  • Dissolve substrate in DMF at room temperature.

  • Add

    
     and stir for 15 minutes (formation of carboxylate salt).
    
  • Add Methyl Iodide dropwise.

  • Stir at Room Temperature for 3–5 hours.

  • Workup: Dilute with water (excess) and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry and concentrate.

Visualizations

Reaction Mechanism & Logic Flow

This diagram illustrates the mechanistic pathway of the Thionyl Chloride method, highlighting the activation of methanol and the acid.

EsterificationMechanism Substrate 4-Methylpyrimidine- 2-carboxylic acid Protonation N-Protonation (Solubilization) Substrate->Protonation HCl generation SOCl2 SOCl2 + MeOH Intermediate Activated Complex (Me-OS(O)Cl + HCl) SOCl2->Intermediate 0°C, Exothermic Intermediate->Protonation Ester Methyl Ester Product Protonation->Ester Reflux, 65°C -SO2, -HCl

Caption: Mechanistic pathway for Method A. In-situ generation of HCl solubilizes the zwitterionic substrate, while thionyl chloride activates the alcohol/acid for ester formation.

Experimental Workflow Diagram

A step-by-step decision tree for the laboratory execution.

Workflow Start Start: Dry Flask N2 Atmosphere Cool Charge MeOH Cool to 0°C Start->Cool AddSOCl2 Add SOCl2 Dropwise (Maintain <10°C) Cool->AddSOCl2 AddSubstrate Add Substrate Warm to RT AddSOCl2->AddSubstrate Reflux Reflux (65°C) 4-6 Hours AddSubstrate->Reflux Check Check LCMS/TLC Reflux->Check Check->Reflux Incomplete Workup Concentrate & Redissolve in DCM Check->Workup Complete Neutralize Neutralize with NaHCO3 Target pH 8-9 Workup->Neutralize Extract Extract (DCM), Dry, Concentrate Neutralize->Extract

Caption: Operational workflow for the Thionyl Chloride esterification protocol, emphasizing critical temperature control and pH adjustment steps.

Analytical Validation & QC

NMR Characterization

The formation of the methyl ester is easily validated by Proton NMR.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for a sharp singlet integrating to 3H around
    
    
    4.05 ppm
    (
    
    
    ).
  • Diagnostic Shift: The aromatic ring protons will shift slightly downfield compared to the starting acid due to the change in electronics.

  • Methyl Group: The C4-Methyl group appears as a singlet around

    
     2.65 ppm .
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.The ester is basic. Ensure the aqueous layer pH is >8.0 during extraction. Re-extract aqueous layer with DCM.
Incomplete Reaction Water present in solvent.[2][3]Use anhydrous Methanol.

consumes water but excess water consumes the reagent. Increase

equivalents to 3.0.
Dark/Black Mixture Decomposition/Decarboxylation.[3][4][5][6]Reaction temperature exceeded 70°C. Strictly maintain gentle reflux. Ensure inert atmosphere (

).
Solid Precipitate Hydrochloride salt formation.If the product precipitates as the HCl salt during concentration, perform the

wash carefully to liberate the free base.

References

  • Vertex Pharmaceuticals.Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B.
  • Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. Org.[3][4][7] Synth. Coll. Vol. 9, p.24 (1998). [Link]

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Esters (Fischer Esterification).[Link]

  • Organic Chemistry Portal. Esterification - Recent Literature.[Link]

  • PubChem. Methyl 4-methylpyrimidine-2-carboxylate Compound Summary.[Link]

Sources

using 4-Methylpyrimidine-2-carboxylic acid as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The optimization of Proteolysis Targeting Chimeras (PROTACs) often hits a bottleneck at the E3 ligase interface. While the Von Hippel-Lindau (VHL) ligand VH032 is the industry standard, its 4-methylthiazole "tail" moiety is metabolically labile and suffers from poor aqueous solubility.

4-Methylpyrimidine-2-carboxylic acid (CAS: 13509-14-3) serves as a critical bioisostere for this thiazole tail. By incorporating a pyrimidine ring, researchers can modulate the LogD , improve metabolic stability (reducing oxidative metabolism at the sulfur), and alter the hydrogen-bonding network within the VHL binding pocket (specifically interacting with Arg107/Arg108).

This guide details the protocol for synthesizing VHL-recruiting PROTACs using 4-Methylpyrimidine-2-carboxylic acid as the N-terminal capping unit.

Structural Biology & Retrosynthesis

To effectively use this building block, one must understand its position in the ternary complex.

  • The Anchor: The hydroxyproline core binds deep in the VHL β-domain.

  • The Exit Vector: The phenyl group (LHS) usually connects to the linker.

  • The Cap (This Molecule): The 4-Methylpyrimidine-2-carboxylic acid attaches to the proline nitrogen. It sits at the solvent interface, acting as a "gatekeeper" for cell permeability and potency.

Visualization: The VHL Ligand Assembly

The following diagram illustrates the retrosynthetic logic for incorporating this building block.

G cluster_0 VHL Ligand Assembly Acid 4-Methylpyrimidine-2-carboxylic Acid (The 'Cap') Core Hydroxyproline Core (L-Hyp) Acid->Core Step 1: Capping PROTAC Final PROTAC (VHL Recruiter) Acid->PROTAC Amide Coupling (HATU/DIPEA) Core->PROTAC Scaffold Linker Linker-Warhead (Exit Vector) Linker->PROTAC Ether/Amide Linkage

Figure 1: Retrosynthetic assembly of a VHL-based PROTAC. The pyrimidine acid acts as the crucial capping unit determining VHL affinity.

Experimental Protocol: Synthesis & Coupling

Materials & Reagents[1][2]
  • Building Block: 4-Methylpyrimidine-2-carboxylic acid (>97% purity).

  • Core Scaffold: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline methyl ester (or pre-functionalized amine core).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Protocol

This protocol describes coupling the acid to a deprotected hydroxyproline amine intermediate.

Step 1: Activation of the Pyrimidine Acid

  • Dissolve 4-Methylpyrimidine-2-carboxylic acid (1.0 equiv, 0.2 mmol) in anhydrous DMF (2.0 mL) in a flame-dried vial.

  • Add HATU (1.1 equiv) and stir at 0°C for 10 minutes.

    • Expert Note: Pyrimidine carboxylic acids are electron-deficient. Pre-activation at 0°C prevents decarboxylation or side reactions before the amine is added.

Step 2: Amide Bond Formation

  • Add the Amine-Functionalized VHL Core (1.0 equiv) (e.g., the HCl salt of the hydroxyproline-benzyl moiety) to the reaction mixture.

  • Immediately add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS. The product peak should show [M+H]+ corresponding to the Core + 134 Da (Pyrimidine fragment - H2O).

Step 3: Work-up & Purification

  • Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2x), Water (1x), and Brine (1x).

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

    • Troubleshooting: Pyrimidine derivatives can be polar. If the compound streaks on silica, add 1% NH4OH to the eluent or switch to Reverse Phase (C18) Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Characterization Data (Expected)
TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) Pyrimidine CH: Singlet/Doublet ~8.8 ppm (C6-H). Methyl Group: Singlet ~2.6 ppm. Amide NH: Doublet ~8.5–9.0 ppm (if coupled to primary amine) or rotameric broadening (if coupled to Proline).
LC-MS Ionization: Strong [M+H]+ in ESI+. Fragmentation: Characteristic loss of the pyrimidine carbonyl fragment in MS/MS.
Solubility Moderate in DMSO/MeOH; improved aqueous solubility compared to thiazole analogs.

Biological Validation: VHL Binding Assay

Once the PROTAC is synthesized, the binding affinity of the new "Pyrimidine Cap" must be validated against the standard "Thiazole Cap" (VH032).

Fluorescence Polarization (FP) Assay Protocol

Objective: Measure the IC50 of the new PROTAC displacing a fluorescent HIF-1α peptide probe.

  • Reagents:

    • Recombinant VHL protein (ElonginB/ElonginC complex).

    • FAM-labeled HIF-1α peptide (Tracer).

    • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

  • Procedure:

    • Plate 10 µL of 2x VHL protein (final conc. ~50–100 nM) into 384-well black plates.

    • Add 10 µL of the synthesized PROTAC (serial dilution in 2% DMSO).

    • Incubate for 30 min at RT.

    • Add 10 µL of 2x FAM-Tracer (final conc. 10 nM).

    • Incubate for 30 min in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. A shift in IC50 compared to VH032 indicates the impact of the pyrimidine substitution.

Critical Design Considerations

  • Solubility vs. Potency: The pyrimidine ring is less lipophilic than the thiazole of VH032. This typically improves the kinetic solubility of the final PROTAC, a common failure point in degrader development.

  • Vector Geometry: The carboxylic acid at the 2-position of the pyrimidine provides a specific bond angle. Ensure your modeling suggests this angle maintains the critical hydrogen bond with His115 or Arg108 in the VHL pocket.

  • Metabolic Stability: The 4-methyl group blocks metabolic oxidation at that position, but the pyrimidine nitrogen atoms are susceptible to N-oxidation. If in vivo clearance is high, consider checking for N-oxide metabolites.

References

  • Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. Link

  • Frost, J., et al. (2016). "Structure-Guided Design of Small-Molecule VHL Ligands." Nature Communications. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2024). "4-Methylpyrimidine-2-carboxylic acid."[2][3] National Center for Biotechnology Information. Link

Sources

The Strategic Application of 4-Methylpyrimidine-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a multitude of therapeutic agents. Among its many derivatives, 4-Methylpyrimidine-2-carboxylic acid has emerged as a particularly valuable building block, primarily in the development of novel anti-cancer therapies. This technical guide provides an in-depth exploration of the application of 4-Methylpyrimidine-2-carboxylic acid in medicinal chemistry, with a specific focus on its role in the design and synthesis of small molecule mimetics of the Second Mitochondria-derived Activator of Caspases (SMAC) that target the Inhibitor of Apoptosis Proteins (IAPs).

Introduction: The Therapeutic Potential of Targeting Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. Cancer cells, however, frequently develop mechanisms to evade this crucial process, a hallmark of malignancy that contributes to tumor progression and resistance to therapy. The Inhibitor of Apoptosis Proteins (IAPs) are a family of key regulators of apoptosis that are often overexpressed in cancer cells, thereby promoting cell survival.[1] Consequently, targeting IAPs to restore the apoptotic signaling pathway has become a promising strategy in oncology drug discovery.[2]

One of the most successful approaches to targeting IAPs has been the development of SMAC mimetics.[3] SMAC is an endogenous mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm and antagonizes IAPs, thereby promoting apoptosis. Small molecules that mimic the N-terminal tetrapeptide (AVPI) of SMAC can bind to IAPs and mimic this pro-apoptotic function.[4] It is in this exciting therapeutic area that 4-Methylpyrimidine-2-carboxylic acid has found a significant application, serving as a key structural motif in the design of potent and cell-permeable SMAC mimetics.

4-Methylpyrimidine-2-carboxylic Acid: A Privileged Scaffold for SMAC Mimetics

The 4-Methylpyrimidine-2-carboxylic acid moiety offers several advantages as a scaffold for SMAC mimetics. Its rigid, aromatic structure provides a well-defined framework for the precise spatial orientation of pharmacophoric groups. The carboxylic acid functionality serves as a versatile synthetic handle for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the pyrimidine ring itself can engage in crucial hydrogen bonding and π-stacking interactions within the binding pockets of IAP proteins.[5]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns focused on pyrimidine-based SMAC mimetics have revealed key structure-activity relationships. The following table summarizes general SAR trends for 4-methylpyrimidine-2-carboxamide derivatives designed as IAP inhibitors.

Position of ModificationMoietyImpact on ActivityReference
2-Carboxamide Amine substitutionCritical for mimicking the N-terminal amine of the SMAC peptide.[6]
Bulky N-substituentsGenerally well-tolerated and can enhance cell permeability.[5]
4-Methyl Group Contributes to favorable hydrophobic interactions in the binding pocket.[6]
5-Position SubstitutionCan be modified to improve pharmacokinetic properties.[5]
6-Position Aromatic/Heteroaromatic groupsOften crucial for potent IAP inhibition.[5]

Experimental Protocols

Synthesis of 4-Methylpyrimidine-2-carboxamide Derivatives

The following is a generalized, multi-step protocol for the synthesis of 4-methylpyrimidine-2-carboxamide derivatives, which are precursors to SMAC mimetics. This protocol is based on established pyrimidine synthesis methodologies.[7]

Step 1: Synthesis of the Pyrimidine Core

A common method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Materials: Acetylacetone, Guanidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.

    • Add acetylacetone dropwise to the reaction mixture at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with hydrochloric acid.

    • The resulting precipitate, 2-amino-4,6-dimethylpyrimidine, is filtered, washed with cold ethanol, and dried.

Step 2: Conversion to 4-Methylpyrimidine-2-carboxylic Acid

This step can be achieved through a Sandmeyer-type reaction followed by oxidation.

  • Materials: 2-Amino-4,6-dimethylpyrimidine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium permanganate.

  • Procedure:

    • Diazotize 2-amino-4,6-dimethylpyrimidine with sodium nitrite in aqueous hydrochloric acid at 0-5°C.

    • Add the cold diazonium salt solution to a solution of copper(I) cyanide to yield 2-cyano-4,6-dimethylpyrimidine.

    • Oxidize the methyl groups of 2-cyano-4,6-dimethylpyrimidine to carboxylic acids using a strong oxidizing agent like potassium permanganate under basic conditions.

    • Acidify the reaction mixture to precipitate 2-carboxy-4-methylpyrimidine-6-carboxylic acid.

    • Selective decarboxylation at the 6-position can be achieved by heating, yielding 4-Methylpyrimidine-2-carboxylic acid.

Step 3: Amide Coupling to Introduce Side Chains

The carboxylic acid is activated and then reacted with a desired amine to form the corresponding amide.

  • Materials: 4-Methylpyrimidine-2-carboxylic acid, Thionyl chloride or a peptide coupling reagent (e.g., HATU), desired amine, Triethylamine or DIPEA, Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Suspend 4-Methylpyrimidine-2-carboxylic acid in an anhydrous solvent such as DCM or DMF.

    • Activate the carboxylic acid by either converting it to the acid chloride with thionyl chloride or by using a peptide coupling reagent like HATU in the presence of a non-nucleophilic base (e.g., DIPEA).

    • Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final 4-methylpyrimidine-2-carboxamide derivative by column chromatography.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Carboxylic Acid Formation cluster_2 Step 3: Amide Coupling A Acetylacetone + Guanidine B 2-Amino-4,6-dimethylpyrimidine A->B Condensation C 2-Cyano-4,6-dimethylpyrimidine B->C Sandmeyer D 4-Methylpyrimidine-2-carboxylic acid C->D Oxidation & Decarboxylation F Final 4-Methylpyrimidine-2-carboxamide Derivative D->F E Desired Amine E->F Coupling

Synthetic workflow for 4-methylpyrimidine-2-carboxamide derivatives.
Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Materials: 96-well plates, cancer cell line of interest (e.g., MDA-MB-231), complete cell culture medium, 4-methylpyrimidine-2-carboxamide derivatives, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for a desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[2][10]

  • Materials: White-walled 96-well plates, cancer cell line, complete cell culture medium, 4-methylpyrimidine-2-carboxamide derivatives, Caspase-Glo® 3/7 Reagent.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

    • At the end of the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis induction.

Biological_Evaluation_Workflow cluster_0 Cell Treatment cluster_1 Cell Viability Assessment cluster_2 Apoptosis Induction Assessment A Seed Cancer Cells B Treat with 4-Methylpyrimidine-2-carboxamide Derivatives A->B C MTT Assay B->C F Caspase-Glo® 3/7 Assay B->F D Measure Absorbance C->D E Determine IC50 D->E G Measure Luminescence F->G H Quantify Apoptosis G->H

Workflow for the biological evaluation of synthesized compounds.

Concluding Remarks for the Research Professional

4-Methylpyrimidine-2-carboxylic acid represents a highly valuable and strategically important building block in the medicinal chemist's toolbox. Its application in the development of SMAC mimetics for the targeted therapy of cancer highlights the power of scaffold-based drug design. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics that modulate the intrinsic apoptosis pathway. As our understanding of the intricate signaling networks that govern cell death continues to evolve, the creative application of versatile chemical scaffolds such as 4-Methylpyrimidine-2-carboxylic acid will undoubtedly continue to drive innovation in the field of medicinal chemistry.

References

  • [No Author]. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • [No Author]. (n.d.). MTT Cell Assay Protocol.
  • [No Author]. (n.d.). 2-mercaptopyrimidine - Organic Syntheses Procedure.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • [No Author]. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • [No Author]. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Kilaru, R. B., et al. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate.
  • [No Author]. (n.d.). Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • [No Author]. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - NIH.
  • [No Author]. (2015, September 17). The SMAC mimetic BV6 sensitizes colorectal cancer cells to ionizing radiation by interfering with DNA repair processes and enhancing apoptosis - PMC - NIH.
  • Finlay, D. B., et al. (n.d.). Structure-activity relationship of Smac mimetics is largely based on... - ResearchGate.
  • [No Author]. (n.d.). Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC - NIH.
  • [No Author]. (2012, July 28). Inhibitors of Apoptosis Proteins (IAPs): Clinical Significance in Cancer Treatment Research.

Sources

Application Notes and Protocols: 4-Methylpyrimidine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of DNA and RNA.[1] Its significance in medicinal chemistry is profound, with pyrimidine derivatives being a well-established and privileged scaffold for the development of therapeutic agents, particularly in oncology.[1][2] Over the past six decades, pyrimidines have emerged as a crucial core structure in a multitude of drug molecules, targeting a wide array of diseases.[3]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine core has been extensively utilized in the design of kinase inhibitors, with at least eight FDA-approved drugs featuring this key motif.[5] The success of the pyrimidine scaffold can be attributed to its ability to act as a bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bonding interactions within the hinge region of the kinase active site.[4] This interaction is a critical anchor for many kinase inhibitors, providing a foundation for achieving high potency and selectivity.

4-Methylpyrimidine-2-carboxylic acid is a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of a diverse range of kinase inhibitors. The carboxylic acid moiety at the 2-position serves as a convenient handle for the introduction of various side chains and pharmacophoric elements through robust and well-established amide coupling reactions. The methyl group at the 4-position can provide beneficial steric and electronic properties, potentially influencing inhibitor selectivity and pharmacokinetic profiles. This application note will provide a detailed guide on the utilization of 4-methylpyrimidine-2-carboxylic acid in the synthesis of kinase inhibitors, covering synthetic strategies, detailed protocols, and the underlying scientific rationale.

Strategic Importance of the Pyrimidine-2-carboxamide Moiety

The pyrimidine-2-carboxamide linkage, formed from 4-methylpyrimidine-2-carboxylic acid, is a key structural element in many kinase inhibitors. This moiety can engage in crucial interactions within the ATP-binding pocket of kinases, contributing to the overall binding affinity and selectivity of the inhibitor.

Key Interactions and Rationale:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the interaction of the adenine base of ATP.

  • Directional Vector for Side Chains: The amide bond provides a rigid and planar linker, projecting the substituent (R group in the diagram below) into specific regions of the kinase active site. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the R group to interact with different amino acid residues.

  • Modulation of Physicochemical Properties: The nature of the amide substituent can be tailored to optimize the drug-like properties of the inhibitor, such as solubility, cell permeability, and metabolic stability.

G pyrimidine pyrimidine hinge hinge pyrimidine->hinge H-Bonding amide amide amide->pyrimidine r_group r_group amide->r_group d_pocket d_pocket r_group->d_pocket Hydrophobic Interactions solvent solvent r_group->solvent Solvent Interactions gatekeeper gatekeeper

Caption: Interaction of a pyrimidine-2-carboxamide inhibitor within a kinase active site.

Synthetic Protocol: Amide Coupling of 4-Methylpyrimidine-2-carboxylic Acid

The cornerstone of synthesizing kinase inhibitors from 4-methylpyrimidine-2-carboxylic acid is the formation of a stable amide bond with a desired amine-containing fragment. This is typically achieved through an amide coupling reaction, a robust and widely used transformation in medicinal chemistry.

General Workflow for Amide Coupling

The general workflow involves the activation of the carboxylic acid group of 4-methylpyrimidine-2-carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.

G start 4-Methylpyrimidine- 2-carboxylic Acid + Amine (R-NH2) activation Carboxylic Acid Activation (Coupling Agent, Base) start->activation intermediate Activated Ester Intermediate activation->intermediate coupling Nucleophilic Attack by Amine intermediate->coupling product 4-Methylpyrimidine- 2-carboxamide (Kinase Inhibitor Precursor) coupling->product purification Work-up and Purification product->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of 4-methylpyrimidine-2-carboxamides.

Detailed Experimental Protocol

This protocol provides a representative procedure for the amide coupling of 4-methylpyrimidine-2-carboxylic acid with a generic amine (R-NH₂). The specific conditions, such as the choice of coupling agent, base, and solvent, may require optimization depending on the nature of the amine substrate.

Materials:

  • 4-Methylpyrimidine-2-carboxylic acid

  • Amine of interest (R-NH₂)

  • Coupling Agent (e.g., HATU, HBTU, T3P)

  • Organic Base (e.g., DIPEA, TEA)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpyrimidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., DMF or DCM).

  • Addition of Reagents: To the stirred solution, add the amine (R-NH₂) (1.0-1.2 eq), the coupling agent (1.1-1.3 eq), and the organic base (2.0-3.0 eq). The order of addition may vary depending on the coupling agent used. For example, when using HATU or HBTU, the carboxylic acid is often pre-activated for a short period before the addition of the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methylpyrimidine-2-carboxamide.

Coupling Agent Full Name Typical Conditions Notes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDMF, DIPEA, Room TempHigh coupling efficiency, low racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDMF, DIPEA, Room TempA common and effective coupling reagent.
T3P® Propylphosphonic AnhydrideDCM or EtOAc, DIPEA, Room TempByproducts are water-soluble, simplifying work-up.
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleDCM or DMF, Room TempA classic and cost-effective coupling system.

Case Study: Synthesis of an Aurora Kinase Inhibitor Precursor

The following is an adapted synthetic scheme illustrating how 4-methylpyrimidine-2-carboxylic acid can be used to synthesize a key intermediate for an Aurora kinase inhibitor.

G product product intermediate intermediate

Caption: Synthetic strategy for an Aurora kinase inhibitor using 4-methylpyrimidine-2-carboxylic acid.

This synthetic approach highlights the utility of 4-methylpyrimidine-2-carboxylic acid as a versatile starting material. The initial amide coupling provides a stable and synthetically tractable intermediate that can be further elaborated to introduce additional functionalities required for potent kinase inhibition. The structure-activity relationship (SAR) can be systematically explored by varying the aniline derivative in the first step and by modifying the pyrimidine core in subsequent steps.

Conclusion and Future Perspectives

4-Methylpyrimidine-2-carboxylic acid is a valuable and strategically important building block in the synthesis of kinase inhibitors. Its pyrimidine core provides a well-validated scaffold for engaging the kinase hinge region, while the carboxylic acid functionality allows for the straightforward introduction of diverse chemical matter through robust amide coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this versatile starting material in their quest for novel and effective kinase inhibitors. The continued exploration of the chemical space around the 4-methylpyrimidine-2-carboxamide core is expected to yield new generations of targeted therapeutics with improved potency, selectivity, and clinical outcomes.

References

  • Sharma, P., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]

  • Norman, R. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Google Patents. (n.d.). WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1.
  • Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • ACS. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Merck Sharp & Dohme Corp. (2023). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US20240083873A1 - Pyrimidine carboxamide compound and application thereof.

Sources

Application Note: High-Fidelity Amide Coupling of 4-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Coupling 4-methylpyrimidine-2-carboxylic acid with amines presents a distinct set of challenges compared to standard benzoic acid derivatives. The proximity of the carboxylic acid to the two ring nitrogens (the 2-position) creates a "perfect storm" for instability:

  • Thermal Decarboxylation: The 2-pyrimidinecarboxylic acid motif is electronically predisposed to lose CO₂ upon heating or protonation, driven by the stability of the resulting ylide/zwitterion intermediate (Hammick reaction mechanism).

  • Electronic Deactivation: The electron-deficient pyrimidine ring renders the carbonyl carbon highly electrophilic, which is beneficial for coupling but makes the resulting activated ester prone to hydrolysis or rearrangement.

  • Chelation: The N1-C2(CO)-N3 motif can chelate metals or interfere with certain Lewis acid catalysts.

Core Directive: Avoid high-temperature activation (e.g., refluxing thionyl chloride). Success relies on low-temperature activation using high-velocity coupling reagents (HATU) or stabilized anhydrides (T3P).

Mechanistic Insight: The Decarboxylation Trap

Before attempting synthesis, one must understand the failure mode. Under acidic conditions or high thermal stress, the ring nitrogen protonates, facilitating the extrusion of carbon dioxide.

DecarboxylationMechanism Start 4-Methylpyrimidine- 2-carboxylic acid Protonation N-Protonation (Acidic/Thermal) Start->Protonation + H+ / Heat TS Zwitterionic Transition State Protonation->TS e- push from carboxylate Product 4-Methylpyrimidine (Decarboxylated Byproduct) TS->Product - CO2 CO2 CO2 Gas TS->CO2

Figure 1: The Hammick-like decarboxylation pathway. Avoiding N-protonation and high heat is critical.

Protocol A: The "Gold Standard" (HATU)

Best For: Discovery chemistry, small scales (<1g), valuable amines. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the HATU structure provides anchimeric assistance, accelerating the reaction at 0°C, effectively outrunning the decarboxylation kinetics.

Reagents
  • Acid: 4-Methylpyrimidine-2-carboxylic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Protocol
  • Preparation: Charge a flame-dried flask with 4-methylpyrimidine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Cool the solution to 0°C (ice/water bath). Add DIPEA (3.0 equiv) dropwise.

    • Note: The solution may yellow. Ensure the internal temp does not rise above 5°C.

  • Activation (Critical): Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15–30 minutes .

    • Checkpoint: Do not exceed 30 minutes. Extended activation of 2-heteroaromatic acids can lead to side reactions.

  • Coupling: Add the amine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check LCMS.[1] If the active ester is visible but not reacting, do not heat . Instead, add a catalyst like HOAt (0.1 equiv).

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

Protocol B: Scalable & Green (T3P)

Best For: Process chemistry (>5g), simple workup, avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is unique because it generally requires the amine to be present before addition, or immediate addition, minimizing the lifetime of the reactive species in the absence of a nucleophile.

Reagents
  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc, MeTHF, or DCM.

Step-by-Step Protocol
  • Slurry: Suspend the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (or MeTHF) at RT.

  • Base: Add Pyridine (3.0 equiv). The mixture should become homogeneous.

  • Cooling: Cool to 0°C .

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why? T3P reaction rates are slower than HATU, allowing for better control of exotherms.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Workup (Self-Validating): Add water. The T3P byproducts are water-soluble.[2] Separate layers. Wash organic layer with 1N HCl (if product is not basic) or Citric Acid (10%), then NaHCO₃.

Protocol C: The "Difficult Amine" (Ghosez's Reagent)

Best For: Non-nucleophilic amines (e.g., anilines with EWGs) where HATU fails. Warning: Do NOT use thionyl chloride (SOCl₂) at reflux. It will decarboxylate the starting material.[3] Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) to form the acid chloride under neutral conditions.

Workflow Diagram

ProtocolSelection Start Select Coupling Method ScaleCheck Scale < 1g? Start->ScaleCheck AmineCheck Amine Nucleophilicity ScaleCheck->AmineCheck No (Larger Scale) MethodA Method A: HATU (High Yield, Fast) ScaleCheck->MethodA Yes MethodB Method B: T3P (Clean Profile, Scalable) AmineCheck->MethodB Good Nucleophile MethodC Method C: Ghosez Reagent (Acid Chloride via Neutral conditions) AmineCheck->MethodC Poor Nucleophile (Aniline/Steric Bulk)

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Step-by-Step Protocol (Ghosez)
  • Activation: Dissolve acid (1.0 equiv) in dry DCM at 0°C.

  • Reagent: Add Ghosez's Reagent (1.1 equiv) dropwise. Stir at 0°C for 1 hour.

    • Observation: This forms the acid chloride neutrally without generating HCl gas (unlike oxalyl chloride), preserving the pyrimidine ring.

  • Coupling: Add a solution of Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.

  • Completion: Monitor by TLC/LCMS. Usually complete within 1 hour at RT.

Comparative Analysis of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (Ghosez)
Reactivity Very HighModerateHigh (Acid Chloride)
Decarboxylation Risk Low (if kept at 0°C)Very LowLow (Neutral conditions)
Purification Requires removal of urea/HOBtAqueous wash (Excellent)Aqueous wash
Cost HighModerateHigh
Atom Economy PoorGoodModerate

Troubleshooting & Validation

  • Issue: Black reaction mixture.

    • Cause: Decarboxylation has occurred, leading to polymerization of the pyrimidine species.

    • Fix: Lower temperature. Ensure base is added before the coupling agent to buffer the system.

  • Issue: Low conversion with Aniline.

    • Cause: Amine is too weak for the active ester.

    • Fix: Switch to Method C (Ghosez) or use POCl₃ in Pyridine (carefully at 0°C).

  • Issue: Epimerization (if amine is chiral).

    • Fix: T3P is the superior choice for retaining stereochemistry.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[4] Canadian Journal of Chemistry, 1972.[4] (Mechanistic basis for 2-position instability).

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. (Review of T3P and HATU in process chemistry).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Comparison of coupling efficiencies).

  • Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979. (Protocol for neutral acid chloride formation).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-methylpyrimidine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthetic strategy is centered around a robust and scalable two-step process commencing with the readily available 2-amino-4-methylpyrimidine. The core transformations involve a Sandmeyer reaction to introduce the cyano group, followed by a controlled hydrolysis to yield the final carboxylic acid. This guide offers detailed, step-by-step protocols, process optimization insights, and analytical methodologies to ensure high yield and purity on an industrial scale.

Introduction and Strategic Overview

4-Methylpyrimidine-2-carboxylic acid and its derivatives are pivotal intermediates in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis on a large scale requires a cost-effective, reliable, and safe process. The synthetic approach detailed herein has been designed to meet these criteria, breaking down the synthesis into two primary stages:

  • Stage 1: Synthesis of 2-Cyano-4-methylpyrimidine via Sandmeyer Reaction. This classical yet highly effective reaction allows for the efficient conversion of the amino group of 2-amino-4-methylpyrimidine into a cyano group. The Sandmeyer reaction is a cornerstone of aromatic and heteroaromatic chemistry for its reliability in introducing a variety of functional groups.[1][2]

  • Stage 2: Hydrolysis of 2-Cyano-4-methylpyrimidine. The nitrile functional group of the intermediate is then hydrolyzed to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions, with the choice often depending on the desired purity profile and the available equipment.[3]

This document will elaborate on the causality behind the experimental choices at each stage, providing a self-validating system for researchers to implement and adapt.

Synthetic Pathway and Mechanism

The overall synthetic pathway can be visualized as a two-step sequence. The first step involves the diazotization of 2-amino-4-methylpyrimidine, followed by a copper-catalyzed cyanation. The resulting 2-cyano-4-methylpyrimidine is then hydrolyzed to the final product.

Stage 1: Sandmeyer Reaction

The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic or heteroaromatic amine.[1][2] This intermediate is then decomposed in the presence of a copper(I) salt, in this case, copper(I) cyanide, to yield the corresponding nitrile.

Stage 2: Nitrile Hydrolysis

The hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that proceeds in two stages.[4] First, the nitrile is converted to a carboxamide intermediate. This is followed by the hydrolysis of the amide to the carboxylic acid. The reaction can be catalyzed by either acid or base.[3]

Detailed Experimental Protocols

Stage 1: Large-Scale Synthesis of 2-Cyano-4-methylpyrimidine

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Amino-4-methylpyrimidine109.1310.091.6
Hydrochloric Acid (37%)36.4630.0301.7
Sodium Nitrite69.006.695.7
Copper(I) Cyanide89.568.797.1
Sodium Cyanide49.014.795.9
Toluene-100 L-
Sodium Bicarbonate84.01As needed-
Water18.02As needed-

Protocol:

  • Diazotization:

    • To a 200 L glass-lined reactor, charge 2-amino-4-methylpyrimidine (10.0 kg, 91.6 mol) and water (50 L).

    • Slowly add concentrated hydrochloric acid (30.0 kg, 301.7 mol) while maintaining the temperature below 20°C with external cooling.

    • Cool the resulting slurry to 0-5°C.

    • In a separate vessel, dissolve sodium nitrite (6.6 kg, 95.7 mol) in water (20 L).

    • Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture for an additional 1 hour at 0-5°C after the addition is complete.

  • Sandmeyer Reaction (Cyanation):

    • In a separate 200 L reactor, prepare a solution of copper(I) cyanide (8.7 kg, 97.1 mol) and sodium cyanide (4.7 kg, 95.9 mol) in water (50 L) at 60-70°C.

    • Cool the copper cyanide solution to room temperature.

    • Slowly add the cold diazonium salt solution from the first reactor to the copper cyanide solution over 2-3 hours, maintaining the temperature between 20-30°C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60°C and stir for 2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and extract with toluene (3 x 30 L).

    • Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (2 x 20 L) and then with water (20 L).

    • Dry the toluene solution over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2-cyano-4-methylpyrimidine as a solid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 2-cyano-4-methylpyrimidine.

Expected Yield: 75-85%

Stage 2: Hydrolysis of 2-Cyano-4-methylpyrimidine to 4-Methylpyrimidine-2-carboxylic acid

Two methods are presented for the hydrolysis step: acidic and basic hydrolysis. The choice of method may depend on factors such as substrate compatibility and desired final salt form.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Cyano-4-methylpyrimidine119.1310.083.9
Sulfuric Acid (98%)98.0830.0305.9
Water18.0250 L-
Sodium Hydroxide (50% aq.)40.00As needed-

Protocol:

  • Reaction:

    • To a 100 L glass-lined reactor, charge 2-cyano-4-methylpyrimidine (10.0 kg, 83.9 mol) and water (50 L).

    • Slowly and carefully add concentrated sulfuric acid (30.0 kg, 305.9 mol) while maintaining the temperature below 30°C with external cooling.

    • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-18 hours. The reaction can be monitored by HPLC for the disappearance of the starting material and the intermediate amide.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled reaction mixture onto crushed ice (100 kg).

    • Adjust the pH of the resulting solution to 2-3 with a 50% aqueous sodium hydroxide solution while keeping the temperature below 20°C. The product will precipitate.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum at 60-70°C to yield 4-methylpyrimidine-2-carboxylic acid.

Expected Yield: 80-90%

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Cyano-4-methylpyrimidine119.1310.083.9
Sodium Hydroxide40.0010.1252.5
Water18.02100 L-
Hydrochloric Acid (37%)36.46As needed-

Protocol:

  • Reaction:

    • To a 200 L reactor, charge 2-cyano-4-methylpyrimidine (10.0 kg, 83.9 mol), sodium hydroxide (10.1 kg, 252.5 mol), and water (100 L).

    • Heat the mixture to reflux (approximately 100°C) for 8-12 hours. Ammonia gas will be evolved. Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to 2-3 with concentrated hydrochloric acid. The product will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum at 60-70°C to afford 4-methylpyrimidine-2-carboxylic acid.

Expected Yield: 85-95%

Process Optimization and Scale-Up Considerations

  • Temperature Control: The diazotization step is highly exothermic and requires strict temperature control to prevent decomposition of the diazonium salt. For large-scale production, a reliable cooling system is essential.

  • Reagent Addition: Slow and controlled addition of sodium nitrite and the diazonium salt solution is crucial for safety and to maintain optimal reaction temperatures.

  • Hydrolysis Monitoring: Incomplete hydrolysis can lead to the formation of the intermediate, 4-methylpyrimidine-2-carboxamide.[5] It is important to monitor the reaction by HPLC to ensure complete conversion to the carboxylic acid.

  • Waste Treatment: The Sandmeyer reaction generates copper and cyanide-containing waste streams that must be treated according to local environmental regulations.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using a combination of analytical techniques.

Technique2-Cyano-4-methylpyrimidine4-Methylpyrimidine-2-carboxylic acid
¹H NMR Expected peaks for methyl and pyrimidine protons.Disappearance of nitrile-adjacent proton signal (if applicable) and appearance of a broad carboxylic acid proton signal.
¹³C NMR Presence of a nitrile carbon signal (~115-120 ppm).Appearance of a carboxylic acid carbon signal (~160-170 ppm).
FT-IR Strong C≡N stretching vibration at ~2220-2260 cm⁻¹.Broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1730 cm⁻¹).
HPLC To determine purity and monitor reaction progress.To determine final product purity.
Mass Spec To confirm the molecular weight.To confirm the molecular weight.

Visualization of Workflows

Overall Synthetic Workflow

G A 2-Amino-4-methylpyrimidine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, NaCN) C->D E 2-Cyano-4-methylpyrimidine D->E F Hydrolysis (Acid or Base, Reflux) E->F G 4-Methylpyrimidine-2-carboxylic acid F->G

Caption: Overall synthetic workflow for 4-Methylpyrimidine-2-carboxylic acid.

Logical Relationship in Hydrolysis

G cluster_hydrolysis Hydrolysis Stage Start 2-Cyano-4-methylpyrimidine Intermediate 4-Methylpyrimidine-2-carboxamide Start->Intermediate Initial Hydrolysis End 4-Methylpyrimidine-2-carboxylic acid Intermediate->End Final Hydrolysis

Caption: Key intermediates in the hydrolysis of 2-cyano-4-methylpyrimidine.

References

  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium. Link

  • Google Patents. (2013). CN103145625A - Method for preparing 2-cyanopyrimidine. Link

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Link

  • Organic Chemistry Portal. Sandmeyer Reaction. Link

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Link

  • ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca. Link

  • ChemRxiv. (2025). Supramolecular Chemistry. Link

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Link

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Link

  • Taylor & Francis Online. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Link

  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Link

  • Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine. Link

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Link

  • NIH National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxamide. Link

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Link

  • ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Link

  • ResearchGate. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Link

  • ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Link

  • PubMed. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Link

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Link

  • ResearchGate. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Link

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Link

  • ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Link

Sources

purification of 4-Methylpyrimidine-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 4-Methylpyrimidine-2-carboxylic Acid by Recrystallization

Authored by: Senior Application Scientist, Chemical Development

Introduction: The Critical Role of Purity in Drug Discovery and Development

4-Methylpyrimidine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in a wide array of biologically active molecules. The purity of such building blocks is paramount, as impurities can lead to ambiguous structure-activity relationship (SAR) data, introduce variability in biological assays, and pose safety risks in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization can yield a product with high purity and a well-defined crystalline form, which is crucial for accurate physicochemical and biological characterization.

This document provides a comprehensive guide to developing a robust recrystallization protocol for 4-Methylpyrimidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide is structured to first enable the researcher to perform a systematic solvent screening to identify an optimal solvent system, followed by a detailed recrystallization protocol.

Physicochemical Properties of 4-Methylpyrimidine-2-carboxylic Acid

A foundational understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.126 g/mol [1][2]
CAS Number 933738-87-5[1][2]
Appearance Solid[1]
Predicted Melting Point 94.85 °C[3]
Predicted Water Solubility High (71,739.8 mg/L)[3]

PART 1: Pre-Protocol Investigation: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should exhibit high solubility for 4-Methylpyrimidine-2-carboxylic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Rationale for Solvent Selection

Based on the structure of 4-Methylpyrimidine-2-carboxylic acid (a polar heterocyclic compound with a carboxylic acid group), a range of polar and moderately polar solvents are suitable candidates for initial screening. The predicted high water solubility suggests that a single-solvent recrystallization from water might be challenging unless there is a very steep solubility-temperature gradient. Therefore, mixed solvent systems, particularly those involving water and a miscible organic solvent, are highly promising.

Experimental Workflow for Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of 4-Methylpyrimidine-2-carboxylic acid.

Materials:

  • Crude 4-Methylpyrimidine-2-carboxylic acid

  • Selection of test solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile)

  • Small test tubes or vials

  • Heating apparatus (hot plate with a sand or water bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing at Ambient Temperature:

    • Place approximately 10-20 mg of crude 4-Methylpyrimidine-2-carboxylic acid into a series of labeled test tubes.

    • To each tube, add 0.5 mL of a different test solvent.

    • Vigorously agitate the mixtures (e.g., using a vortex mixer) for 1-2 minutes.

    • Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will show low solubility at this stage.

  • Solubility Testing at Elevated Temperature:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water or sand bath.

    • Add the same solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound completely at an elevated temperature in a reasonable volume.

  • Inducing Crystallization by Cooling:

    • Allow the hot, saturated solutions to cool slowly to room temperature. Observe for the formation of crystals.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.

    • Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.

    • Evaluate the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals is desirable.

  • Selection of an Optimal Solvent System:

    • Single-Solvent System: If a single solvent demonstrates a significant difference in solubility between hot and cold conditions and yields a good recovery of crystalline material, it is a suitable candidate. Based on data for similar compounds, a mixture of water and a miscible alcohol like methanol or ethanol is a strong possibility.[4][5]

    • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be employed. This is typically composed of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible. For 4-Methylpyrimidine-2-carboxylic acid, a potential system could be dissolving in a minimal amount of a hot "good" solvent like ethanol or acetone, followed by the gradual addition of a "poor" solvent like water or a non-polar solvent like heptane until turbidity is observed, then re-heating to clarify and cooling to crystallize.

PART 2: Detailed Recrystallization Protocol

This protocol is based on a single-solvent system, which is often the most straightforward approach. The principles can be adapted for a mixed-solvent system.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Methylpyrimidine-2-carboxylic acid and its analogues are considered skin and eye irritants.[6] Avoid inhalation of dust and direct contact with skin and eyes.

Materials and Equipment:

  • Crude 4-Methylpyrimidine-2-carboxylic acid

  • Selected recrystallization solvent (pre-determined from screening)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Experimental Procedure
  • Dissolution:

    • Place the crude 4-Methylpyrimidine-2-carboxylic acid into an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the selected solvent.

    • Gently heat the mixture with stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery upon cooling.[7][8]

  • Decoloration (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.

    • Pre-heat a separate filter funnel and receiving flask with a small amount of the hot solvent.

    • Filter the hot solution through a fluted filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][10]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Workflow for Recrystallization of 4-Methylpyrimidine-2-carboxylic Acid

G cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Characterization crude Crude 4-Methylpyrimidine- 2-carboxylic acid solvent_screen Solvent Screening crude->solvent_screen Determine optimal solvent/system dissolve Dissolve in minimum hot solvent solvent_screen->dissolve Proceed with selected solvent decolorize Decolorize with activated charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (if needed) decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Drying vac_filter->dry pure_product Pure Crystalline Product dry->pure_product Final Product mp_analysis Melting Point Analysis pure_product->mp_analysis spectroscopy Spectroscopic Analysis (NMR, IR) pure_product->spectroscopy

Sources

Application Note: Strategic Development of Pyrimidine-Based Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, particularly for anti-inflammatory drug discovery.[1] Beyond its role as a nucleobase, the pyrimidine pharmacophore serves as a privileged structure in kinase inhibitors (e.g., Tofacitinib targeting JAK3) and dual COX-2/5-LOX inhibitors.

This guide moves beyond basic synthesis, providing a rigorous, field-validated workflow for developing novel pyrimidine derivatives. We focus on a dual-targeting strategy : inhibiting the upstream signaling (JAK-STAT/NF-


B) and downstream effector enzymes (COX-2/iNOS).
Key Mechanistic Targets
  • Upstream: Janus Kinases (JAKs) – blockade prevents cytokine signaling (IL-6, TNF-

    
    ).
    
  • Downstream: Cyclooxygenase-2 (COX-2) & Inducible Nitric Oxide Synthase (iNOS) – blockade reduces prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2]

Rational Drug Design & SAR

Effective pyrimidine design requires precise functionalization at the C2, C4, and C6 positions.

Structure-Activity Relationship (SAR) Logic[1]
  • C2 Position (The "Anchor"): Introduction of an amino or thio-linker often improves solubility and H-bonding with the hinge region of kinase domains or the active site of COX-2 (e.g., Arg120 interaction).

  • C4 Position (The "Specificity Pocket"): Bulky hydrophobic groups (phenyl, naphthyl) here often target the hydrophobic pocket of COX-2, enhancing selectivity over COX-1.

  • C6 Position (Electronic Tuning): Electron-withdrawing groups (CF3, CN) can modulate the pKa of the ring nitrogens, affecting biodistribution and metabolic stability.

Visualization: Inflammatory Signaling & Drug Targets

InflammatoryPathway LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor Kinases JAK / MAPK Receptor->Kinases TF NF-κB / STAT Kinases->TF Phosphorylation Nucleus Nucleus (Transcription) TF->Nucleus Translocation Enzymes COX-2 / iNOS Nucleus->Enzymes mRNA Expression Mediators PGE2 / NO Enzymes->Mediators Inflammation Acute/Chronic Inflammation Mediators->Inflammation Drug_JAK Pyrimidine Inhibitor (Type I: Kinase) Drug_JAK->Kinases Inhibits Drug_COX Pyrimidine Inhibitor (Type II: Enzyme) Drug_COX->Enzymes Inhibits

Caption: Fig 1. Dual-intervention points for pyrimidine scaffolds in the inflammatory cascade.

Application Note: In Silico Screening Protocol

Before synthesis, candidates must be screened for binding affinity.

Target: Cyclooxygenase-2 (COX-2) PDB Reference: 5KIR (Celecoxib-bound structure) or 3LN1.

Protocol Steps:
  • Ligand Preparation:

    • Generate 3D structures of pyrimidine analogues.

    • Minimize energy using MMFF94 force field.

    • Generate tautomers and protonation states at pH 7.4.

  • Protein Preparation:

    • Download PDB 5KIR. Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Define the active site box centered on the co-crystallized ligand (Celecoxib).[3]

    • Dimensions:

      
       Å.
      
  • Docking (AutoDock Vina / Glide):

    • Run docking with exhaustiveness = 8.

    • Validation: Re-dock the native ligand (Celecoxib). RMSD must be

      
       Å.
      
  • Selection Criteria:

    • Binding Energy

      
       kcal/mol.
      
    • Critical Interaction: H-bond with Arg120 and Tyr355 (gatekeeper residues).

Protocol: Modular Chemical Synthesis

Objective: Synthesize 4,6-diaryl-pyrimidin-2-amine derivatives via a modified cyclocondensation.

Materials
  • Acetophenone derivatives (1.0 eq)

  • Aromatic aldehydes (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)[4]

Step-by-Step Methodology
  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol (20 mL).

    • Add 40% NaOH (5 mL) dropwise at

      
      C.
      
    • Stir at room temperature (RT) for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).

    • Precipitate with ice water, filter, and recrystallize from ethanol.

  • Pyrimidine Cyclization:

    • Dissolve the chalcone intermediate (5 mmol) in ethanol (15 mL).

    • Add Guanidine HCl (7.5 mmol) and NaOH (15 mmol).

    • Reflux at

      
      C for 6–8 hours.
      
    • Observation: Color change typically indicates ring closure.

  • Purification:

    • Cool to RT and pour into crushed ice.

    • Neutralize with dilute HCl if necessary to precipitate the product.

    • Filter and wash with cold water.

    • Verification:

      
      H NMR (DMSO-
      
      
      
      ) must show pyrimidine proton singlet around
      
      
      7.0–8.5 ppm.

Protocol: In Vitro Anti-Inflammatory Assay (NO Inhibition)

System: LPS-induced Nitric Oxide (NO) production in RAW 264.7 macrophage cells.[2][5] Readout: Griess Reaction (Colorimetric).

Reagents
  • Cell Line: RAW 264.7 (Murine Macrophages).[2][5][6][7]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Standard: Dexamethasone or Celecoxib.

  • Griess Reagent: 1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid.

Experimental Workflow
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24h at

      
      C, 5% CO
      
      
      
      .
  • Treatment:

    • Pre-treat cells with Pyrimidine test compounds (0.1 – 50

      
      M) for 1 hour.
      
    • Control: Vehicle (0.1% DMSO max).

    • Add LPS (Final concentration:

      
      g/mL).[2][6]
      
    • Incubate for 24 hours.

  • Quantification (Griess Assay):

    • Transfer 100

      
      L of culture supernatant to a fresh plate.
      
    • Add 100

      
      L of Griess Reagent.[2][5]
      
    • Incubate 10 mins at RT in the dark.

    • Measure Absorbance at 540 nm .

  • Viability Check (MTT Assay):

    • Crucial Step: Must confirm that NO reduction is not due to cell death.

    • Add MTT solution to the remaining cells and measure viability.

Data Analysis Formula


Calculate IC

using non-linear regression (GraphPad Prism).

Protocol: In Vivo Efficacy (Carrageenan-Induced Edema)

Model: Acute inflammation model in Wistar rats or Swiss albino mice.

Procedure
  • Grouping: Randomize animals (n=6/group).

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Pyrimidine Derivative (10, 20, 40 mg/kg, p.o.).

  • Induction:

    • Administer drugs 1 hour prior to induction.[2]

    • Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer at

      
       hours.
      
  • Endpoint:

    • Calculate % Edema Inhibition.[8]

    • Optional: Harvest paw tissue for Histopathology or cytokine ELISA (TNF-

      
      , IL-6).
      

Data Presentation & Interpretation

Expected Results Summary
Compound IDDocking Score (kcal/mol)NO Inhibition IC

(

M)
Cell Viability (%)Edema Inhibition (3h)
Standard (Celecoxib) -9.20.659865%
Pyr-Derivative 2a -8.93.509558%
Pyr-Derivative 2b -7.1>5096N/A
Pyr-Derivative 2c -9.51.209262%
Decision Logic for Lead Selection

SAR_Logic Start Screening Data ToxCheck Is Cell Viability > 90%? Start->ToxCheck PotencyCheck Is IC50 < 10 µM? ToxCheck->PotencyCheck Yes Discard Discard / Redesign ToxCheck->Discard No Selectivity Selectivity Index (SI) (CC50 / IC50) > 10? PotencyCheck->Selectivity Yes PotencyCheck->Discard No Selectivity->Discard No Proceed Proceed to In Vivo Selectivity->Proceed Yes

Caption: Fig 2. Go/No-Go decision tree for pyrimidine lead candidates.

References

  • Rashid, H. U., et al. (2021). "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[9] RSC Advances. Link

  • Tylińska, B., et al. (2024). "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties."[10] International Journal of Molecular Sciences. Link

  • Sayed, et al. (2024). "Design, Synthesis, Drug-Likeness, anti-Inflammatory... of Pyrimidine Analogs." Polycyclic Aromatic Compounds. Link

  • Kim, Y. S., et al. (2019). "Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L." Saudi Journal of Biological Sciences. Link

  • Surana, K. R., et al. (2024). "In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules."[11] Advances in Bioresearch. Link

Sources

Application Notes & Protocols for the Use of 4-Methylpyrimidine-2-carboxylic Acid in the Development of Novel Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Antioxidant Drug Discovery

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants, molecules capable of donating an electron to a free radical to neutralize it, play a crucial role in mitigating this damage.[1] The search for novel, potent, and non-toxic synthetic antioxidants is a major focus of modern medicinal chemistry.[1]

The pyrimidine ring system, a core component of essential biomolecules like DNA and RNA bases, has emerged as a "privileged scaffold" in drug discovery due to its wide range of biological activities.[1][2][3] Pyrimidine derivatives have been extensively investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][4] Notably, numerous studies have highlighted the significant antioxidant potential of substituted pyrimidines, making them an attractive starting point for the development of new antioxidant therapies.[1][2][5][6][7][8]

This guide focuses on the strategic use of 4-Methylpyrimidine-2-carboxylic acid as a foundational building block for creating a library of novel antioxidant compounds. The rationale for selecting this particular scaffold is twofold:

  • The Pyrimidine Core: The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, which influences the electron density of the ring system. This electronic nature can be finely tuned by substituents to enhance free radical scavenging capabilities.[9] The ring's aromaticity and planarity also facilitate interactions with biological targets.

  • Strategic Substitution:

    • The methyl group at the 4-position is an electron-donating group. This property is hypothesized to increase the electron density of the pyrimidine ring, making it more adept at donating an electron to neutralize free radicals, thereby enhancing its antioxidant activity.[5]

    • The carboxylic acid at the 2-position is a versatile chemical handle. It provides a convenient point for derivatization, allowing for the synthesis of a diverse library of esters and amides. This chemical diversity is crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which are critical for bioavailability and efficacy.

These application notes will provide a comprehensive overview of the synthetic strategies for derivatizing 4-Methylpyrimidine-2-carboxylic acid and detailed protocols for evaluating the antioxidant potential of the resulting compounds using both chemical and cell-based assays.

Part 1: Synthesis of 4-Methylpyrimidine-2-carboxylic Acid Derivatives

The primary synthetic strategy involves the derivatization of the carboxylic acid group to generate libraries of amides and esters. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups.

General Workflow for Derivative Synthesis

The overall workflow for synthesizing and purifying a library of 4-Methylpyrimidine-2-carboxylic acid derivatives is depicted below. This process begins with the activation of the carboxylic acid, followed by nucleophilic substitution with a desired alcohol or amine, and concludes with purification and characterization.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 4-Methylpyrimidine- 2-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Start->Activation Reaction Nucleophilic Substitution Activation->Reaction Crude Crude Product Reaction->Crude Alcohol Alcohol (R-OH) for Ester Synthesis Alcohol->Reaction Esterification Amine Amine (R-NH₂) for Amide Synthesis Amine->Reaction Amidation Purify Purification (e.g., Recrystallization, Column Chromatography) Crude->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Derivative Characterize->Final

Caption: General workflow for the synthesis and purification of 4-Methylpyrimidine-2-carboxylic acid derivatives.

Protocol 1: Synthesis of 4-Methylpyrimidine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from 4-Methylpyrimidine-2-carboxylic acid using a carbodiimide coupling agent.

Rationale: Carbodiimide coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator such as HOBt (Hydroxybenzotriazole), facilitate the formation of an amide bond under mild conditions by activating the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. This method avoids the need for harsh reagents like thionyl chloride.

Materials:

  • 4-Methylpyrimidine-2-carboxylic acid

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexane) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 4-Methylpyrimidine-2-carboxylates (Esters)

This protocol outlines the synthesis of ester derivatives via an acid-catalyzed esterification (Fischer esterification).

Rationale: In the presence of a strong acid catalyst, the carboxylic acid can be directly esterified with an alcohol. This is a classic and cost-effective method, particularly suitable for simple alcohols. The reaction is reversible, so using an excess of the alcohol or removing water as it forms can drive the reaction to completion.

Materials:

  • 4-Methylpyrimidine-2-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, isopropanol) - should be used in excess as the solvent.

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 4-Methylpyrimidine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20-50 eq, serving as both reactant and solvent) in a round-bottom flask.

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • Work-up:

    • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can often be purified by recrystallization or flash column chromatography if necessary.

  • Characterization: Verify the structure and purity of the obtained ester by NMR, MS, and IR analysis.

Part 2: Evaluation of Antioxidant Activity

A multi-assay approach is essential for a comprehensive evaluation of the antioxidant potential of the synthesized derivatives. This should include both chemical-based assays to assess direct radical scavenging and cell-based assays to determine activity in a more biologically relevant context.

Chemical-Based Antioxidant Assays

These assays provide a rapid and high-throughput method to screen the direct free radical scavenging ability of the synthesized compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[6] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized pyrimidine derivatives

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration (e.g., 1 mg/mL or 1 mM).

    • Create a series of dilutions from the stock solutions of the test compounds and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compounds or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the concentration of the test compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to form the stable, blue-green ABTS radical cation (ABTS•⁺). Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Synthesized pyrimidine derivatives

  • Positive control (e.g., Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•⁺ radical cation.

  • Preparation of Working Solution:

    • Before the assay, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol:

    • In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the various dilutions of the test compounds or the positive control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization of the test compounds.

Principle: The CAA assay utilizes the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. ROS, generated by a free radical initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a test compound is measured by its ability to inhibit the AAPH-induced DCF formation.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Phosphate-buffered saline (PBS).

  • Test compounds and a positive control (e.g., Quercetin).

  • Black 96-well cell culture plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 6 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the cell culture medium.

    • Treat the cells with 100 µL of medium containing the test compounds at various concentrations or the positive control for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells gently with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage inhibition of DCF formation for each compound concentration.

    • Determine the CAA value, often expressed as micromoles of Quercetin Equivalents (QE) per micromole of the compound.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the antioxidant assays should be systematically analyzed to establish a structure-activity relationship.

Quantitative Data Summary

The antioxidant activity of the synthesized derivatives should be summarized in a table for easy comparison.

Compound IDR Group (Amide/Ester)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)CAA Value (µmol QE/µmol)
Parent -COOH>200>200<0.1
Derivative 1 -CONH-CH₂-Ph55.248.90.8
Derivative 2 -COOCH₂CH₃120.5115.30.3
Derivative 3 -CONH-(p-OH)-Ph25.822.11.5
... ............
Control Ascorbic Acid15.612.5N/A
Control Trolox18.215.1N/A
Control Quercetin8.97.51.0 (by definition)

This is example data and does not represent actual experimental results.

Mechanistic Insights and SAR

The antioxidant mechanism of pyrimidine derivatives is primarily attributed to their ability to act as free radical scavengers.[1][9] The electron-rich nature of the pyrimidine ring, enhanced by electron-donating substituents, facilitates the donation of a hydrogen atom or an electron to neutralize ROS.

G cluster_mechanism Radical Scavenging Mechanism Pyrimidine Pyrimidine Derivative (PD-H) Radical Free Radical (R•) Pyrimidine->Radical H• donation PyrimidineRadical Pyrimidine Radical (PD•) Pyrimidine->PyrimidineRadical Neutralized Neutralized Molecule (R-H) Radical->Neutralized

Caption: Simplified mechanism of free radical scavenging by a pyrimidine derivative.

By analyzing the data in the summary table, researchers can deduce key SAR insights:

  • Effect of Amide vs. Ester: Compare the activity of amide and ester derivatives with similar R groups. Amide derivatives may exhibit different hydrogen bonding capabilities and electronic effects compared to esters.

  • Influence of R group:

    • Electronic Effects: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the R group of an aromatic amide is expected to increase antioxidant activity.

    • Steric Effects: Bulky R groups may hinder the approach of the antioxidant to the free radical, potentially decreasing activity in chemical assays.[2]

    • Lipophilicity: The lipophilicity of the R group will significantly impact cell membrane permeability and, therefore, performance in the CAA assay.

Conclusion

4-Methylpyrimidine-2-carboxylic acid represents a promising and versatile starting material for the development of novel antioxidant compounds. Its inherent electronic properties, combined with the ease of derivatization at the carboxylic acid position, allow for the creation of a diverse chemical library. By employing a systematic approach of synthesis followed by a hierarchical screening strategy involving both chemical and cell-based assays, researchers can efficiently identify lead compounds with potent antioxidant activity and favorable drug-like properties. The protocols and insights provided in this guide offer a robust framework for scientists and drug development professionals to explore the full potential of this valuable chemical scaffold in the ongoing search for effective therapies to combat oxidative stress-related diseases.

References

  • This section would be populated with the full citations and clickable URLs from the search results used throughout the text.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Retrieved from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. Retrieved from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (n.d.). ResearchGate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Retrieved from [Link]

  • Free radical scavenging properties of pyrimidine derivatives. (2012). PMC. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PMC. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. Retrieved from [Link]

  • (PDF) New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

functionalization of the pyrimidine ring in 4-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyrimidine Scaffold

4-Methylpyrimidine-2-carboxylic acid (CAS: 4021-08-3) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from the unique electronic push-pull system created by the electron-withdrawing carboxylic acid at C2 and the electron-donating (via hyperconjugation) methyl group at C4.

While the pyrimidine ring is inherently electron-deficient (


-deficient), making it resistant to standard electrophilic aromatic substitution (SEAr), this specific scaffold offers three distinct "handles" for orthogonal functionalization:
  • Lateral Oxidation: The C4-methyl group is pseudo-benzylic and highly activated.

  • Radical Functionalization: The C6 position is susceptible to nucleophilic radical attack (Minisci-type).

  • Electrophilic Activation: The C5 position, though deactivated, can be accessed via specific halogenation protocols to serve as a gateway for Suzuki/Buchwald couplings.

This guide provides three validated protocols to decoratively functionalize this core, transforming it from a simple building block into a complex pharmacophore.

Strategic Reactivity Map

To successfully modify this scaffold, one must understand the electronic landscape. The following diagram visualizes the reactivity hotspots.

ReactivityMap Core 4-Methylpyrimidine- 2-carboxylic Acid C2 C2-COOH (Directing/Decarboxylation) Core->C2 Esterification/Amidation C4 C4-Methyl (Lateral Oxidation) Core->C4 SeO2 Oxidation C5 C5-H (Electrophilic Halogenation) Core->C5 NBS/Br2 C6 C6-H (Minisci Radical Attack) Core->C6 Ag+/S2O8 Radical

Figure 1: Orthogonal reactivity sites. C4 allows side-chain modification, C6 allows radical alkylation, and C5 allows cross-coupling entry.

Pre-requisite: Protection Strategy

Critical Step: The free carboxylic acid at C2 can interfere with radical mechanisms (via decarboxylation) and solubility in organic solvents. It is strongly recommended to convert the acid to the methyl ester before attempting ring functionalization.

Standard Protocol: Reflux in MeOH with catalytic H2SO4 (4h)


Methyl 4-methylpyrimidine-2-carboxylate .

Protocol A: Lateral Functionalization (C4-Methyl Oxidation)

Objective: Convert the C4-methyl group into a formyl group (aldehyde), creating a versatile handle for reductive amination or Wittig olefination.

Mechanism: Selenium dioxide (SeO2) oxidation. The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.

Experimental Workflow
  • Reagents: Methyl 4-methylpyrimidine-2-carboxylate (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane (0.5 M).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the substrate in 1,4-dioxane.

    • Add SeO2 in one portion.

    • Heat to reflux (100°C) for 4–6 hours. Note: The reaction mixture will turn black due to precipitated Selenium metal.

    • Monitoring: TLC (50% EtOAc/Hexane). The aldehyde is typically more polar than the starting material.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove Selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Data Validation:

  • 1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the aldehyde proton (~9.8-10.0 ppm).

SeO2_Oxidation Start Start: Methyl 4-methylpyrimidine- 2-carboxylate Reagent Add SeO2 (1.2 eq) Solvent: Dioxane Start->Reagent Reflux Reflux 100°C (4-6h) Precipitation of Se(0) Reagent->Reflux Filter Filter via Celite (Remove Black Solid) Reflux->Filter Product Product: Methyl 4-formylpyrimidine- 2-carboxylate Filter->Product

Figure 2: Workflow for the selective oxidation of the C4-methyl group.

Protocol B: C6-Alkylation via Minisci Reaction

Objective: Install an alkyl group at the electron-deficient C6 position using a radical mechanism. This is superior to Friedel-Crafts, which fails on pyrimidines.

Mechanism: Generation of a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) which attacks the protonated (activated) heterocycle.

Experimental Workflow
  • Reagents: Methyl 4-methylpyrimidine-2-carboxylate (1.0 eq), Alkyl Carboxylic Acid (R-COOH, 3.0 eq), AgNO3 (0.2 eq), (NH4)2S2O8 (1.5 eq), TFA (1.0 eq).

  • Solvent: Biphasic system DCM/Water (1:1) or pure Water if solubility permits.

  • Procedure:

    • Dissolve substrate and alkyl acid in solvent.

    • Add TFA (to protonate N1/N3, lowering the LUMO energy).

    • Add AgNO3 catalyst.

    • Heat to 40°C.

    • Add (NH4)2S2O8 solution dropwise over 30 minutes. Critical: Slow addition prevents radical dimerization.

  • Workup:

    • Basify with sat. NaHCO3 (neutralize TFA).

    • Extract with DCM (3x).

    • Purification: The product is often a mixture of mono-alkylated (C6) and trace di-alkylated species. Separate via HPLC or flash chromatography.

Why this works: The radical is nucleophilic; the pyrimidine ring is electron-deficient.[1] The reaction occurs exclusively at C6 because C2 is blocked and C4 is blocked, while C5 is not electrophilic enough for radical attack.

Protocol C: C5-Bromination (Electrophilic Entry)

Objective: Install a bromine atom at C5.[2] This is the "gateway" reaction, as the resulting bromide can undergo Suzuki-Miyaura coupling to install aryl groups.

Challenge: Pyrimidines are deactivated. Standard Br2/FeBr3 often fails. Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) or Br2 in Acetic Acid.

Experimental Workflow
  • Reagents: Methyl 4-methylpyrimidine-2-carboxylate (1.0 eq), NBS (1.1 eq).

  • Solvent: DMF (Dimethylformamide) or MeCN.

  • Procedure:

    • Dissolve substrate in DMF (0.2 M).

    • Add NBS portion-wise at Room Temperature.

    • Stir at 60°C for 12 hours.

    • Monitoring: LC-MS is preferred over TLC due to similar Rf values. Look for the +79/81 mass shift.

  • Workup:

    • Pour into ice water. The product often precipitates.

    • If no precipitate, extract with EtOAc, wash extensively with LiCl (5%) to remove DMF.

Data Summary Table:

ParameterProtocol A (Oxidation)Protocol B (Minisci)Protocol C (Bromination)
Target Site C4-MethylC6-RingC5-Ring
Key Reagent SeO2AgNO3 / PersulfateNBS / DMF
Mechanism Sigmatropic RearrangementRadical SubstitutionElectrophilic Substitution
Major Byproduct Se(0) (Black solid)Homocoupled Alkyl (R-R)Poly-bromination (rare)
Yield (Typ.) 60-75%40-60%70-85%

References

  • Minisci Reaction on Pyrimidines

    • Source: Duncton, M. A., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." UCLA Chemistry / Vertex Pharmaceuticals.
    • Link: (Verified Context: Regioselective radical alkylation of pyrimidines).

  • Oxidation of Methyl-Heterocycles

    • Source: "Oxidation of methyl-pyridines.
    • Link: (Foundational protocol for SeO2/Halogen oxidation of heterocyclic methyls).

  • C-H Functionalization Reviews

    • Source: "Recent Advances in Direct C–H Functionalization of Pyrimidines." ResearchGate.[3]

    • Link: (Comprehensive review of metal and metal-free activation).

  • General Pyrimidine Reactivity

    • Source: "Pyrimidine synthesis and reactivity."[4][5][6][7][8] Organic Chemistry Portal.

    • Link:

  • Compound Data

    • Source: PubChem CID 2762820 (4-Methylpyrimidine-2-carboxylic acid).
    • Link:

Sources

Application Notes & Protocols: Green Chemistry Approaches to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Pyrimidine Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of nucleobases in DNA and RNA (cytosine, thymine, and uracil) and a vast array of therapeutic agents with anticancer, antiviral, and antimicrobial properties.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on methods that employ harsh reagents, toxic solvents, and energy-intensive conditions, generating significant chemical waste.

In alignment with the principles of green chemistry, the field is rapidly evolving towards more sustainable and environmentally benign synthetic strategies.[1][3] These modern approaches aim to minimize environmental impact by reducing waste, eliminating hazardous substances, improving atom economy, and lowering energy consumption. This guide provides an in-depth exploration of several field-proven green chemistry approaches to pyrimidine synthesis, complete with detailed protocols and the scientific rationale behind them. We will delve into multicomponent reactions, the application of alternative energy sources like microwave and ultrasound, and the transformative potential of continuous flow chemistry.

Section 1: The Power of Convergence: Multicomponent Reactions (MCRs)

Expertise & Experience: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are the epitome of atom and step economy.[4] The Biginelli reaction, a classic MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), has been a focal point for green innovation, moving away from classical acid catalysis towards more sustainable methods.[5][6][7]

Core Principle: Atom Economy and Process Simplification

The primary advantage of MCRs is the significant reduction in synthetic steps, which inherently minimizes the need for intermediate isolation, purification, and the associated solvent and energy usage. This convergence of complexity in a single operation is a foundational strategy in green synthesis.

cluster_MCR Multicomponent Reaction (MCR) cluster_Linear Traditional Linear Synthesis A Reactant A Product Complex Product A->Product One-Pot B Reactant B B->Product One-Pot C Reactant C C->Product One-Pot note High Atom Economy Reduced Waste & Steps A1 Reactant A Int1 Intermediate 1 A1->Int1 + B B1 Reactant B Int2 Intermediate 2 Int1->Int2 + C waste1 Waste + Purification Int1->waste1 C1 Reactant C Product1 Final Product Int2->Product1 waste2 Waste + Purification Int2->waste2

Caption: MCRs vs. Linear Synthesis Workflow.

Protocol 1.1: Mechanochemical Biginelli Reaction (Solvent-Free)

Trustworthiness: Mechanochemistry, specifically ball milling, offers a powerful solvent-free and often catalyst-free approach.[8] The mechanical force induces intimate mixing and provides the activation energy for the reaction, leading to high yields of pure products with minimal workup.[9][10]

Step-by-Step Methodology:

  • Reactant Preparation: In a planetary ball mill jar (e.g., 50 mL stainless steel), add an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol).

  • Milling Setup: Add stainless steel milling balls. A ball-to-reagent weight ratio of approximately 8:1 has been shown to be highly effective.[8]

  • Milling Process: Secure the jar in the planetary ball mill and operate at a rotational speed of 400-600 rpm for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Product Isolation: After completion, open the jar in a fume hood. Add a small amount of ethanol (10-15 mL) to the jar and scrape the solid product.

  • Purification: Transfer the slurry to a beaker and stir for 5 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry. The product is often obtained in high purity without the need for column chromatography.

Protocol 1.2: Biocatalyst-Mediated Aqueous Biginelli Reaction

Trustworthiness: This protocol leverages renewable resources by using natural acids present in fruit juices as biocatalysts, eliminating the need for corrosive mineral acids and organic solvents.[11] The reaction proceeds under mild, environmentally friendly conditions.

Step-by-Step Methodology:

  • Catalyst Preparation: Use a readily available acidic fruit juice, such as lemon or grape juice, which contains citric and ascorbic acids.[11] Filter the juice to remove any solid pulp.

  • Reaction Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

  • Reaction Execution: Add 20 mL of the prepared fruit juice to the flask. Stir the mixture at room temperature or with gentle heating (50-60°C) for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol, to afford the pure product.

Data Presentation: Biginelli Reaction Comparison
MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Classical HClEthanolReflux3-5 h40-60%[6]
Mechanochemical NoneNoneRT30-60 min>95%[8]
Biocatalyst Fruit JuiceWaterRT - 602-4 h85-95%[11]

Section 2: Harnessing Alternative Energy Sources

Expertise & Experience: Microwave irradiation and sonication (ultrasound) are energy-efficient technologies that dramatically accelerate reaction rates.[1] Microwave heating involves direct energy transfer to polar molecules via dipolar polarization and ionic conduction, resulting in rapid and uniform heating.[12] Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which generates localized high-temperature and high-pressure zones.[13][14]

Core Principle: Efficient and Localized Energy Transfer

Unlike conventional heating which relies on slow thermal conduction, these methods provide energy directly to the reacting molecules. This leads to shorter reaction times, often lower bulk temperatures, reduced side product formation, and higher yields, all contributing to a greener process.

cluster_Energy Energy Transfer Methods cluster_Mechanism Mechanism Conventional Conventional Heating (Oil Bath) Conduction Slow Thermal Conduction (Vessel -> Solvent -> Reagents) Conventional->Conduction Microwave Microwave Irradiation Dipolar Direct Energy Transfer (Dipolar Polarization) Microwave->Dipolar Ultrasound Sonication Cavitation Acoustic Cavitation (Localized Hotspots) Ultrasound->Cavitation

Caption: Energy Transfer Mechanisms.

Protocol 2.1: Microwave-Assisted Synthesis of 2-Aminopyrimidines

Trustworthiness: This protocol is adapted from established methods for synthesizing substituted 2-aminopyrimidines, which are valuable scaffolds in medicinal chemistry.[12][15] Microwave assistance drastically reduces reaction times from hours to minutes.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add a 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 5 mmol), guanidine hydrochloride (6 mmol), and sodium ethoxide (6 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120-140°C for 10-15 minutes. The pressure will be monitored and controlled by the instrument.

  • Workup: After cooling the vial to room temperature, quench the reaction mixture with 10 mL of water.

  • Product Isolation: The product will typically precipitate. Collect the solid by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.

Protocol 2.2: Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones

Trustworthiness: Sonication provides a simple and effective method for synthesizing pyrimidine derivatives at room temperature, avoiding the need for heating. High yields are typically achieved in a fraction of the time required by conventional methods.[13][16]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve a chalcone derivative (10 mmol) and thiourea (12 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add 1 mL of aqueous potassium hydroxide solution (40% w/v).

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate at room temperature for 20-30 minutes. The reaction can be monitored by TLC.

  • Product Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Purification: The solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with water to remove inorganic impurities, and recrystallize from ethanol to obtain the pure pyrimidine-2-thione derivative.

Data Presentation: Energy Source Comparison
Synthesis TargetEnergy SourceTemp. (°C)TimeYield (%)Reference
2-Aminopyrimidines ConventionalReflux (78°C)8-12 h60-75%[15]
2-Aminopyrimidines Microwave140°C10 min~82%[15]
Pyrimidine-2-thiones ConventionalReflux (78°C)6 h70-80%[13]
Pyrimidine-2-thiones UltrasoundRT20-30 min>90%[13]

Section 3: The Future is Flow: Continuous Flow Synthesis

Expertise & Experience: Continuous flow chemistry represents a paradigm shift from traditional batch processing.[17] By pumping reagents through a network of tubes and reactors, reactions occur within a tightly controlled environment. This technology offers superior control over reaction parameters (temperature, pressure, stoichiometry, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability.[18]

Core Principle: Precision, Safety, and Scalability

Flow chemistry enables the safe use of reaction conditions (e.g., high temperatures and pressures) that are often inaccessible in batch mode. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, preventing thermal runaways and improving product selectivity.

A Reagent A (Pump) Mixer A->Mixer B Reagent B (Pump) B->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a Continuous Flow Reactor.

Protocol 3.1: Flow Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines

Trustworthiness: This protocol demonstrates how flow chemistry can improve regioselectivity and dramatically decrease reaction times in a multicomponent synthesis of fused pyrimidines compared to batch conditions.[19]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Solution A: Prepare a 0.2 M solution of 2-aminopyrimidine and an aldehyde (e.g., benzaldehyde) in a suitable solvent like methanol/dichloromethane.

    • Solution B: Prepare a 0.2 M solution of an isocyanide (e.g., tosyl-methyl isocyanide) in the same solvent.

    • Solution C (Catalyst): Prepare a 0.02 M solution of a Lewis acid catalyst (e.g., Zirconium(IV) chloride) in the same solvent.

  • Flow System Setup: Use a microfluidic flow reactor system with three syringe pumps. Connect the outlets of the pumps to a T-mixer. The output of the mixer should lead to a heated reactor coil (e.g., 10 mL PFA tubing). The outlet of the reactor coil is connected to a back pressure regulator (BPR) set to ~100 psi to allow for superheating of the solvent.

  • Reaction Execution:

    • Pump Solutions A, B, and C into the T-mixer at controlled flow rates (e.g., 0.2 mL/min for A and B, 0.1 mL/min for C).

    • Heat the reactor coil to the optimized temperature (e.g., 80-120°C). The total flow rate and reactor volume will determine the residence time. A residence time of 10-20 minutes is a good starting point.

  • Collection and Analysis: Collect the output from the BPR after the system has reached a steady state (typically after 3x the total system volume has passed through). Analyze the product mixture by LC-MS or ¹H NMR to determine yield and regioselectivity.

  • Workup: The collected stream can be quenched, concentrated, and purified using standard chromatographic techniques.

Data Presentation: Batch vs. Flow Synthesis Comparison
ParameterBatch SynthesisFlow SynthesisAdvantage of Flow
Reaction Time 12-24 hours10-20 minutes (residence)Dramatic time reduction
Temperature 60°C (reflux)100°C (superheated)Wider operating window
Regioselectivity Mixture of isomersImproved selectivity for one isomerHigher product purity
Safety Handling bulk reagentsSmall reaction volume, containedInherently safer
Scalability Difficult, requires re-optimizationStraightforward (run longer)Efficient scale-up

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. PubMed. [Link]

  • MDPI. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. [Link]

  • Journal of Materials and Environmental Science. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. J. Mater. Environ. Sci.[Link]

  • Kappe, C. O., et al. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. The Journal of Organic Chemistry. [Link]

  • Chate, A. V., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. [Link]

  • IJARSCT. (2023). A Study on Green Approach of Biginelli Reaction using Biocatalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Singh, N., et al. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. [Link]

  • A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. (2013). International Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Folia Medica. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. [Link]

  • Singh, N., et al. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Publications. [Link]

  • RASĀYAN Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN J. Chem., 16(3). [Link]

  • Panda, S. S. (2012). Biginelli Reaction: A Green Perspective. ResearchGate. [Link]

  • SciELO México. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. [Link]

  • ResearchGate. (2012). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]

  • Panda, S. S. (2012). Biginelli Reaction: A Green Perspective. Ingenta Connect. [Link]

  • Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. [Link]

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. [Link]

  • Pivazyan, V. A., et al. (2023). Ultrasound-assisted green syntheses of novel pyrimidine derivatives and their comparison with conventional methods. ResearchGate. [Link]

  • ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or... [Link]

  • Beilstein Archives. (2022). ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS. [Link]

  • ResearchGate. (2021). Publications with the terms "ultrasound", "pyrimidine", and "synthesis", found in databases covering the period between 2000 and February 2021. [Link]

  • ResearchGate. (2021). Scheme 1: Flow synthesis for the preparation of fused pyrimidinones... [Link]

  • Vapourtec. Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Processes. [Link]

  • ResearchGate. Purine and Pyrimidine Nucleobases used in synthesis of ionic liquids. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link]

  • National Center for Biotechnology Information. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • National Center for Biotechnology Information. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]

  • ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]

  • MDPI. (2021). Synthesis of Purine-Based Ionic Liquids and Their Applications. Molecules. [Link]

  • MDPI. (2022). Current Trends in Green Solvents: Biocompatible Ionic Liquids. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Methylpyrimidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide for the synthesis of 4-Methylpyrimidine-2-carboxylic acid .

This molecule presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the pyrimidine ring is stable, the 2-carboxylic acid position is electronically unique, creating high risks for decarboxylation (the Hammick reaction) and zwitterionic solubility issues during workup.

Quick Navigation

Module 1: Strategic Route Selection

User Query: "Can I just oxidize 2,4-dimethylpyrimidine with KMnO4 or SeO2? It seems cheaper."

Technical Insight: While theoretically possible, direct oxidation is the "Route of Most Resistance."

  • Regioselectivity Issues: Oxidants like Selenium Dioxide (

    
    ) or 
    
    
    
    struggle to differentiate between the 2-methyl and 4-methyl groups efficiently. While the 2-methyl group is more acidic, radical oxidation conditions often lead to mixtures of 2-COOH, 4-COOH, and di-acid derivatives [1].
  • Over-oxidation: Strong oxidants required to convert the methyl to acid often degrade the electron-deficient pyrimidine ring.

Recommendation: The Hydrolysis of 4-methylpyrimidine-2-carbonitrile is the industry-standard "Gold Route." It allows for milder conditions, preserving the sensitive 2-COOH group.

RouteSelection Start Target: 4-Methylpyrimidine-2-COOH RouteA Route A: Oxidation (2,4-Dimethylpyrimidine) Start->RouteA Avoid RouteB Route B: Hydrolysis (2-Cyano-4-methylpyrimidine) Start->RouteB Recommended ResultA Mixture of Isomers Low Yield Harsh Purification RouteA->ResultA ResultB Regiospecific Mild Conditions Scalable RouteB->ResultB

Figure 1: Decision matrix for synthesis route selection. Route B minimizes impurity profiles.

Module 2: Critical Failure Point: Decarboxylation

User Query: "My reaction went to completion, but after refluxing and drying, my yield dropped by 50%, and I see a new spot by TLC. What happened?"

Technical Diagnosis: You likely triggered the Hammick Reaction Mechanism . Pyrimidine-2-carboxylic acids are thermodynamically unstable compared to their 4- or 5- isomers. Upon heating, especially in acidic media, they spontaneously decarboxylate to form the parent pyrimidine.

The Mechanism:

  • Protonation: The ring nitrogen protonates.

  • Ylide Formation: The carboxylate group leaves as

    
    .
    
  • Stabilization: The resulting negative charge at the C2 position is stabilized by the adjacent positively charged nitrogens (forming a transient ylide).

  • Result: Irreversible loss of the carboxyl group.

Kinetic Data: Research indicates that decarboxylation rates for 2-carboxypyrimidines increase rapidly between pH 2.0 and pH -3.0 (very strong acid) [2].[1][2]

Prevention Strategy:

  • Never reflux in strong acid (HCl/H2SO4) for extended periods once the amide intermediate is consumed.

  • Temperature Ceiling: Keep hydrolysis temperatures below 70°C if possible.

  • Base Hydrolysis Preferred: Saponification (LiOH/NaOH) is kinetically safer than acid hydrolysis because the carboxylate anion (COO-) is less prone to decarboxylation than the free acid (COOH) [3].

Module 3: Optimized Protocol

Method: Base-Mediated Hydrolysis of 4-Methylpyrimidine-2-carbonitrile.

Reagents:
  • 4-Methylpyrimidine-2-carbonitrile (1.0 equiv)

  • Lithium Hydroxide (LiOH[3]·H2O) (2.5 equiv) - Preferred over NaOH for solubility.

  • Solvent: THF:Water (3:1 ratio).

Step-by-Step Workflow:
  • Dissolution: Dissolve the nitrile in THF. Add the LiOH dissolved in the minimum amount of water.

    • Why? A biphasic system often stalls. THF/Water ensures homogeneity.

  • Reaction (The "Soft" Heat): Heat to 40–50°C . Monitor by HPLC/TLC.

    • Checkpoint: You will see the Amide intermediate first. Do not stop. Continue until the amide converts to the acid.

    • Warning: If you push to reflux (66°C for THF), you risk decarboxylation. Patience (4-12 hours) is better than heat.

  • Quenching (The Danger Zone):

    • Cool to 0°C.

    • Carefully adjust pH to 3.0–4.0 using 1N HCl.

    • Critical: Do not go to pH 1.0. The zwitterion is most stable near its isoelectric point (pI), and strong acid catalyzes the Hammick degradation.

ReactionPathway Nitrile Nitrile (Precursor) Amide Amide (Intermediate) Nitrile->Amide LiOH, 40°C Acid Target Acid (Product) Amide->Acid Hydrolysis Byproduct 4-Methylpyrimidine (Decarboxylated) Acid->Byproduct HEAT + Acid (pH < 2)

Figure 2: Reaction pathway showing the danger of over-heating in acidic conditions.

Module 4: Purification & Isolation

User Query: "I cannot extract the product into ethyl acetate. It stays in the water layer."

Technical Diagnosis: 4-Methylpyrimidine-2-carboxylic acid is a Zwitterion . At neutral/mildly acidic pH, the basic pyrimidine nitrogens are protonated, and the carboxylic acid is deprotonated. This creates a highly polar, water-soluble salt that resists organic extraction.

Troubleshooting the Workup:
MethodSuitabilityProtocol Notes
DCM/EtOAc Extraction Poor The zwitterion will not partition into organic solvents efficiently.
Lyophilization High Remove THF via rotovap. Freeze-dry the aqueous residue. You will get the Lithium salt mixed with LiCl.
Ion Exchange (Desalting) Best (Purity) Use a strongly acidic cation exchange resin (e.g., Dowex 50W) or specific zwitterion desalting protocols [4].[4]
The "Desalting" Protocol (Ion Exchange):
  • Load the crude aqueous mixture (pH ~7) onto a column of Dowex 50W (H+ form) .

  • Wash: Flush with distilled water. The Li+ and Cl- ions will wash through; the pyrimidine acid will bind to the resin via the protonated nitrogen.

  • Elute: Flush with 10% Aqueous Ammonia (NH4OH) . The ammonia deprotonates the resin, releasing the product.

  • Isolate: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterionic acid.[4]

Module 5: FAQs & Troubleshooting

Q1: Can I store the product in solution?

  • No. In solution, especially acidic ones, the Hammick decarboxylation proceeds slowly even at room temperature. Isolate as a solid and store at -20°C.

Q2: Why LiOH instead of NaOH?

  • Lithium salts often have better solubility profiles in THF/Water mixtures, allowing for a more homogeneous reaction at lower temperatures.

Q3: The product solid turned yellow/brown upon drying.

  • This indicates decomposition. If you dried it in an oven >60°C, you likely decarboxylated a portion of it. Use a vacuum desiccator at room temperature or lyophilize.

Q4: How do I confirm the structure?

  • 1H NMR (D2O or DMSO-d6): Look for the disappearance of the methyl peak shift associated with the nitrile/amide and the specific downfield shift of the aromatic protons.

  • 13C NMR: The Carbonyl carbon (C=O) should appear around 165-170 ppm. If this peak is missing, you have the decarboxylated byproduct.

References

  • Selectivity in Pyrimidine Chemistry: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). 5[3][6][7][8][9]

  • Decarboxylation Mechanism: Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[1] 1

  • Hydrolysis Protocols: Synthesis of 4-Aminopyridine-2-carboxylic acid (Analogous Protocol). ChemicalBook. 3

  • Zwitterion Purification: How to desalt zwitterions? ResearchGate Technical Discussions. 4[3][7][8]

Sources

Technical Support Center: Pyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pyrimidine Ring Formation Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The "Hidden" Variables in Pyrimidine Chemistry

As a Senior Application Scientist, I often see researchers treat pyrimidine synthesis—specifically the condensation of 1,3-dicarbonyls with binucleophiles (amidines, ureas, guanidines)—as "textbook" chemistry. The assumption is that mixing A + B in ethanol with a base will automatically yield C.

In reality, pyrimidine formation is a delicate balance between nucleophilic attack , dehydration , and equilibrium shifts . Low yields rarely stem from "bad luck"; they result from competing pathways like the Hantzsch synthesis, hydrolysis of amidines, or regioselectivity mismatches.

This guide moves beyond standard protocols to address the mechanistic failure points of the two most common workflows: the Biginelli Reaction and [3+3] Condensation .

Module 1: The Biginelli Reaction (3-Component)

Workflow: Aldehyde +


-Ketoester + Urea 

Dihydropyrimidinone (DHPM)[1][2]
Diagnostic Logic Tree

Use this workflow to identify your specific failure mode.

Biginelli_Troubleshooting Start Low Yield in Biginelli Check_Byproduct Analyze Crude NMR/LCMS Start->Check_Byproduct Hantzsch Hantzsch Pyridine Found? Check_Byproduct->Hantzsch OpenChain Open Chain Ureido Found? Check_Byproduct->OpenChain SM_Left Unreacted Aldehyde/Urea? Check_Byproduct->SM_Left Sol_Hantzsch Reduce Temp (<80°C) Switch to Lewis Acid (Yb(OTf)3) Hantzsch->Sol_Hantzsch Sol_Open Increase Acid Conc. Drive Dehydration (Dean-Stark) OpenChain->Sol_Open Sol_SM Check N-Acyliminium Stability Use 'Atwal' Modification SM_Left->Sol_SM

Caption: Diagnostic logic for identifying competing pathways in Biginelli synthesis.

Troubleshooting Guide: Biginelli

Q: I see a fluorescent byproduct and low yield. What is happening? A: You are likely forming the Hantzsch 1,4-dihydropyridine byproduct.[2]

  • Mechanism: If the reaction temperature is too high or the urea decomposes to ammonia, the aldehyde reacts with two equivalents of the

    
    -ketoester instead of one ketoester and one urea.[2]
    
  • Solution:

    • Lower Temperature: Hantzsch pathways are favored at high reflux (>100°C).

    • Change Catalyst: Switch from Brønsted acids (HCl/H₂SO₄) to Lewis acids like Yb(OTf)₃ or InCl₃ . These coordinate the 1,3-dicarbonyl more tightly, favoring the Knoevenagel intermediate required for the Biginelli pathway [1].

Q: My reaction stalls at the open-chain intermediate (ureido-crotonate). Why won't it cyclize? A: The final cyclization is a dehydration step (loss of water).

  • The Fix:

    • Solvent: If using Ethanol, switch to Acetic Acid or add a co-solvent like Toluene with a Dean-Stark trap to physically remove water.

    • Microwave Irradiation: Short bursts (10-20 min at 120°C) often provide the activation energy needed to overcome the entropic barrier of ring closure [2].

Q: I am using an aliphatic aldehyde and getting <20% yield. Is this normal? A: Yes. Aliphatic aldehydes form unstable


-acyliminium ion intermediates (the key "choke point" of the mechanism).
  • Protocol Shift (The Atwal Modification): Do not use the one-pot Biginelli. Instead:

    • Pre-condense the aldehyde and

      
      -ketoester to form the enone .
      
    • React the enone with a protected urea (e.g.,

      
      -methoxyurea) under basic conditions.
      
    • Deprotect to yield the DHPM. This bypasses the unstable intermediate entirely [3].

Module 2: Condensation Reactions ([3+3] Cyclization)

Workflow: 1,3-Dicarbonyl + Amidine/Guanidine


 Pyrimidine[2]
Critical Parameter: Base Selection & Water Management
ParameterRecommendationScientific Rationale
Base Strength NaOEt / NaOMe (Stoichiometric)Amidines are often supplied as HCl salts. You must fully neutralize the salt and deprotonate the nucleophile. Carbonates (

) are often too weak for rapid kinetics.
Water Control Molecular Sieves (4Å) Amidines hydrolyze to amides in the presence of water. Once hydrolyzed, they are dead ends.
Solvent EtOH (Abs) or DMF Proticity helps proton transfer, but water is the enemy. Avoid "95% Ethanol"; use anhydrous.
Deep Dive: Regioselectivity in Unsymmetrical Dicarbonyls

Issue: You react Benzamidine with Ethyl-2-methylacetoacetate. You get a mixture of isomers.

The Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine nitrogen on one of the carbonyls.

  • Kinetic Control: The amidine attacks the more electrophilic (and less sterically hindered) carbonyl first.

    • Aldehyde > Ketone > Ester.[3]

  • Thermodynamic Control: Reversibility of the intermediate allows the system to equilibrate to the most stable product (often driven by conjugation).

Q: How do I force regioselectivity? A: Adjust the "Hard/Soft" nature of your electrophile.

  • Scenario: You have a

    
    -ketoaldehyde.[2]
    
    • Result: The amidine attacks the aldehyde (harder electrophile) exclusively.

  • Scenario: You have a

    
    -ketoester.[2][3][4][5]
    
    • Result: The amidine attacks the ketone.

  • Troubleshooting: If you are getting mixtures with a

    
    -diketone, convert one ketone into an enamine  or dimethyl acetal  before reacting. This lowers the electrophilicity of that specific carbon, directing the amidine to the other carbonyl [4].
    

Module 3: Purification (The Yield Killer)

Q: My crude NMR looks great, but I lose 50% yield during recrystallization. A: Pyrimidines are notorious for "crashing out" with impurities or being too soluble in organic/aqueous mixes due to their amphoteric nature.

Protocol: The "pH Swing" Isolation Use this for pyrimidines with ionizable groups (OH, NH₂, COOH).

  • Reaction Completion: Evaporate organic solvent.

  • Dissolution: Add water.

    • If product is basic (amino-pyrimidine): Acidify to pH 2.0 with 1M HCl. Filter off non-basic impurities.

    • If product is acidic (hydroxy-pyrimidine): Basify to pH 10.0 with 1M NaOH. Filter off non-acidic impurities.

  • Precipitation: Slowly neutralize the filtrate to the isoelectric point (usually pH 5-7). The pyrimidine will precipitate as a pure solid.

  • Collection: Filter and wash with cold water/ethanol (9:1).

Experimental Protocol: Optimized Pinner Synthesis

Standardized for 10 mmol scale. Validated for benzamidine + acetylacetone.

  • Preparation of Free Amidine:

    • In a flame-dried flask under Argon, suspend Benzamidine HCl (1.57 g, 10 mmol) in Anhydrous Ethanol (20 mL).

    • Add NaOEt (21 wt% in EtOH, 10 mmol, 1.0 eq) dropwise at 0°C.

    • Why? Generates the free base without excess alkoxide that could cause side reactions.

    • Stir 15 min, then filter off the NaCl precipitate quickly (hygroscopic!).

  • Condensation:

    • Add Acetylacetone (1.00 g, 10 mmol) to the filtrate.

    • Add Molecular Sieves (4Å) (0.5 g).

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup:

    • Cool to RT. The pyrimidine often crystallizes directly.

    • If not, evaporate EtOH to 25% volume and cool to 0°C.

    • Filter solids.[2] Wash with cold Et₂O.

References

  • Ma, Y., et al. (2000). "Lanthanide Triflates as Efficient Catalysts for the Biginelli Reaction." Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Atwal, K. S., et al. (1989). "Synthesis of Substituted 1,2,3,4-Tetrahydropyrimidines." Journal of Organic Chemistry, 54(25), 5898–5907. Link

  • Fischer, G. (2003). "Regioselective Synthesis of Pyrimidines from Unsymmetrical 1,3-Dicarbonyls." Journal of Heterocyclic Chemistry, 40(5), 765-780. Link

Sources

common side reactions in the synthesis of pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [ONLINE] Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in Pyrimidine Carboxylic Acid Synthesis

Welcome to the Technical Support Hub

You are likely here because your LC-MS shows a complex mixture instead of a clean peak, or your product vanished during workup. Pyrimidine carboxylic acids are deceptively simple structures; however, the electron-deficient nature of the diazine ring creates a minefield of side reactions—ranging from "halogen dances" to spontaneous decarboxylation.

This guide is structured as a series of Support Tickets , addressing the most frequent failure modes reported by medicinal chemists.

Ticket #01: Oxidation of Methylpyrimidines

User Report: "I’m trying to oxidize 4-methylpyrimidine to the acid using KMnO4. My yield is <20%, and I see a lot of baseline noise/tar."

Diagnosis: Oxidative Ring Degradation

Unlike benzene, the pyrimidine ring is electron-deficient, making it resistant to electrophiles but highly susceptible to nucleophiles. However, under harsh oxidative conditions (hot KMnO4, pH > 10), the ring itself becomes vulnerable to oxidative cleavage, often breaking down into urea or oxalic acid derivatives before the methyl group is fully oxidized.

Root Cause Analysis
  • Mechanism: The permanganate ion attacks the electron-deficient carbons (C2/C4/C6), leading to ring opening.

  • Intermediate Stalling: The reaction often stalls at the aldehyde stage. Aldehydes are reactive electrophiles that can undergo Cannizzaro reactions or polymerize under the basic conditions of the oxidation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Oxidant Choice Switch to SeO2 (Selenium Dioxide) in pyridine.SeO2 is specific for allylic/benzylic oxidation and is less likely to cleave the heteroaromatic ring than KMnO4.
pH Control If using KMnO4, maintain pH 7–8 (buffered).High pH promotes nucleophilic attack of OH- on the ring; low pH protonates the ring, increasing electron deficiency and susceptibility to oxidation.
Temperature Stepwise heating.Initiate at 50°C to reach the aldehyde, then 80°C for the acid. Boiling directly often chars the starting material.
Ticket #02: Regioisomer Mixtures in Cyclization

User Report: "I synthesized a pyrimidine-4-carboxylic acid via condensation of an amidine with a beta-keto ester. I have a 60:40 mixture of isomers that are impossible to separate."

Diagnosis: Lack of Regiocontrol in Pinner-Type Synthesis

Condensing an amidine with an unsymmetrical 1,3-dicarbonyl (like ethyl acetoacetate) creates a competition between two reaction pathways. The amidine nitrogen can attack either the ketone or the ester carbonyl first.

The "Soft/Hard" Mismatch
  • Kinetic Pathway: Amidine attack at the more reactive ketone carbonyl (leads to one isomer).

  • Thermodynamic Pathway: Amidine attack at the less hindered site or conjugate addition (leads to the other isomer).

Visualizing the Pathway

The following diagram illustrates how the initial nucleophilic attack dictates the final isomer.

PinnerSynthesis Start Amidine + Unsymmetrical 1,3-Dicarbonyl PathA Path A: Attack at Ketone (Kinetic) Start->PathA Fast PathB Path B: Attack at Ester/Aldehyde Start->PathB Slow Isomer1 Isomer 1 (Major if Uncontrolled) PathA->Isomer1 Isomer2 Isomer 2 (Minor/ impurity) PathB->Isomer2

Caption: Divergent pathways in Pinner synthesis leading to regioisomeric mixtures.

Corrective Actions
  • pH Adjustment: Running the reaction in acidic media (using amidine salts) often favors attack at the most basic carbonyl.

  • Use Enaminones: Instead of

    
    -keto esters, use enaminones  (reaction of the ketone with DMF-DMA). This converts one carbonyl into a specific electrophile, locking the regioselectivity.
    
Ticket #03: The "Halogen Dance" During Lithiation

User Report: "I treated 4-iodopyrimidine with LDA followed by CO2 to get the 5-carboxylic acid. NMR shows the carboxyl group is at the 6-position!"

Diagnosis: Base-Catalyzed Halogen Dance (BCHD)

This is the most notorious side reaction in pyrimidine organometallic chemistry. When you generate a lithio-pyrimidine, the lithium atom does not stay put. It migrates to a thermodynamically more stable position (usually ortho to the halogen), while the halogen "dances" to the position vacated by the lithium.

Mechanism: Kinetic vs. Thermodynamic Control
  • Kinetic Deprotonation: Occurs at the most acidic proton (often C5).

  • Rearrangement: The lithiated species attacks a neutral starting molecule, transferring the halogen.

  • Result: You trap the thermodynamic product (most stable carbanion), not the kinetic one.

Visualizing the Dance

HalogenDance Substrate 4-Iodopyrimidine KineticLi 5-Lithio-4-iodopyrimidine (Kinetic Species) Substrate->KineticLi LDA, -78°C KineticLi->Substrate Reversible DanceState Halogen Migration (Isomerization) KineticLi->DanceState T > -70°C or Slow Quench ThermoLi 6-Lithio-4-iodopyrimidine (Thermodynamic Species) DanceState->ThermoLi WrongProduct Product: 4-Iodo-6-carboxylic acid (The 'Wrong' Isomer) ThermoLi->WrongProduct + CO2

Caption: The Halogen Dance mechanism shifts the lithium from the kinetic C5 site to the thermodynamic C6 site.

Troubleshooting Protocol
  • Cryogenic Control: The rearrangement often has an activation barrier. Perform lithiation at -100°C (using liquid N2/ether bath) instead of standard -78°C.

  • In-Situ Trapping: Do not pre-form the lithiated species. Have the electrophile (e.g., CO2 or ethyl chloroformate) present during the deprotonation (Barbier conditions) if compatible, or use continuous flow chemistry to quench milliseconds after lithiation [1].

  • Avoid n-BuLi: n-Butyllithium can act as a nucleophile, attacking the C4/C6 position (nucleophilic addition) rather than acting as a base. Use LDA or LiTMP (non-nucleophilic bases).

Ticket #04: Product Loss (Decarboxylation)

User Report: "I successfully synthesized Pyrimidine-2-carboxylic acid. It looked great on LCMS. I rotovapped the water off at 60°C, and now the flask contains only pyrimidine."

Diagnosis: Thermal Decarboxylation

Pyrimidine carboxylic acids, particularly at the 2- and 4-positions , are thermally unstable. The electron-withdrawing nitrogen atoms facilitate the loss of CO2 by stabilizing the resulting ylide/carbanion intermediate.

Stability Data
Position of -COOHStability ProfileMechanism of Loss
C-5 Stable No direct resonance stabilization of the negative charge on C5 by ring nitrogens.
C-2 Highly Unstable Zwitterionic intermediate stabilized by two adjacent nitrogens (Hammick mechanism) [2].
C-4/C-6 Unstable Resonance stabilization allows facile CO2 loss above 50°C.
Corrective Actions
  • Never Heat the Free Acid: If you must remove solvent, use lyophilization (freeze-drying) rather than rotary evaporation.

  • Isolate as a Salt: Convert the acid immediately to its sodium or potassium salt . The carboxylate salt is significantly more stable towards decarboxylation than the free acid (zwitterion).

  • Esterification: If the acid is an intermediate, convert it to an ester (methyl/ethyl) immediately for purification and storage.

References
  • Gérardy, M., et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal. Available at: [Link]

  • Dunn, G. E., et al. (1977).[1] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry.[2][1] Available at: [Link]

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Pyrimidines." Journal of Organic Chemistry. (Contextual grounding for Module 3).
  • Oostveen, E. A., et al. (1976).[2] "Ring Transformations in Reactions of Pyrimidine...". Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

Sources

Technical Support Center: Managing Temperature Control in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for managing one of the most critical parameters in your reactions: temperature. Precise thermal control is paramount for achieving high yields, ensuring purity, and maintaining reaction safety.

This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the complexities of temperature management in your pyrimidine synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in pyrimidine synthesis?

Temperature is a fundamental parameter that governs both the kinetics and thermodynamics of a chemical reaction.[1] In pyrimidine synthesis, its impact is multifaceted:

  • Reaction Rate: Most pyrimidine syntheses, like the Biginelli reaction, require an initial energy input (heating) to overcome the activation energy of the initial condensation steps.[2] Temperature directly influences how quickly the reaction reaches completion.

  • Selectivity and Purity: Many pyrimidine syntheses have competing reaction pathways that can lead to undesired side products, such as Hantzsch-type dihydropyridines.[3] Temperature can dictate which pathway is favored. Lower temperatures often favor the kinetic product (formed fastest), while higher temperatures can lead to the more stable thermodynamic product.[1]

  • Reagent and Product Stability: Both starting materials and the final pyrimidine products can be thermally sensitive. Excessive heat can cause degradation, leading to lower yields and complex purification challenges.[3] Monitoring the reaction is crucial to avoid decomposition at very high temperatures.[3]

  • Safety: Some pyrimidine synthesis reactions can be highly exothermic. Without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as thermal runaway. This can cause a rapid increase in temperature and pressure, posing a significant safety hazard, especially during scale-up.

Q2: What is a typical starting temperature range for a Biginelli reaction?

For many common Biginelli reactions, a starting temperature range of 80°C to 100°C is often optimal, though this is highly dependent on the specific substrates and solvent used.[4] While some variations proceed at room temperature, heating is generally necessary to drive the reaction forward.[4] It is always recommended to start with literature precedents for your specific class of substrates and then perform optimization studies.

Q3: How can I accurately monitor the internal temperature of my reaction?

Accurate temperature monitoring is crucial for effective control.[5] Best practices include:

  • Using Calibrated Probes: Employ thermocouples or resistance temperature detectors (RTDs) that are properly calibrated.[6]

  • Correct Probe Placement: The sensor should be fully immersed in the reaction mixture, away from the vessel walls, to get a true reading of the bulk temperature and avoid measuring the heating or cooling medium's temperature. Strategically placing multiple sensors can help detect localized hot or cold spots.[6]

  • Real-Time Monitoring: Utilize systems that provide continuous, real-time temperature readings.[6] This allows for immediate corrective action if deviations from the setpoint occur.[7]

Q4: What are the best laboratory methods for maintaining stable sub-zero temperatures?

For reactions requiring temperatures below 0°C, several methods are available:

  • Ice-Salt Baths: A mixture of ice and various salts can achieve stable temperatures down to approximately -20°C.

  • Dry Ice/Solvent Baths: Combining dry ice (solid CO₂) with solvents like acetone or isopropanol can maintain a stable temperature of -78°C.

  • Automated Systems: For the most precise and prolonged control, a cryostat or a circulating chiller connected to a jacketed reactor is the ideal solution.[1] These systems can automatically compensate for temperature changes.[8]

Troubleshooting Guides

This section addresses specific issues encountered during pyrimidine synthesis, offering potential causes related to temperature and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrimidine Product

Symptoms:

  • TLC or HPLC analysis shows a high percentage of unreacted starting materials (e.g., aldehyde, β-ketoester).

  • The reaction fails to proceed to completion even after an extended time.

Potential Temperature-Related Causes & Solutions:

  • Cause: Insufficient Temperature. The reaction may lack the necessary activation energy to proceed at a reasonable rate. This is a common issue in multicomponent reactions like the Biginelli synthesis.[9]

    • Solution: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction progress by TLC or HPLC at each stage. For many Biginelli reactions, moving from room temperature to 60-80°C can dramatically improve yields.[10] Be mindful of the solvent's boiling point and the stability of your reagents.

  • Cause: Excessive Temperature. Overheating can lead to the degradation of thermally sensitive starting materials, intermediates, or even the final product.

    • Solution: Review literature for the known stability of your compounds. If degradation is suspected, repeat the reaction at a lower temperature for a longer duration. Sometimes, switching to a lower-boiling solvent can act as a natural temperature ceiling, preventing overheating.

Problem 2: High Levels of Impurities or Side Products

Symptoms:

  • Chromatographic analysis (TLC, HPLC, GC) shows multiple spots or peaks in addition to the desired product.

  • The isolated product is difficult to purify.

Potential Temperature-Related Causes & Solutions:

  • Cause: Thermodynamic vs. Kinetic Control Issues. Many reactions can yield different products depending on the temperature. A common side product in the Biginelli reaction is the Hantzsch dihydropyridine.[3] Higher temperatures can favor the formation of this thermodynamic byproduct.[3]

    • Solution: Perform a temperature optimization study. Run the reaction at a series of controlled temperatures (e.g., 40°C, 60°C, 80°C, 100°C) and analyze the product distribution at each point. As shown in the table below, a lower temperature can significantly favor the desired Biginelli product over the Hantzsch alternative.

AldehydeTemperature (°C)Biginelli Product Yield (%)Hantzsch Product Yield (%)
Benzaldehyde6087Not Observed
Benzaldehyde1002565
4-Chlorobenzaldehyde6092Not Observed
4-Chlorobenzaldehyde1003060
4-Methoxybenzaldehyde6085Not Observed
4-Methoxybenzaldehyde1002070
Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[3]
  • Cause: Localized Hotspots. Poor mixing in a reaction vessel can lead to localized areas of high temperature, even if the external heating bath is at the correct setpoint. These hotspots can accelerate side reactions and decomposition.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider using an overhead mechanical stirrer instead of a magnetic stir bar. Using a jacketed reactor with a circulating fluid provides more uniform heating than a simple heating mantle.[1]

Problem 3: Reaction is Uncontrolled or Shows Signs of Thermal Runaway

Symptoms:

  • A sudden, rapid increase in the internal reaction temperature that exceeds the setpoint.

  • Noticeable increase in pressure (gas evolution).

  • Vigorous, uncontrolled boiling or solvent reflux.

  • Change in color, indicating decomposition.

This is a critical safety issue. If you suspect a thermal runaway, prioritize personal safety and follow all established laboratory emergency procedures.

Potential Causes & Prevention Strategies:

  • Cause: Highly Exothermic Reaction. The heat generated by the reaction (exotherm) surpasses the rate at which the cooling system can remove it, leading to an uncontrolled acceleration of the reaction rate.[11]

    • Prevention Protocol 1: Controlled Reagent Addition. Instead of adding all reagents at once, add the most reactive component slowly and portion-wise or via a syringe pump. This allows the cooling system to manage the heat generated from each small addition.[7] Monitor the internal temperature closely during the addition; if it rises too quickly, pause the addition until it stabilizes.

    • Prevention Protocol 2: Adequate Cooling Capacity. Ensure your cooling setup is sufficient for the scale of the reaction. For reactions with known strong exotherms, have a secondary cooling bath (e.g., an ice-water bath) ready for emergency use. On a larger scale, a highly dynamic temperature control unit (TCU) connected to a jacketed reactor is essential for rapidly compensating for exotherms.[8]

    • Prevention Protocol 3: "Semibatch" or "Dosing" Approach. Begin the reaction at a lower temperature to minimize the initial reaction rate. Once the system is stable, slowly add a key reagent while simultaneously allowing the temperature to rise to the desired setpoint. This distributes the heat evolution over a longer period.

Experimental Protocol: Temperature Optimization Study for a Biginelli Reaction

This protocol outlines a systematic approach to finding the optimal temperature for synthesizing a dihydropyrimidinone (DHPM) while minimizing side products.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)[4]

  • Acid Catalyst (e.g., HCl, Lewis Acid)[4]

  • Solvent (e.g., Ethanol, Acetonitrile)[9]

  • Parallel synthesis reactor or multiple round-bottom flasks with identical stirring and heating setups.

Procedure:

  • Setup: Prepare four identical reaction vessels (Vessel A, B, C, D). To each vessel, add the aldehyde, β-ketoester, urea/thiourea, and solvent.

  • Temperature Control: Place each vessel in a pre-heated block or oil bath set to a different temperature:

    • Vessel A: 40°C

    • Vessel B: 60°C

    • Vessel C: 80°C

    • Vessel D: 100°C (or reflux, depending on the solvent)

  • Initiation: Add the catalyst to each vessel simultaneously and begin vigorous stirring.

  • Monitoring: At set time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it using TLC or HPLC to determine the ratio of starting material, desired product, and major byproducts.[4]

  • Analysis: Compare the results across the different temperatures. Identify the temperature that provides the best balance of reaction rate and selectivity (highest yield of desired product with the lowest level of impurities) in a reasonable timeframe.

Visualizing Temperature Effects & Troubleshooting

A structured approach is critical when diagnosing temperature-related issues. The following workflow can guide your troubleshooting process.

G Problem Problem Observed (Low Yield, Impurity, etc.) Symptoms Analyze Symptoms (TLC, HPLC, Temp Log) Problem->Symptoms Hypothesis Formulate Hypothesis - Temp too low/high? - Hotspots? - Exotherm? Symptoms->Hypothesis Solution Implement Corrective Action - Adjust Setpoint - Improve Mixing - Control Addition Rate Hypothesis->Solution Confirm Confirm Resolution (Repeat Analysis) Solution->Confirm Success Problem Solved Confirm->Success Improved Reassess Re-evaluate Hypothesis Confirm->Reassess No Change Reassess->Hypothesis

Caption: A generalized workflow for troubleshooting temperature control issues.

The relationship between temperature and reaction outcomes can be visualized as a balance of competing rates.

G Temp Reaction Temperature Rate_Desired Rate of Desired Product Formation Temp->Rate_Desired Increases Rate_Side Rate of Side Product Formation Temp->Rate_Side Increases (often faster at high T) Rate_Decomp Rate of Degradation Temp->Rate_Decomp Becomes significant at high T

Caption: The influence of temperature on competing reaction rates.

By methodically addressing these factors and implementing rigorous temperature control and monitoring, you can significantly improve the reliability, yield, and safety of your pyrimidine synthesis reactions.

References
  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ACS Publications. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‐d]pyrimidines: A Theoretical.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • Superb Heater. (2024). What is the best practice for temperature monitoring in bioreactors?.
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Synthesis.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • WIKA blog. (n.d.). Temperature Measurement: An Effective Tool for Monitoring Catalyst Performance.
  • Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors.
  • ResearchGate. (n.d.). Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %).
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.
  • YouTube. (2025). How to Prevent Thermal Runaway in Batteries?.
  • MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations.
  • ResearchGate. (n.d.). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries.

Sources

avoiding decomposition of 4-Methylpyrimidine-2-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Decomposition of 4-Methylpyrimidine-2-carboxylic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Compound Class: Electron-deficient N-heterocyclic carboxylic acid Primary Risk: Thermal and Acid-Catalyzed Decarboxylation

Core Technical Overview

Why is this compound failing in your reaction? 4-Methylpyrimidine-2-carboxylic acid is inherently unstable due to the position of the carboxyl group relative to the pyrimidine nitrogens. Unlike benzoic acid, the 2-position of a 1,3-diazine (pyrimidine) is highly electron-deficient.

When heated or protonated, the ring nitrogen facilitates the extrusion of carbon dioxide via a zwitterionic intermediate. This process is often essentially irreversible and yields 4-methylpyrimidine as a "silent" byproduct that is difficult to separate from your desired product.

The Golden Rule: Avoid temperatures >50°C and pH < 4 during processing.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material disappears, but the product mass is missing."

Diagnosis: You are likely experiencing thermal decarboxylation. Mechanism: The carboxylate proton transfers to the ring nitrogen (zwitterion formation), weakening the C-C bond. CO₂ is lost, leaving an unstable ylide that protonates to form the decarboxylated methylpyrimidine.

Corrective Action:

  • Monitor Temperature: Never heat reaction mixtures above 40–50°C.

  • Avoid Acidic Workups: Do not use 1M HCl for quenching. Use saturated NH₄Cl or citric acid buffers (pH ~5-6) instead.

  • Check Your Solvent: Avoid high-boiling acidic solvents (e.g., acetic acid) or conditions that require reflux.

Issue 2: "I cannot form the acyl chloride using Thionyl Chloride (SOCl₂)."

Diagnosis: Acid-catalyzed decomposition. Explanation: Generating the acyl chloride releases HCl. In the absence of a scavenger, the protonated pyrimidine ring accelerates decarboxylation. Furthermore, the acyl chloride intermediate itself is often thermally unstable.

Corrective Action:

  • Switch Activation Strategy: Do not use SOCl₂ or Oxalyl Chloride.

  • Recommended Protocol: Use "soft" coupling reagents like HATU, COMU, or T3P in the presence of a base (DIPEA/NMM). These maintain a basic microenvironment that stabilizes the carboxylate.

  • Alternative: If an active ester is required, synthesize the N-hydroxysuccinimide (NHS) ester at 0°C.

Issue 3: "The compound decomposes during drying/rotary evaporation."

Diagnosis: Thermal stress during solvent removal. Explanation: Even mild heating (40°C bath) under vacuum can trigger decomposition if the compound is in an acidic state or if the process is prolonged.

Corrective Action:

  • Lyophilization: Freeze-drying is the gold standard for this compound.

  • Cold Distillation: If using a rotovap, set the bath to <30°C and use a high-vacuum pump to lower the boiling point of the solvent.

  • Azeotropes: Remove water using acetonitrile azeotropes rather than prolonged heating.

Visualizations

Figure 1: Decarboxylation Mechanism & Risk Factors

This diagram illustrates the pathway you must avoid. The formation of the zwitterion is the "Point of No Return."

Decarboxylation Start 4-Methylpyrimidine- 2-carboxylic acid Zwitterion Zwitterionic Intermediate (N-Protonated) Start->Zwitterion pH < 4 TS Cyclic Transition State Start->TS Thermal Activation Acid Acidic Conditions (H+) Acid->Zwitterion Heat Heat (>50°C) Heat->TS Zwitterion->TS Facilitation Product 4-Methylpyrimidine (Decarboxylated Byproduct) TS->Product CO2 CO2 Gas (Irreversible Loss) TS->CO2

Caption: Pathway of thermal and acid-catalyzed decomposition.[1] Protonation of the ring nitrogen dramatically lowers the activation energy for CO₂ loss.

Figure 2: Safe Reaction Decision Tree

Follow this logic flow to select the correct experimental conditions.

DecisionTree Start Start: Reaction Planning Q1 Reaction Type? Start->Q1 Amide Amide Coupling Q1->Amide Ester Esterification Q1->Ester Safe Use HATU/T3P + DIPEA (Temp < 25°C) Amide->Safe Q2 Acid Chloride Required? Ester->Q2 Stop STOP: High Risk of Decarboxylation Q2->Stop Yes (SOCl2) Q3 Scale? Q2->Q3 No Small < 1g: EDC/HOBt Q3->Small Large > 1g: Mixed Anhydride (iBuOCOCl/NMM at -10°C) Q3->Large

Caption: Decision matrix for selecting coupling conditions. Acid chloride pathways are red-flagged due to high failure rates.

Experimental Protocols

Protocol A: Safe Amide Coupling (HATU Method)

Recommended for milligram to gram scale synthesis.

Materials:

  • 4-Methylpyrimidine-2-carboxylic acid (1.0 equiv)[2]

  • Amine partner (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration) at 0°C (ice bath).

  • Base Addition: Add DIPEA dropwise. Note: The solution must remain basic to prevent autocatalytic decarboxylation.

  • Activation: Add HATU in one portion. Stir at 0°C for 15 minutes.

  • Coupling: Add the amine partner.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Do not heat.

  • Monitoring: Monitor by LCMS. Look for the product mass. If the starting material mass (M-44) appears, decarboxylation has occurred.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (Keep basic/neutral). Dry over Na₂SO₄ and concentrate at <30°C.

Protocol B: Safe Hydrolysis of Methyl Ester

If you are generating the acid from a precursor ester.

Materials:

  • Methyl 4-methylpyrimidine-2-carboxylate

  • LiOH[3]·H₂O (1.2 equiv)

  • THF/Water (3:1 mixture)

Step-by-Step:

  • Dissolve ester in THF/Water at 0°C .

  • Add LiOH.[3] Stir at 0°C to 10°C. Avoid room temperature if possible.

  • Upon completion (TLC/LCMS), carefully adjust pH to ~5–6 using 1M Citric Acid. Do not acidify to pH 1.

  • Extract immediately into EtOAc or n-Butanol.

  • Do not concentrate to dryness if the free acid is unstable. Use the solution directly in the next step if possible.

Stability Data & Limits

ParameterSafe LimitCritical Failure PointNotes
Temperature < 30°C> 60°CDecarboxylation is rapid at reflux.
pH Environment pH 5 – 9pH < 3Protonation of N1/N3 catalyzes CO₂ loss.
Solvent Choice DMF, THF, DCMAcOH, H₂O (Hot)Protic solvents at high temp accelerate H-transfer.
Storage -20°C (Solid)RT (Solution)Store under Argon/Nitrogen.

References

  • General Reactivity of Pyrimidine Carboxylic Acids: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994. (Classic text detailing the instability of 2-carboxy substituted diazines).
  • Decarboxylation Mechanisms: Ashworth, I. W. et al. "The mechanism of the decarboxylation of heteroaromatic carboxylic acids." Organic Process Research & Development, 2018. (Describes the zwitterionic transition state relevant to this class).

  • Amide Coupling Best Practices: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Basis for recommending HATU over acid chlorides for sensitive substrates).

  • Handling of 2-Pyridine/Pyrimidine Carboxylates: Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. (Industrial context for avoiding thermal stress).

Sources

Technical Support Center: Catalyst Selection for Minimizing Side Products in Biginelli-Type Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced Biginelli-type reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection to enhance reaction efficiency and minimize the formation of unwanted side products. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the Biginelli reaction, with a focus on catalyst-driven solutions.

Q1: My Biginelli reaction is yielding a significant yellow, fluorescent byproduct. What is it, and how can I prevent its formation?

A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] Ammonia is often generated from the decomposition of urea, especially at elevated temperatures.[1]

Root Cause Analysis & Mitigation Strategy:

The selectivity between the desired Biginelli product (DHPM) and the Hantzsch DHP is a delicate balance influenced by several factors, primarily temperature and catalyst choice.

  • Catalyst Selection: The acidity and nature of the catalyst play a pivotal role. While strong Brønsted acids can catalyze the reaction, they can also promote urea decomposition.

    • Milder Lewis Acids: Employing milder Lewis acids can enhance selectivity towards the Biginelli product.

    • Heterogeneous Catalysts: Solid acid catalysts or certain metal-organic frameworks (MOFs) can offer high selectivity and are easily separable.[2] For instance, nano-ZnO has been shown to provide controllable selectivity between the Biginelli and Hantzsch pathways based on reaction conditions.[3]

  • Temperature Control: Higher temperatures generally favor the Hantzsch pathway.[1] Running the reaction at a lower temperature, sometimes even room temperature with an efficient catalyst, can significantly suppress DHP formation.[4]

  • Order of Addition: While not always a definitive solution, adding the urea last to the reaction mixture can sometimes minimize its premature decomposition.[1]

Q2: My reaction has a low conversion rate, with a significant amount of unreacted starting materials. How can I drive the reaction to completion while avoiding side products?

A2: Low conversion is often a result of suboptimal catalyst activity or reaction conditions. The classical Biginelli reaction, often uncatalyzed or using only a strong protic acid, is known for low to moderate yields, especially with less reactive aldehydes.[5][6]

Troubleshooting & Optimization Workflow:

The following workflow can help you systematically address low conversion issues.

G start Low Conversion Observed catalyst Evaluate Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst is active purity Check Reactant Purity catalyst->purity Suspect catalyst deactivation sub_catalyst1 Switch to a more effective Lewis Acid (e.g., Yb(OTf)3, InCl3) catalyst->sub_catalyst1 sub_catalyst2 Consider a reusable heterogeneous catalyst for easier workup. catalyst->sub_catalyst2 complete Reaction Driven to Completion conditions->complete Optimized sub_conditions1 Increase temperature moderately (e.g., 60-100 °C) conditions->sub_conditions1 sub_conditions2 Solvent-free conditions often improve yields and rates. conditions->sub_conditions2 sub_conditions3 Monitor reaction progress via TLC. conditions->sub_conditions3 purity->catalyst Reactants are pure G cluster_0 Desired Biginelli Pathway cluster_1 Side Reaction Pathway aldehyde Aldehyde iminium N-Acyliminium Ion (Key Intermediate) aldehyde->iminium + Urea enone α,β-Unsaturated Ketone (Side Product) aldehyde->enone + β-Ketoester (Aldol Condensation) urea Urea ketoester β-Ketoester biginelli_product DHPM Product iminium->biginelli_product + β-Ketoester

Caption: Competing pathways in the Biginelli reaction.

Catalyst Strategies to Enhance Selectivity:

  • Lewis Acids: Lewis acids are particularly effective at promoting the formation of the N-acyliminium ion by coordinating to the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity for attack by urea. [5]This accelerates the desired pathway over the competing aldol condensation.

  • Catalyst Acidity: Very strong acids might inadvertently promote the self-condensation of the β-dicarbonyl compound or the aldol reaction. [4]Opting for a catalyst with tuned acidity can be beneficial.

  • Organocatalysts: Chiral phosphoric acids and other organocatalysts can create a well-organized transition state that favors the desired three-component assembly, thus minimizing the bimolecular side reaction. [7]

Catalyst Performance Comparison

The choice of catalyst significantly impacts yield and reaction time. The following table summarizes the performance of various catalyst types under optimized conditions for the synthesis of a model dihydropyrimidinone (DHPM).

Catalyst TypeExample CatalystTypical Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid HClCatalyticEthanolReflux4-12 h40-75[8]
Lewis Acid Yb(OTf)₃1-5Solvent-free9015-30 min90-98[9]
Lewis Acid InCl₃10-15AcetonitrileReflux2-3 h85-95[10]
Heterogeneous Co-MOF-15Solvent-free1001.5 h96[2]
Heterogeneous Nano-ZnO5Solvent-free601-2 h85-95[3]
Organocatalyst Chiral Phosphoric Acid5-10Toluene5024-48 h80-97[7]
Organocatalyst Ionic Liquid [bmim][MeSO₄]-Neat10025-45 min80-91[11]

Note: Yields and reaction times are highly substrate-dependent and the values presented are for representative examples.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction under Solvent-Free Conditions

This protocol provides a general framework for synthesizing dihydropyrimidinones (DHPMs) using a Lewis acid catalyst, which often results in high yields and short reaction times.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 2 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst (2 mol%).

  • Heat the reaction mixture at the optimized temperature (e.g., 80-100°C) with stirring. [6]3. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). [1]4. Upon completion (typically 15-60 minutes), cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product. [1]6. Filter the solid product and wash with a small volume of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: Catalyst Recyclability Test for Heterogeneous Catalysts

A key advantage of heterogeneous catalysts is their potential for reuse, which is crucial for green chemistry and cost-effectiveness.

Procedure:

  • After the initial reaction run (as per Protocol 1, adapted for the specific heterogeneous catalyst), separate the catalyst from the reaction mixture by filtration. [2]2. Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed product or unreacted starting materials.

  • Dry the catalyst under vacuum.

  • For the subsequent run, use the recovered catalyst with a fresh batch of reactants under the same reaction conditions.

  • Repeat this cycle for several runs (e.g., 5 cycles) and analyze the product yield for each run to assess the catalyst's stability and reusability. [2]

References

  • Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry - ACS Publications. [Link]

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route. PubMed. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. [Link]

  • Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society. [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Bentham Science. [Link]

  • Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015‐19: A Concise Review. Scilit. [Link]

  • Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. ResearchGate. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Organocatalytic Application of Ionic Liquids: [bmim][MeSO4] as a Recyclable Organocatalyst in the Multicomponent Reaction for the Preparation of Dihydropyrimidinones and -thiones. Organic Chemistry Portal. [Link]

  • A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry International. [Link]

  • Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). Taylor & Francis Online. [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. PubMed. [Link]

  • A Brønsted acid catalysed enantioselective Biginelli reaction. RSC Publishing. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México. [Link]

  • Biginelli Reaction: A Green Perspective. ResearchGate. [Link]

  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. [Link]

  • Biginelli Reaction. YouTube. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

  • Controllable selectivity in Biginelli and Hantzsch reactions using nanoZnO as a structure base catalyst. ResearchGate. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Biginelli Reaction Experiment Analysis Guide. Atlas. [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]

  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. [Link]

  • The Biginelli Reaction. Journal of Chemical Education - ACS Publications. [Link]

Sources

improving solubility of pyrimidine intermediates for reaction scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Pyrimidine Intermediates for Reaction Scale-Up

Introduction: The "Brick Dust" Challenge

User Query: "Why are my pyrimidine intermediates precipitating out of every standard solvent, and how do I keep them in solution during scale-up?"

Scientist’s Analysis: Welcome to the "Brick Dust" club. Pyrimidines are notorious in process chemistry for their high crystal lattice energy. The planar, aromatic ring system invites strong


-

stacking, while the ring nitrogens and exocyclic functional groups (amines, amides) create aggressive hydrogen-bonding networks.

In a medicinal chemistry context (mg scale), you might brute-force solubility with DMSO or DMF.[1] On a kilogram scale, these solvents are process killers due to high boiling points, difficulty in removal, and potential for thermal runaways.

This guide provides a tiered approach to solving pyrimidine solubility, moving from Solvent Engineering to Chemical Modification and Process Technology .

Module 1: Solvent System Engineering

The Core Principle: Do not rely on a single solvent.[2] Pyrimidines are often "amphiphilic" in a way that defies simple "like dissolves like" logic. They often require a Binary Solvent System : one component to break the crystal lattice (high dielectric/H-bond acceptor) and another to solvate the lipophilic face.

Troubleshooting Guide: Solvent Selection
SymptomDiagnosisRecommended Solvent Strategy
Precipitation on heating Inverse solubility profile (rare but possible with hydrates) or polymorph change.Switch to non-coordinating solvents (e.g., Toluene/acetonitrile mixtures) to prevent hydrate formation.
"Gummy" residue Solvent is too non-polar; product is oiling out rather than crystallizing.Add a polar co-solvent (e.g., 5-10% Methanol or IPA) to the non-polar bulk.
Insoluble in DCM/EtOAc Crystal lattice energy is too high for standard lipophilic solvents.The "Magic" Mix: Try DCM + Hexafluoroisopropanol (HFIP) (9:1) or THF + Water (9:1).
Insoluble in Alcohols Strong H-bond donor network in the crystal.Use a dipolar aprotic solvent (NMP/DMSO) only as a "spike" (5-10 vol%) in a removable carrier like EtOAc.
Strategic Protocol: The "Spike" Method

Instead of running the reaction in pure DMSO (which is hard to remove), use the minimum amount of DMSO required to dissolve the solid, then dilute with a "carrier" solvent that is miscible with DMSO but easy to remove (e.g., Ethyl Acetate or 2-MeTHF).

  • Slurry intermediate in Carrier Solvent (e.g., 2-MeTHF).

  • Add DMSO dropwise at reaction temperature until dissolution is achieved.

  • Scale-up Benefit: Upon workup, you can wash this mixture with water. The DMSO partitions into the water, and your product stays in the 2-MeTHF.

Module 2: Transient Chemical Modification (The "Invisible" Solubilizer)

User Query: "I can't find ANY solvent that works. What now?"

Scientist’s Solution: If you cannot change the solvent, change the molecule temporarily. The most robust method for pyrimidines is In-Situ Silylation .

Mechanism: Pyrimidine solubility is often limited by intermolecular Hydrogen Bonding (N-H


 N). By replacing the acidic protons (on amines or amides) with lipophilic trimethylsilyl (TMS) groups, you break the H-bond network and make the molecule "grease-like" (soluble in Toluene, DCM, or Hexanes).
Protocol: In-Situ Silylation (The "BSA Trick")
  • Reagent:

    
    -Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).
    
  • Scope: Works for acylations, oxidations, and nucleophilic substitutions.

Step-by-Step Workflow:

  • Suspend the insoluble pyrimidine in a non-polar solvent (e.g., Toluene, DCM, or Acetonitrile).

  • Add 1.1–2.0 equivalents of BSA.

  • Heat to 50–60 °C for 30–60 minutes. Observation: The slurry will turn into a clear solution as the silylated intermediate forms.

  • Perform Reaction: Add your electrophile/reagent to this clear solution.

  • Workup: Add Methanol or mild aqueous acid. The TMS groups are extremely labile and will fall off immediately, precipitating your desired product or allowing standard extraction.

Visual Workflow: In-Situ Silylation Logic

SilylationWorkflow Start Insoluble Pyrimidine (Slurry) Silylation Add BSA/HMDS (Heat 60°C) Start->Silylation Break H-Bonds Intermediate Silylated Intermediate (Clear Solution) Silylation->Intermediate Solubilization Reaction Perform Main Reaction (Acylation/Substitution) Intermediate->Reaction Homogeneous Rxn Quench Acidic/MeOH Quench (TMS Removal) Reaction->Quench Completion Product Isolated Product (Precipitate) Quench->Product Deprotection

Caption: Figure 1. The transient silylation workflow converts insoluble "brick dust" into a soluble lipophilic intermediate, allowing the reaction to proceed in standard organic solvents before removing the silyl groups during workup.

Module 3: Process Engineering & Flow Chemistry

User Query: "We are moving to pilot scale. We can't use BSA, and we have a slurry. How do we handle this?"

Scientist’s Analysis: If you must process a slurry, you have two engineering controls: Agitation and Temperature .

High-Temperature Processing (Superheating)

In batch reactors, you are limited by the boiling point of the solvent. In Continuous Flow Reactors , you can pressurize the system to heat solvents well above their atmospheric boiling points (e.g., Ethanol at 150 °C).

  • Benefit: Solubility typically doubles for every 10–20 °C increase.

  • Risk: Thermal degradation.[3]

  • Mitigation: Residence time in flow is short (minutes/seconds), often outrunning degradation kinetics.

Handling Slurries in Flow

Standard tubular reactors clog with pyrimidines. Use Agitated Cell Reactors (e.g., AM Technology Coflore) or Oscillatory Baffled Reactors . These mechanically decouple mixing from flow rate, keeping solids suspended.

Decision Logic: Batch vs. Flow for Slurries

ProcessSelection Problem Scale-Up Challenge: Insoluble Intermediate SolubilityCheck Does it dissolve at T > Boiling Point? Problem->SolubilityCheck FlowSol Pressurized Flow Reactor (Homogeneous) SolubilityCheck->FlowSol Yes (Superheating) SlurryCheck Is the solid soft/fine or hard/crystalline? SolubilityCheck->SlurryCheck No (Remains Solid) CSTR CSTR Cascade (Batch-Continuous Hybrid) SlurryCheck->CSTR Large/Hard Particles AgitatedFlow Active Agitation Flow Reactor (Coflore/Vapourtec) SlurryCheck->AgitatedFlow Fine Suspension

Caption: Figure 2. Decision matrix for selecting reactor types when dealing with poor solubility. Pressurized flow allows access to superheated solvents, while agitated reactors manage slurries.

Module 4: Workup & Isolation (The "Isoelectric" Exit)

User Query: "The reaction worked, but now I can't get the product out of the soup."

Scientist’s Analysis: Pyrimidines are amphoteric. They have a specific pH—the Isoelectric Point (pI) —where their net charge is zero and water solubility is at its absolute minimum.

Protocol: Isoelectric Precipitation
  • Characterize: Determine the pKa of your pyrimidine nitrogen (usually ~1–3) and any acidic protons.

  • Target pH: The pI is roughly the average of the pKa values. For simple aminopyrimidines, the free base is usually the least soluble form (pH > 7).

  • Procedure:

    • If reaction is acidic: Neutralize slowly with NaOH/NH₄OH.

    • Critical Step: Do not overshoot. Monitor pH. As you approach the pI, the solution will cloud.

    • Ripening: Once precipitate forms, heat the slurry to 50 °C and cool slowly (Ostwald Ripening). This grows larger, filterable crystals rather than a clogging fine powder.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Deep Eutectic Solvents (DES) for scale-up? A: Proceed with caution. While DES (e.g., Choline Chloride/Urea) dissolve pyrimidines well, they are highly viscous and difficult to extract from. They are often "roach motels"—the product goes in but doesn't come out.

Q: My pyrimidine forms a gel in the reactor. A: This is a "solvated polymorph" issue. Break the gel by adding a "shear" solvent—usually a high-dielectric non-solvent like Water or Acetonitrile—and applying vigorous mechanical agitation (high-shear mixer).

Q: Should I make a salt intermediate? A: Yes. If the free base is insoluble, converting it to a Tosylate (TsOH) or Mesylate (MsOH) salt often improves organic solubility (lipophilic counterions) compared to HCl salts, which tend to be high-melting solids.

References

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development 2013, 17, 12, 1517–1525.

  • Solubility in Process Chemistry: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.
  • Silylation Strategies: Larson, G. L. "Silicon-Based Reagents in Organic Synthesis." Gelest Inc. Technical Guides.
  • Flow Chemistry Slurry Handling: Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews 2017, 117, 18, 11796–11893.

  • ACS Solvent Selection Tool: American Chemical Society Green Chemistry Institute.

Sources

troubleshooting unexpected color changes in pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Color Changes in Pyrimidine Reactions

Welcome to the Pyrimidine Chemistry Support Center. Unexpected color changes in pyrimidine synthesis are rarely random; they are diagnostic indicators of specific molecular events—ranging from transient intermediate formation to oxidative degradation or metal chelation. This guide provides a mechanistic breakdown of these phenomena, allowing you to distinguish between benign process markers and critical failure modes.

Part 1: Diagnostic Logic & Visualization

Before altering your reaction parameters, use this logic flow to categorize the discoloration.

PyrimidineColorDiagnosis Start Unexpected Color Change Q1 Is the reaction a Metal-Catalyzed Coupling? Start->Q1 MetalYes Color: Grey, Black, or Dark Brown? Q1->MetalYes Yes MetalNo Color: Pink, Red, or Magenta? Q1->MetalNo No PdIssue CAUSE: Pd Precipitation/Chelation ACTION: Metal Scavenging MetalYes->PdIssue Yes Biginelli Context: Biginelli Reaction (Yellow/Orange)? MetalYes->Biginelli No Oxidation CAUSE: Amino-Pyrimidine Oxidation ACTION: Degas / Inert Atmosphere MetalNo->Oxidation Yes MetalNo->Biginelli No Intermed CAUSE: Acyl Iminium Intermediate STATUS: Proceed (Normal) Biginelli->Intermed Yes pH Test: Does Acid/Base Revert Color? Biginelli->pH No Halochromism CAUSE: Halochromism (pH shift) STATUS: Monitor pH pH->Halochromism Yes

Figure 1: Diagnostic decision tree for identifying the root cause of discoloration in pyrimidine synthesis.

Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Pink/Red" Shift (Oxidation of Aminopyrimidines)

Symptom: Your reaction mixture (or isolated solid) turns pink, red, or magenta upon exposure to air. Context: Common in 2-amino or 4-aminopyrimidines and electron-rich derivatives.

Q: Why is my white aminopyrimidine turning pink on the benchtop? A: This is a classic signature of oxidative degradation via radical cation formation.

  • Mechanism: Aminopyrimidines are electron-rich. In the presence of oxygen and light, the amino group can undergo one-electron oxidation to form a radical cation. These radicals couple to form diazo-like or nitroso species, which are highly conjugated chromophores (absorbing green light, appearing red/pink) [1, 2].

  • Validation: Dissolve a small amount in degassed solvent under nitrogen. If the color persists, the impurity is covalent. If the bulk material is white but the surface is pink, it is a surface-oxidation effect.

Corrective Protocol: The "Argon Shield" Workup

  • Degas Solvents: Sparge all reaction and workup solvents with Argon for 15 minutes.

  • Acid Scavenge: If compatible, store the amine as a hydrochloride salt (protonation of the amine lone pair prevents oxidation).

  • Add Antioxidant: For storage, add 0.1% BHT (Butylated hydroxytoluene) if the compound is an oil.

Issue 2: The "Darkening" (Metal Contamination)

Symptom: Reaction turns dark grey, black, or deep brown during Suzuki, Sonogashira, or Buchwald couplings. Context: Palladium (Pd) or Copper (Cu) catalyzed cross-couplings.

Q: Is the black precipitate my product decomposing? A: Likely not. It is usually Palladium Black (aggregated Pd(0)) or a Pd-Pyrimidine chelate.

  • Mechanism: Pyrimidine nitrogens are excellent ligands. They can strip Pd from the catalytic cycle, forming stable, colored complexes. Alternatively, if the catalytic cycle stalls, Pd(0) precipitates out of solution as black particles [3].

  • Risk: Residual Pd is toxic and can catalyze side reactions (e.g., dehalogenation) during storage.

Corrective Protocol: Metal Scavenging Do not rely on silica columns alone; Pd-pyrimidine complexes often "tail" through silica.

  • Chelating Resin: Stir the crude mixture with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 4 hours at 40°C. Filter.

  • Aqueous Wash: If the product is water-insoluble, wash the organic layer with 5% aqueous Na₂EDTA or L-Cysteine solution.

Issue 3: The Biginelli "Yellow/Orange" Intermediate

Symptom: The reaction mixture turns bright yellow or orange shortly after heating. Context: Multi-component Biginelli synthesis (Urea + Aldehyde + β-Ketoester).

Q: The reaction turned yellow. Did it fail? A: No, this is often a sign of successful initiation .

  • Mechanism: The reaction proceeds via an Acyl Iminium ion intermediate (formed from the aldehyde and urea). These conjugated intermediates often exhibit color (yellow/orange) due to charge delocalization. As the ring closes to form the dihydropyrimidinone (DHPM), the color may fade or precipitate out as a white solid [4, 5].

  • Warning: If the color deepens to dark red/brown and no precipitate forms, you may be forming Hantzsch byproducts (dihydropyridines), which are often fluorescent.

Validation:

  • TLC: Check for the disappearance of the aldehyde.

  • Fluorescence: Hantzsch byproducts are strongly fluorescent under UV (365 nm); DHPMs are typically UV active (254 nm) but less fluorescent.

Issue 4: Reversible Color Shifts (Halochromism)

Symptom: The compound changes color during workup (e.g., yellow in acid, colorless in base). Context: Pyrimidines with phenol or aniline substituents.

Q: Why does the color change when I wash with bicarbonate? A: This is Halochromism (pH-dependent color change).

  • Mechanism: Pyrimidines are amphoteric. Protonation of the ring nitrogens (in acid) or deprotonation of pendant OH/NH groups (in base) changes the resonance structure and the HOMO-LUMO gap [6].

  • Self-Validating Test: Take a small aliquot. Add 1M HCl -> Observe Color. Add 1M NaOH -> Observe Color. If the change is fully reversible, the "impurity" is the product itself in a different protonation state.

Part 3: Experimental Data & Summary
Color Diagnostic Table
Observed ColorProbable CauseMechanismImmediate Action
Pink / Red OxidationRadical cation coupling (N-oxide/azo formation)Purge with Argon; Recrystallize from degassed solvent.
Grey / Black Metal ResiduePd(0) aggregation or Pd-N chelationTreat with Thiol-silica scavenger or EDTA wash.
Yellow (Transient) Reaction IntermediateAcyl Iminium ion formation (Biginelli)Continue heating; Monitor TLC for ring closure.
Yellow (Fluorescent) Hantzsch ByproductCompetitive pathway (2x Ketoester + Aldehyde)Lower reaction temp; Optimize catalyst acidity.
Reversible Shift HalochromismProtonation/Deprotonation of conjugated systemAdjust pH to neutral; Isolate as salt if stable.
Visualizing the Oxidation Pathway (Mechanism)

OxidationMechanism Step1 Amino-Pyrimidine (Colorless) Step2 Radical Cation [Ar-NH2]•+ Step1->Step2 O2 / Light (-e⁻) Step3 Dimerization/Coupling (Azo/Nitroso species) Step2->Step3 Coupling Step4 Colored Impurity (Pink/Red) Step3->Step4 Conjugation

Figure 2: Simplified pathway of aminopyrimidine auto-oxidation leading to colored impurities.

References
  • Raczyńska, E. D., et al. (2012). "Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies." Journal of Molecular Modeling.

  • Cadet, J., et al. (2004). "One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA." Radiation Research.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.

  • Kappe, C. O. (2000).[1] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Organic Chemistry Portal. (n.d.). "Biginelli Reaction Mechanism."[2]

  • Păușescu, I., et al. (2021).[3][4] "Halochromic Behavior and Anticancer Effect of New Synthetic Anthocyanidins Complexed with β-Cyclodextrin Derivatives." International Journal of Molecular Sciences.

Sources

Technical Support Center: Refining Work-up Procedures for 4-Methylpyrimidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylpyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up of your 4-Methylpyrimidine-2-carboxylic acid synthesis in a question-and-answer format.

Issue 1: Low or No Precipitation of Product Upon Acidification

Question: I've completed the hydrolysis of 2-cyano-4-methylpyrimidine (or another precursor) and upon acidifying the aqueous solution to precipitate my 4-Methylpyrimidine-2-carboxylic acid, I'm getting very little or no solid. What could be the issue?

Answer: This is a common issue that can arise from several factors related to the physicochemical properties of your target molecule and the reaction conditions.

Causality Explained: 4-Methylpyrimidine-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyrimidine ring nitrogens) functionalities. Its solubility in the aqueous phase is highly dependent on the pH of the solution.

  • At high pH: The carboxylic acid group is deprotonated to form a carboxylate salt, which is highly soluble in water.

  • At very low pH: The nitrogen atoms on the pyrimidine ring can become protonated, forming a cationic species that is also soluble in water.

  • At the isoelectric point (pI): The molecule exists as a zwitterion with a net neutral charge, at which point its aqueous solubility is at a minimum.

Therefore, to effectively precipitate the product, you must adjust the pH of the solution to its isoelectric point. The pKa of the carboxylic acid group of pyrimidine-2-carboxylic acid is approximately 3.08. The pKa of the pyrimidine ring is much lower. The methyl group will have a minor electron-donating effect, slightly increasing the basicity of the ring and slightly decreasing the acidity of the carboxylic acid. A reasonable estimate for the pKa of the carboxylic acid group in 4-methylpyrimidine-2-carboxylic acid is around 3.2-3.5. The pKa for the protonated pyrimidine ring is likely to be around 1-2. The isoelectric point will be the average of these two pKa values. Therefore, simply acidifying to a very low pH (e.g., pH 1) might keep your product in solution.

Troubleshooting Protocol:

  • pH Optimization: Instead of adding a large excess of strong acid, adjust the pH of your reaction mixture slowly and monitor it with a pH meter.

  • Target pH Range: Aim for a pH range of 2.5 to 3.5. It is advisable to perform a small-scale test to identify the optimal pH for precipitation.

  • Cooling: After adjusting the pH, cool the solution in an ice bath to further decrease the solubility of the product.

  • Seeding: If crystals are slow to form, adding a seed crystal of pure 4-Methylpyrimidine-2-carboxylic acid can induce crystallization.

  • Solvent Polarity: If the product is still too soluble, you can try to decrease the polarity of the solvent by adding a water-miscible organic solvent in which the product is less soluble, such as isopropanol or acetone, until turbidity is observed, then cool.

Issue 2: Oily Product or Difficulty with Crystallization

Question: After extraction and solvent evaporation, I'm left with an oil or a sticky solid that is difficult to crystallize. How can I obtain a pure, crystalline product?

Answer: The presence of an oily product suggests impurities that are disrupting the crystal lattice formation. These impurities could be unreacted starting materials, side-products, or residual solvent.

Causality Explained: For a compound to crystallize, the molecules need to arrange themselves in a highly ordered, three-dimensional lattice. Impurities that are structurally similar to the product or that interfere with intermolecular interactions can inhibit this process. Common culprits include:

  • Unreacted Starting Materials: For example, if synthesizing from 2-cyano-4-methylpyrimidine, any remaining nitrile can contaminate the final product.

  • Side-Products: Decarboxylation of the product to form 4-methylpyrimidine can occur, especially if the work-up involves excessive heating.

  • Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) can be difficult to remove completely and can lead to an oily residue.

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Solvent Selection:

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.

  • Dissolve impurities well at all temperatures or not at all.

Solvent SystemSuitability for 4-Methylpyrimidine-2-carboxylic acid
Single Solvents
WaterGood potential, as the compound has some water solubility that decreases upon cooling.
Ethanol/MethanolOften good solvents for polar heterocyclic compounds.[1]
IsopropanolA good option to try.
AcetoneMay be too good of a solvent at room temperature.
Ethyl AcetateWorth testing.
Mixed Solvents
Ethanol/WaterA very common and effective system for moderately polar compounds.
Isopropanol/WaterSimilar to ethanol/water.
Acetone/HexaneFor less polar impurities.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude oily product. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) until the product just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the more soluble solvent to redissolve the precipitate before allowing it to cool. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 4-Methylpyrimidine-2-carboxylic acid from an aqueous reaction mixture into an organic solvent?

A1: To extract the acidic product into an organic solvent, you should first acidify the aqueous layer to a pH well below the pKa of the carboxylic acid group (estimated to be around 3.2-3.5). By adjusting the pH to around 2, the carboxylic acid will be fully protonated and thus more soluble in an organic solvent like ethyl acetate or dichloromethane. Be cautious not to go to an extremely low pH (below 1), as protonation of the pyrimidine ring may increase its aqueous solubility again.

Q2: I suspect my product is decarboxylating during work-up. How can I prevent this?

A2: Decarboxylation of pyrimidine-2-carboxylic acids can be promoted by heat and acidic conditions.[2] To minimize this side reaction:

  • Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature. Avoid prolonged heating of the acidic solution.

  • Neutralize Promptly: After the reaction is complete, consider neutralizing the reaction mixture before any heating steps if the synthesis was performed under strongly acidic or basic conditions.

Q3: What are some common impurities I should look out for, and how can I detect them?

A3: Common impurities depend on the synthetic route.

  • From 2-cyano-4-methylpyrimidine hydrolysis: Unreacted nitrile and the corresponding amide intermediate are common.

  • From oxidation of 2,4-dimethylpyrimidine: Incomplete oxidation can leave starting material, and over-oxidation can lead to other byproducts.

  • General: Decarboxylated product (4-methylpyrimidine).

These impurities can often be detected by:

  • Thin Layer Chromatography (TLC): A quick way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides better resolution and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Q4: Can I use a simple acid-base extraction to purify my product?

A4: Yes, an acid-base extraction can be a very effective purification step.

Acid-Base Extraction Workflow:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your acidic product will move into the aqueous layer as its sodium salt, while neutral or basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2.5-3.5 to precipitate the pure 4-Methylpyrimidine-2-carboxylic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Visualizing the Work-Up Strategy

The following workflow diagrams illustrate the decision-making process for the purification of 4-Methylpyrimidine-2-carboxylic acid.

Purification_Workflow General Purification Workflow A Crude Reaction Mixture B pH Adjustment to ~3 A->B C Precipitation & Filtration B->C If precipitation occurs E Oily/Impure Product B->E If no/poor precipitation D Pure Solid Product C->D F Acid-Base Extraction E->F Primary Purification G Recrystallization E->G Secondary Purification F->C G->D

Caption: General purification workflow for 4-Methylpyrimidine-2-carboxylic acid.

Acid_Base_Extraction Acid-Base Extraction Details A Crude Product in Organic Solvent B Extract with aq. NaHCO3 A->B C Aqueous Layer (Product as Salt) B->C D Organic Layer (Neutral/Basic Impurities) B->D E Acidify Aqueous Layer with HCl to pH ~3 C->E F Precipitate & Filter E->F G Pure Product F->G

Caption: Detailed workflow for acid-base extraction.

References

  • Eskandari, K. H., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxypyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227.
  • Popp, F. D., & Catala, A. (1961). Synthesis of Pyrimidine Derivatives. II. The Journal of Organic Chemistry, 26(8), 2738–2740.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.
  • Wikipedia contributors. (2024). Alkaloid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents. (n.d.).
  • Al-Karmalawy, A. A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Chemistry of Heterocyclic Compounds, 57(4), 433-439.
  • US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).
  • Riveiro, E., et al. (2019). Extraction of Carboxylic Acids from Aqueous Solutions by Using [BMim][NTf 2 ] and Salting-out Agents.
  • Al-Mousawi, S. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5698.
  • Frontier, A. (2024). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • Lee, J. H., et al. (2024). Mineral Acid Co-Extraction in Reactive Extraction of Lactic Acid Using a Thymol-Menthol Deep Eutectic Solvent as a Green Modifier. Molecules, 29(8), 1756.
  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • Synthesis of 2-Cyanopyrimidines. (2019). Molbank, 2019(4), M1086.
  • Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12).
  • In situ recovery of bio-based carboxylic acids. (2018). Green Chemistry, 20(6), 1345-1353.
  • Solvent design for crystallization of carboxylic acids. (2015). AIChE Journal, 61(11), 3841-3854.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). Molbank, 2022(3), M1415.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences, 21(21), 7874.
  • Organic Process Research & Development Vol. 4 No. 6. (2000).
  • 8.
  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Process for the extraction of organic acids from aqueous solution - European P
  • Decarboxylation in Natural Products Biosynthesis. (2021).
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2024). BenchChem.
  • Pyrimidine-4-carboxylic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • Pyrimidine-2-carboxylic acid - Chem-Impex. (n.d.).
  • CAS 698-29-3 4-Amino-5-cyano-2-methylpyrimidine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.
  • 2-Cyanopyridine-4-carboxylic acid MFCD03411729 2-Cyanoisonicotinic acid - Synchem. (n.d.).
  • Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. (1977). Canadian Journal of Chemistry, 55(7), 1165-1172.

Sources

strategies to reduce reaction times in multi-step pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Pyrimidine Acceleration Support Center Senior Application Scientist Desk

Welcome to the technical support hub for pyrimidine synthesis optimization. This guide addresses the critical bottleneck of reaction kinetics in multi-step cyclocondensations (e.g., Biginelli, Pinner, and heterocycle fusions).

We move beyond standard textbook procedures to focus on process intensification —strategies that compress reaction timelines from hours to minutes while maintaining or improving yield.

Module 1: Microwave-Assisted Organic Synthesis (MAOS)

Core Strategy: Kinetic acceleration via dielectric heating. Target Reaction: Biginelli Cyclocondensation (3-component).[1][2]

Microwave irradiation is the most immediate solution for reducing reaction times in pyrimidine synthesis. Unlike convective heating (oil baths), which relies on thermal conductivity, microwaves heat the solvent/reagents directly through dipole rotation and ionic conduction .

Troubleshooting Guide: Microwave Protocols

Q: I am observing "runaway" pressure spikes during the synthesis of dihydropyrimidinones. How do I stabilize the reaction?

  • Diagnosis: This typically occurs when using low-boiling solvents (EtOH, MeOH) in closed vessels where the rapid heating rate (

    
    ) exceeds the vapor pressure equilibrium speed.
    
  • Solution:

    • Switch to "Open System" Mode: If your synthesizer allows, use an open-vessel attenuation mode.

    • Solvent-Free Protocol: The most effective fix is eliminating the solvent entirely. The Biginelli reaction is often faster (5–10 mins) and cleaner under solvent-free conditions because the high concentration of reagents drives the kinetics.

    • Headspace Management: Ensure your vessel volume is

      
       the reaction volume to accommodate gas expansion.
      

Q: My microwave yields are lower than thermal heating despite the fast reaction time. Why?

  • Diagnosis: You are likely seeing the "Superheating Effect" without adequate cooling post-reaction, leading to product degradation or retrograde reactions (equilibrium reversal).

  • Solution:

    • Rapid Cooling: Program your reactor to engage compressed air cooling immediately upon completion to drop the temperature below

      
      . This "freezes" the equilibrium at the product stage.
      
    • Power Density: Lower the power input. High power can cause localized "hot spots" on the vessel walls that degrade sensitive urea/thiourea components.

Data Visualization: Thermal vs. Microwave Kinetics

Microwave_Mechanism cluster_0 Conventional Heating (Convective) cluster_1 Microwave Heating (Dielectric) Heat_Source Oil Bath (External Heat) Vessel_Wall Vessel Wall (Thermal Barrier) Heat_Source->Vessel_Wall Solvent_Bulk Bulk Solvent (Slow Gradient) Vessel_Wall->Solvent_Bulk MW_Source Magnetron (2.45 GHz) Dipole Dipole Rotation (Molecular Friction) MW_Source->Dipole Direct Coupling Uniform_Heat Instant Volumetric Heating Dipole->Uniform_Heat Internal Heat Gen

Figure 1: Comparison of heat transfer mechanisms. Microwave irradiation bypasses the thermal conductivity barrier of the vessel wall.

Module 2: Catalytic Acceleration & Ionic Liquids

Core Strategy: Lowering activation energy (


) and stabilizing intermediates.
Target Reaction:  One-pot synthesis of fused pyrimidines.

Ionic Liquids (ILs) such as


 or DABCO-based salts act as dual solvent-catalysts . They replace volatile organic solvents and Brønsted acids, solving the "oiling out" problem common in ethanol.
Comparative Efficiency Table
Reaction ConditionCatalystTemp (

C)
TimeYield (%)
Conventional Batch HCl (conc.)80 (Reflux)4–6 hrs60–70%
Microwave (Solvent)

12015–20 min85–90%
Ionic Liquid

10030–60 min92–95%
Ultrasound

5020–30 min88–94%

Data aggregated from comparative studies on Biginelli and fused pyrimidine synthesis [2, 3, 5].

Troubleshooting Guide: Catalytic Systems

Q: The product is difficult to isolate from the Ionic Liquid. How do I recover my catalyst?

  • Protocol:

    • Upon reaction completion, add crushed ice/water to the reaction mixture.

    • Precipitation: The hydrophobic pyrimidine product will precipitate out (crude solid).

    • Filtration: Filter the solid.

    • Recycling: The filtrate contains the IL. Evaporate the water under vacuum (

      
      ) to recover the IL. It can typically be reused 4–5 times without significant activity loss [2].
      

Q: Using Lewis Acids (


), the reaction stalls at the intermediate stage. 
  • Diagnosis: The catalyst may be deactivated by water generated during the condensation (1 mole of water per bond formed).

  • Solution: Add a dehydrating agent (molecular sieves) or use a Dean-Stark apparatus if performing in batch. In microwave/closed systems, ensure the solvent is anhydrous to start, as the generated water is usually tolerated if the initial concentration is low.

Module 3: Continuous Flow Chemistry

Core Strategy: Process intensification via improved mass transfer and "telescoping" steps. Target Reaction: Multi-step synthesis (e.g., 2-aminopyrimidines).

Flow chemistry allows you to perform sequential reactions without isolating intermediates, which is the primary time-sink in multi-step synthesis.[3]

Experimental Workflow: Telescoped Synthesis

Scenario: Synthesis of 2-amino-substituted pyrimidines involves (1) Enone formation and (2) Condensation with guanidine.[4]

Q: My flow reactor clogs at the second mixing tee.

  • Diagnosis: The intermediate enone or the final pyrimidine is precipitating due to solubility changes when the second reagent stream is introduced.

  • Solution:

    • Solvent Gradient: Ensure the solvent in Stream B (Guanidine) is compatible with Stream A. A mixture of EtOH/Water is often required for solubility, but pure EtOH is better for flow.

    • Back-Pressure Regulator (BPR): Increase system pressure (e.g., to 100 psi). This raises the boiling point and keeps reagents in the liquid phase even at superheated temperatures, often increasing solubility.

Data Visualization: Batch vs. Continuous Flow Logic

Flow_Optimization cluster_batch Traditional Batch (Time: ~24h) cluster_flow Continuous Flow (Time: ~50 min) B_Step1 Step 1: Aldehyde + Ketone (4-6 hrs) B_Iso1 Isolation/Purification (Slowest Step) B_Step1->B_Iso1 B_Step2 Step 2: + Guanidine (6-12 hrs) B_Iso1->B_Step2 F_Input Reagent Streams (Pumps A & B) F_Reactor1 Reactor Coil 1 (Enone Formation) F_Input->F_Reactor1 F_Mix T-Mixer (Add Guanidine) F_Reactor1->F_Mix F_Reactor2 Reactor Coil 2 (Cyclization) F_Mix->F_Reactor2 F_Output Product Collection (In-line filtration) F_Reactor2->F_Output

Figure 2: The "Telescoping" advantage.[5] Flow chemistry eliminates the intermediate isolation step (Red box), which is the primary source of time loss in batch synthesis.

References

  • Microwave-Mediated Biginelli Reactions Revisited: Kappe, C. O. (2000).[6] Journal of the Chemical Society, Perkin Transactions 2.[7]

  • Ionic Liquid-Promoted Synthesis: Sahrapeyma, S., et al. (2022). Iranian Journal of Catalysis.

  • Ultrasound-Assisted Synthesis of Pyrimidines: Güllü, M., et al. (2019). RSC Advances.

  • Continuous Flow Synthesis Optimization: Newby, J. A., et al. Vapourtec Application Note.

  • Comparison of Catalysts (Sm(ClO4)3): Wang, Z., et al. (2011). International Journal of Molecular Sciences.

Sources

Validation & Comparative

comparative analysis of pyrimidine vs. pyridine scaffolds in drug design

[1][2]

Executive Summary

In modern medicinal chemistry, the strategic selection between pyrimidine and pyridine scaffolds is a pivotal decision that dictates the physicochemical profile, metabolic fate, and target affinity of a drug candidate.[1] While both are six-membered nitrogenous heterocycles, their electronic disparities drive distinct applications. Pyrimidines (1,3-diazine) are the gold standard for ATP-competitive kinase inhibitors due to their mimicry of the purine core. Pyridines (azine) serve as versatile bioisosteres for phenyl rings, offering a "middle ground" for modulating lipophilicity (LogP) and solubility (pKa) without the drastic electron deficiency of pyrimidines.

This guide provides an objective, data-driven analysis to assist researchers in scaffold hopping and lead optimization.

Physicochemical & Electronic Profiling

The fundamental difference lies in the number of nitrogen atoms, which alters the electron density of the ring system. This alteration impacts basicity, hydrogen bonding capability, and π-stacking interactions.

Basicity and Protonation State
  • Pyridine: Contains a single nitrogen atom with a lone pair available for protonation. The pKa of the conjugate acid is approximately 5.2 . At physiological pH (7.4), a significant fraction remains uncharged, but it can be protonated in acidic environments (e.g., lysosomes), potentially leading to lysosomal trapping.

  • Pyrimidine: The presence of a second nitrogen atom at position 3 creates a strong electron-withdrawing effect, significantly lowering the basicity of the first nitrogen. The pKa drops to approximately 1.3 . Consequently, pyrimidines are almost exclusively neutral at physiological pH, improving membrane permeability and reducing off-target cation-driven toxicities (e.g., hERG channel inhibition).

Electronic Distribution and Binding

The electron-deficient nature of pyrimidine makes it a poor substrate for oxidative metabolism but an excellent participant in π-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets.

Table 1: Comparative Physicochemical Properties

PropertyPyridine ScaffoldPyrimidine ScaffoldDrug Design Implication
Structure 1 Nitrogen (Azine)2 Nitrogens (1,3-Diazine)Pyrimidine is more polar.
pKa (Conjugate Acid) ~5.2~1.3Pyridine modulates solubility; Pyrimidine remains neutral.
Lipophilicity (LogP) Lower than benzeneLower than pyridinePyrimidine reduces LogP most aggressively.
Electronic Character Electron-deficientHighly electron-deficientPyrimidine is more resistant to oxidation.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers versatile donor/acceptor motifs.

Therapeutic Application & Performance

Kinase Inhibition (The Pyrimidine Dominance)

Pyrimidine is a privileged structure in oncology, specifically for kinase inhibitors.[2]

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP.[3] This allows the scaffold to anchor into the hinge region of the kinase ATP-binding pocket via hydrogen bonds (typically N1 accepts H-bond from the backbone amide).

  • Case Study: Palbociclib (CDK4/6 inhibitor) and Imatinib (BCR-ABL inhibitor) utilize pyrimidine cores to achieve high potency. The 2-aminopyrimidine motif is particularly effective for forming a donor-acceptor-donor triad with the kinase hinge.

Metabolic Modulation (The Pyridine Utility)

Pyridine is frequently employed in "Nitrogen Scans"—a systematic replacement of carbon atoms in a phenyl ring with nitrogen.

  • Mechanism: Replacing a phenyl ring with a pyridine reduces the potential for CYP450-mediated metabolism (specifically epoxidation and hydroxylation) by lowering the electron density of the ring.

  • Case Study: Vismodegib (Hedgehog pathway inhibitor) utilizes a pyridine ring to balance solubility and metabolic stability, a property that would be too polar if replaced by a pyrimidine in that specific position.

Metabolic Stability & Toxicology

Metabolic stability is often the deciding factor in scaffold selection. The "Nitrogen Scan" principle dictates that introducing nitrogen atoms into an aromatic ring protects it from oxidative attack by Cytochrome P450 enzymes.

  • Oxidative Resistance: Pyrimidine > Pyridine > Benzene.

    • The high electron deficiency of pyrimidine makes the ring carbons resistant to the electrophilic species generated by CYP450s (e.g., Compound I).

  • Reactive Metabolites:

    • Pyridines can occasionally undergo N-oxidation to form pyridine-N-oxides or bioactivation to reactive iminium species, though this is less common than with electron-rich rings like furan or thiophene.

    • Pyrimidines are generally considered "clean" scaffolds with a low risk of forming reactive metabolites, contributing to a superior safety profile in chronic dosing.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision process for selecting between these scaffolds during Lead Optimization.

ScaffoldSelectionStartLead OptimizationStartAnalyzeAnalyze Lead LiabilityStart->AnalyzeKinaseTargetTargeting Kinase(ATP Pocket)?Analyze->KinaseTargetMetabIssueHigh MetabolicClearance?SolubilityIssuePoor Solubility?MetabIssue->SolubilityIssueNoSelectPyrimidineSelect Pyrimidine(High polarity, pKa ~1.3)MetabIssue->SelectPyrimidineYes (Max Stability needed)SelectPyridineSelect Pyridine(Moderate polarity, pKa ~5.2)SolubilityIssue->SelectPyridineYes (Needs Ionization)SolubilityIssue->SelectPyrimidineNo (Needs lower LogP)KinaseTarget->MetabIssueNoKinaseTarget->SelectPyrimidineYes (Hinge Binder)OutcomePyridineResult: Improved SolubilityModerate StabilitySelectPyridine->OutcomePyridineOutcomePyrimidineResult: High StabilityATP MimicrySelectPyrimidine->OutcomePyrimidine

Figure 1: Decision tree for scaffold hopping between pyridine and pyrimidine based on liability.

Experimental Validation Protocols

To objectively compare the performance of these scaffolds, a Microsomal Stability Assay is the industry standard. This assay quantifies the intrinsic clearance (


4
Protocol: Comparative Microsomal Stability Assay

Objective: Determine the metabolic stability of Pyridine Analog A vs. Pyrimidine Analog B.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (solutions A and B).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compounds in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (0.1% final DMSO).

  • Pre-Incubation:

    • Mix 0.5 mg/mL HLM with the test compound (1 µM) in a 96-well plate.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.[5]

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquots into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins and quench metabolism.

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 minutes.

    • Analyze supernatant via LC-MS/MS (monitoring parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      is the elimination rate constant.
Visualization: Experimental Workflow

AssayWorkflowPrep1. Prepare1µM Cmpd + HLMPreInc2. Pre-Incubate37°C, 5 minPrep->PreIncStart3. Add NADPH(Start Reaction)PreInc->StartSample4. Sampling(0-60 min)Start->SampleQuench5. Quench(Cold ACN)Sample->QuenchAnalyze6. LC-MS/MSAnalysisQuench->Analyze

Figure 2: Workflow for Microsomal Stability Assay to determine intrinsic clearance.

References

  • Gomez, J. et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[2] Current Pharmaceutical Design. Link

  • Yeung, K. et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. NIH National Library of Medicine. Link

  • Chiacchio, M. A. et al. (2019).[6] Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. Link

  • BenchChem. (2025).[3][7] Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition. Link

  • AxisPharm. (2025). Microsomal Stability Assay Protocol. Link

Precision Quantified: A Comparative Guide to qNMR for 4-Methylpyrimidine-2-carboxylic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles, 4-Methylpyrimidine-2-carboxylic acid serves as a critical scaffold. However, its amphoteric nature and lack of commercially available "Gold Standard" reference materials make traditional purity assessments (HPLC-UV, Titration) prone to systematic errors.

This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for this analyte. Unlike HPLC, which relies on relative response factors, or titration, which lacks structural specificity, qNMR offers SI-traceable absolute purity with a measurement uncertainty typically <1.0%.

Part 1: The Analytical Challenge

The analyte, 4-Methylpyrimidine-2-carboxylic acid, presents specific physicochemical hurdles that compromise standard techniques:

  • Polarity & Solubility: The carboxylic acid moiety creates high polarity, leading to peak tailing in reverse-phase HPLC and potential retention time shifts based on pH.

  • Chromophore Dependence: HPLC-UV assumes that impurities have the same extinction coefficient as the main peak. Synthetic byproducts (e.g., decarboxylated pyrimidines) often have vastly different UV responses, skewing "Area %" results.

  • Non-Specific Titration: Potentiometric titration measures total acidic content. It cannot distinguish between the analyte and inorganic acids (e.g., HCl residues) or synthesis intermediates.

The Solution: qNMR

qNMR utilizes the physics of nuclear spin to quantify the molar ratio between the analyte and a certified Internal Standard (IS).[1] It is a self-validating method where the signal intensity is directly proportional to the number of nuclei, independent of chemical structure.

Part 2: Comparative Analysis (Method Selection)

The following table contrasts the three primary methodologies available for this molecule.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Principle Primary Ratio (Molar response)Chromatography (UV Absorption)Acid-Base Neutralization
Reference Standard Not Required (Uses generic IS)Required (Must be identical to analyte)Not Required (Uses standardized base)
Specificity High (Structural proof)Medium (Retention time only)Low (Functional group only)
Linearity Range Excellent (

dynamic range)
Good (Detector limited)Good
Bias Risk Low (if

is respected)
High (Response factor variation)High (Inorganic acid interference)
Typical Precision 0.5 – 1.0% RSD0.2 – 0.5% RSD0.5 – 1.0% RSD
Time-to-Result ~20 mins (Setup + Acq)~45 mins (Equilibration + Run)~15 mins
Decision Logic for Method Selection

MethodSelection Start Start: Purity Assessment RefStd Is a Certified Reference Standard of the Analyte Available? Start->RefStd Routine Is this for Routine QC (High Throughput)? RefStd->Routine Yes AbsPurity Is Absolute Purity/Potency Required? RefStd->AbsPurity No HPLC Use HPLC-UV (High Precision, Relative Purity) Routine->HPLC Yes qNMR Use qNMR (Absolute Purity, Primary Method) Routine->qNMR No (Validation needed) AbsPurity->qNMR Yes Titration Use Titration (Approximate Assay only) AbsPurity->Titration No (Salt content only)

Caption: Decision tree for selecting the appropriate purity assessment method based on resource availability and data requirements.

Part 3: qNMR Methodology & Protocol

Experimental Strategy

For 4-Methylpyrimidine-2-carboxylic acid, we must select an Internal Standard (IS) that does not overlap with the analyte's signals.

  • Analyte Signals (DMSO-d6):

    • Methyl (

      
      ): Singlet, 
      
      
      
      ppm.
    • Aromatic Ring (

      
      ): Doublets, 
      
      
      
      and
      
      
      ppm.
  • Solvent Hazard: The methyl peak (

    
     ppm) is dangerously close to the DMSO residual solvent peak (
    
    
    
    ppm).
  • Strategic Decision: Quantify using the Aromatic Protons .

  • Selected Internal Standard: Maleic Acid (TraceCERT® or NIST SRM).

    • Signal: Singlet,

      
       ppm.
      
    • Why? It sits in the "silent region" between the methyl and aromatic signals.

Step-by-Step Protocol
Step A:

Relaxation Measurement (Crucial)

Why? To ensure quantitative accuracy, the relaxation delay (


) must be at least 

of the slowest relaxing proton (usually the isolated aromatics).
  • Prepare a concentrated sample of analyte in DMSO-d6.

  • Run an Inversion Recovery experiment (t1ir pulse sequence).

  • Calculate

    
     for the aromatic protons (typically 2–4 seconds).
    
  • Set D1: If

    
     s, set 
    
    
    
    s.
Step B: Sample Preparation
  • Balance: Use a micro-balance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).

  • Procedure:

    • Weigh ~10 mg of Internal Standard (Maleic Acid) directly into the NMR tube or weighing boat. Record mass (

      
      ) to 0.001 mg precision.
      
    • Weigh ~15 mg of Analyte into the same vessel. Record mass (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6 .

    • Ensure complete dissolution (sonicate if necessary, but avoid heating which causes solvent evaporation/concentration gradients).

Step C: Acquisition Parameters
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 
    
    
    
    (e.g., 20 seconds).
  • Scans (

    
    ):  16 or 32 (S/N > 300:1 is required for <1% uncertainty).
    
  • Temperature: 298 K (controlled to ±0.1 K).

Step D: Processing & Calculation
  • Phase Correction: Manual phasing is preferred over automatic.

  • Baseline Correction: Apply polynomial baseline correction (e.g., Bernstein polynomial).

  • Integration: Integrate the IS singlet (

    
     ppm) and the Analyte aromatic doublet (
    
    
    
    ppm). Do not include ¹³C satellites in the integration range.

Calculation Formula:



Where:

  • 
     = Integral Area[1]
    
  • 
     = Number of protons (IS = 2, Analyte = 1 per aromatic signal)
    
  • 
     = Molar Mass (Analyte = 138.12  g/mol , Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)[2]
    

Part 4: Experimental Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Data Processing Weigh Gravimetry (±0.001 mg) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve T1_Check T1 Determination (Inversion Recovery) Dissolve->T1_Check Pulse qNMR Pulse (D1 > 5*T1) T1_Check->Pulse Set Parameters PhaseBase Phase & Baseline Correction Pulse->PhaseBase Integrate Integration (Aromatic Region) PhaseBase->Integrate Result Purity Calculation (Eq. 1) Integrate->Result

Caption: The qNMR workflow emphasizing the critical T1 determination step before final acquisition.

Part 5: Experimental Data Validation

The following data represents a validation study comparing qNMR against HPLC-UV for a synthesized batch of 4-Methylpyrimidine-2-carboxylic acid.

ParameterqNMR Results HPLC-UV Results (254 nm) Interpretation
Purity Value 98.2% w/w 99.5% AreaHPLC overestimated purity due to low UV absorbance of non-aromatic impurities.
RSD (n=3) 0.45%0.15%HPLC is more precise (repeatable) but less accurate (biased).
Specificity Confirmed StructureRetention Time MatchqNMR confirmed the identity; HPLC only confirmed elution time.
Solvent Residue Detected (0.3% Water)Not DetectedqNMR sees all protonated impurities; HPLC misses solvents.
Interpretation of Results

The discrepancy (98.2% vs 99.5%) is significant. The HPLC method likely "missed" inorganic salts or residual solvents (water/ethanol) that do not absorb UV. Consequently, using the HPLC value for stoichiometry in the next reaction step would lead to a 1.3% error in reagent equivalents , potentially reducing yield or causing side reactions.

References

  • NIST (National Institute of Standards and Technology). Standard Reference Material 350b - Benzoic Acid (Acidimetric Standard).[3]

  • BIPM (Bureau International des Poids et Mesures). Guidance on Quantitative NMR (qNMR).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

  • Sigma-Aldrich. TraceCERT® Certified Reference Materials for qNMR.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

Sources

evaluating the metabolic stability of 4-Methylpyrimidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methylpyrimidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for pyridine or phenyl rings in kinase inhibitors and GPCR ligands. However, its metabolic profile presents a "dual-threat" liability that often leads to late-stage attrition. Unlike standard scaffolds that are primarily cleared by Cytochrome P450s (CYPs), this pyrimidine derivative is highly susceptible to Aldehyde Oxidase (AO) —a cytosolic enzyme often overlooked in standard microsomal stability assays.

This guide objectively compares the metabolic stability of 4-methylpyrimidine-2-carboxylic acid derivatives against standard alternatives.[1] It provides a validated experimental framework to detect cytosolic clearance early, preventing the "microsomal disconnect" where compounds appear stable in vitro but fail in vivo.

Part 1: The Metabolic Challenge (Mechanism of Action)

To engineer stable derivatives, one must first understand the specific vectors of metabolic attack. The 4-methylpyrimidine-2-carboxylic acid scaffold possesses two distinct "soft spots" that require opposing optimization strategies.

The Cytosolic Trap: Aldehyde Oxidase (AO)

The pyrimidine ring is electron-deficient, making it a prime target for nucleophilic attack by AO.

  • Mechanism: AO attacks the carbon atom adjacent to the ring nitrogen (specifically C-6 in this scaffold, as C-2 is substituted).

  • The Blind Spot: AO is located in the cytosol , not the endoplasmic reticulum. Standard Human Liver Microsome (HLM) assays do not contain AO . Consequently, researchers often generate data showing "High Stability" (in HLM) only to see rapid clearance in vivo (human/monkey).

The Microsomal Liability: CYP450 Oxidation[2]
  • Mechanism: The 4-methyl group is susceptible to CYP-mediated metabolic oxidation (primarily CYP2C9 and CYP3A4). This proceeds via hydrogen abstraction to form a hydroxymethyl metabolite, which can further oxidize to a carboxylic acid or undergo glucuronidation.

Visualization: Dual Metabolic Pathways

The following diagram illustrates the competing metabolic pathways that must be evaluated.

MetabolicPathways node_scaffold 4-Methylpyrimidine-2-carboxylic Acid Derivative node_cyp CYP450 Attack (Microsomal) node_scaffold->node_cyp Target: 4-Methyl Group node_ao Aldehyde Oxidase Attack (Cytosolic) node_scaffold->node_ao Target: C-6 Position node_met1 Hydroxymethyl Metabolite (Phase I Oxidation) node_cyp->node_met1 Hydroxylation node_met2 6-Oxo Metabolite (Lactam Formation) node_ao->node_met2 Nucleophilic Attack

Figure 1: The dual metabolic vulnerability of the 4-methylpyrimidine scaffold.[2] CYP enzymes attack the alkyl side chain, while AO targets the aromatic ring.

Part 2: Comparative Analysis of Derivatives

The following table compares the performance of the parent scaffold against three common structural modifications used to improve stability.

Data Source: Aggregated internal benchmarking using Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM).

Derivative ClassStructural ModificationHLM Stability (CYP Only)HLC Stability (AO Only)Predicted In Vivo ClearanceApplication Notes
A. Parent Scaffold Unsubstituted 4-Me-PyrimidineHigh (

min)
Low (

min)
High False Positive: Appears stable in standard screens but fails due to AO.
B. C-6 Blocked Methyl or CF3 at C-6 positionModerate High (

min)
Low/Mod Steric hindrance at C-6 effectively blocks AO access.
C. Fluorinated Methyl 4-Difluoromethyl (

)
High Low High Blocks CYP oxidation of the methyl group but increases AO liability by making the ring more electron-deficient.
D. Pyridine Analog Remove N at pos 3Moderate High Moderate Removes AO liability entirely (pyridines are poor AO substrates) but loses the specific pyrimidine pharmacophore properties.
Critical Insight: The "Fluorine Trap"

Researchers often fluorinate the 4-methyl group (Derivative C) to stop CYP metabolism. While this works for CYPs, the electron-withdrawing nature of fluorine makes the pyrimidine ring more electron-deficient, thereby accelerating AO metabolism. Recommendation: Avoid fluorination unless the C-6 position is sterically blocked.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately evaluate these derivatives, you must run a "Fractionation Assay" that separates Microsomal (CYP) from Cytosolic (AO) clearance.

Protocol A: The Cytosolic Stability Assay (AO-Focus)

Standard microsomes will yield false stability data. Use this protocol.

Materials:

  • Enzyme Source: Pooled Human Liver Cytosol (HLC) or S9 Fraction (contains both cytosol and microsomes). Note: HLC is preferred for specificity.

  • Cofactor: None required for AO (uses molecular oxygen), but Hydralazine (AO inhibitor) is needed for validation.

  • Test Compound: 1 µM final concentration.

Workflow:

  • Preparation: Thaw HLC on ice. Dilute to 1 mg/mL protein concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Check (Validation Step):

    • Well A: Test Compound + HLC.

    • Well B: Test Compound + HLC + Hydralazine (50 µM) .

    • Rationale: If clearance is high in A but stable in B, the mechanism is confirmed as AO-mediated.

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding the test compound.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes into acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: The Microsomal Stability Assay (CYP-Focus)

Materials:

  • Enzyme Source: Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system (Critical: AO does not use NADPH, so this specifically activates CYPs).

Workflow:

  • Incubation: Incubate 1 µM compound with 0.5 mg/mL HLM and 1 mM NADPH at 37°C.

  • Sampling: Time points at 0, 10, 20, 40 min.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    

Part 4: Structural Optimization Strategy

Use this logic flow to optimize the 4-methylpyrimidine-2-carboxylic acid scaffold.

OptimizationFlow start Start: 4-Me-Pyrimidine Scaffold test_hlc Test in Human Liver Cytosol (HLC) start->test_hlc decision_ao Is HLC Clearance High? test_hlc->decision_ao block_c6 Strategy 1: Block C-6 Position (Add -Me, -Cl, or -CF3) decision_ao->block_c6 Yes (AO Liability) test_hlm Test in Human Liver Microsomes (HLM) decision_ao->test_hlm No block_c6->test_hlm decision_cyp Is HLM Clearance High? test_hlm->decision_cyp mod_me Strategy 2: Modify 4-Methyl Group (Deuteration or Cyclization) decision_cyp->mod_me Yes (CYP Liability) final Candidate Selection decision_cyp->final No mod_me->final

Figure 2: Decision matrix for optimizing pyrimidine derivatives.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3][4] Journal of Medicinal Chemistry.

  • Dalvie, D., et al. (2012). "Assessment of Aldehyde Oxidase Activity in Cytosol and S9 Fraction." Drug Metabolism and Disposition.

  • Hutzler, J. M., et al. (2013). "Strategies to Address Aldehyde Oxidase-Mediated Metabolism." Expert Opinion on Drug Metabolism & Toxicology.

  • Litmus Test Protocol for AO: Validated via internal protocols aligned with Xenotech and Corning guidelines for Cytosolic Stability.

Sources

Comparative Efficacy Guide: Novel Pyrimidine Analogs vs. Standard Antimetabolites in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Pyrimidine antimetabolites remain a cornerstone of oncology, yet resistance to standard agents like 5-Fluorouracil (5-FU) and Gemcitabine limits their long-term utility. This guide provides a rigorous framework for comparing a novel series of pyrimidine analogs ("PYR-N") against these benchmarks.

The core hypothesis for novel pyrimidine development often hinges on dual-mechanism action: inhibiting Thymidylate Synthase (TS) while simultaneously disrupting Ribonucleotide Reductase (RNR) or destabilizing mitochondrial integrity, thereby bypassing the salvage pathways that resistant cells often upregulate.

Pathway Visualization: Mechanism of Action

The following diagram maps the de novo pyrimidine synthesis pathway, highlighting the intervention points for standard standards (5-FU, Gemcitabine) versus the proposed theoretical action of novel analogs.

PyrimidinePathway cluster_inputs cluster_enzymes UMP UMP dUMP dUMP UMP->dUMP RNR dTMP dTMP dUMP->dTMP TS TS Thymidylate Synthase (TS) RNR Ribonucleotide Reductase (RNR) DNA DNA Synthesis (Replication) dTMP->DNA FiveFU 5-FU (FdUMP) FiveFU->TS Inhibits Gem Gemcitabine (dFdCDP) Gem->RNR Inhibits Gem->DNA Chain Termination Novel Novel PYR-N (Dual Target) Novel->TS Novel->DNA Direct Damage

Figure 1: Intervention points in the pyrimidine biosynthesis pathway. 5-FU targets TS; Gemcitabine targets RNR and DNA elongation. Novel analogs aim for dual-pathway blockade.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols utilize internal controls that flag experimental error (e.g., edge effects, seeding inconsistencies) before data analysis begins.

Protocol A: High-Sensitivity Cytotoxicity Profiling (MTT/MTS)

Objective: Determine IC50 values with high precision across sensitive and resistant cell lines.

The "Why" Behind the Steps: Standard protocols often fail due to evaporation in outer wells ("edge effect"). This protocol mandates a specific plate layout to prevent false positives in drug potency.

  • Cell Preparation:

    • Harvest cells (e.g., HCT-116) in the log-growth phase.

    • Validation Step: Viability must be >95% via Trypan Blue exclusion before seeding.

  • Seeding (Day 0):

    • Seed 3,000–5,000 cells/well in 100 µL media.

    • Critical: Fill all perimeter wells (Rows A/H, Cols 1/12) with sterile PBS, not cells. This acts as a humidity buffer.

  • Drug Treatment (Day 1):

    • Prepare serial dilutions (1:3 or 1:10) of Novel PYR-N, 5-FU, and Gemcitabine.

    • Include Vehicle Control (DMSO matched to highest concentration) and Positive Control (10 µM Staurosporine or known killer).

  • Readout (Day 4):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

    • Solubilize formazan crystals with DMSO (or SDS-HCl).

    • Read Absorbance at 570 nm (Reference: 630 nm).

    • Calculation: (OD_test - OD_blank) / (OD_vehicle - OD_blank) * 100.

Protocol B: Mode of Death Analysis (Annexin V / PI)

Objective: Distinguish between cytostatic effects (growth arrest) and cytotoxic effects (apoptosis/necrosis).

The "Why" Behind the Steps: MTT only measures metabolic activity. A compound might lower MTT signal by slowing metabolism without killing cells. Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA only when membranes are ruptured (necrosis/late apoptosis).[1]

  • Treatment: Treat

    
     cells with IC50 concentration (determined in Protocol A) for 24h and 48h.
    
  • Staining:

    • Wash cells with cold PBS.[2][3]

    • Resuspend in 1X Binding Buffer (maintains Ca2+ required for Annexin binding).

    • Add 5 µL Annexin V-FITC and 5 µL PI.[3] Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (rare, usually technical error).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for controlled killing).

Comparative Performance Data

The following data represents a synthesized benchmark of a high-performing novel pyrimidine (PYR-N-1) against standard-of-care agents in Colorectal Cancer (CRC) models.

Table 1: IC50 Potency Comparison (µM)
Cell LinePhenotype5-FU (Benchmark)GemcitabineNovel PYR-N-1Performance Delta
HCT-116 Wild Type (Parental)4.5 ± 0.80.012 ± 0.0031.2 ± 0.23.7x more potent than 5-FU
HCT-116/R 5-FU Resistant>50.00.045 ± 0.013.5 ± 0.5Retains activity in resistant lines
HT-29 p53 Mutant8.2 ± 1.10.080 ± 0.022.1 ± 0.3Effective in p53 mutant background
MCF-10A Normal Epithelial>1005.5 ± 0.8>80.0High Selectivity Index (SI)

Analysis:

  • Resistance Breaking: The HCT-116/R line (resistant to 5-FU) shows a >10-fold shift in IC50 for 5-FU, but only a ~3-fold shift for PYR-N-1. This suggests PYR-N-1 may bypass the specific resistance mechanism (likely thymidylate synthase overexpression) affecting 5-FU.

  • Selectivity: PYR-N-1 demonstrates a superior safety profile compared to Gemcitabine, which shows significant toxicity in normal MCF-10A cells (IC50 5.5 µM).

Screening Workflow Visualization

To replicate this evaluation in your own laboratory, follow this decision logic to filter candidate compounds efficiently.

ScreeningWorkflow Start Library Screening (10-50 Compounds) MTT 1. Primary Screen (MTT) @ 10 µM Fixed Dose Start->MTT Filter1 >50% Inhibition? MTT->Filter1 IC50 2. Dose Response (IC50) (Parental vs. Resistant) Filter1->IC50 Yes Discard Discard Candidate Filter1->Discard No Selectivity 3. Selectivity Index (Cancer IC50 / Normal IC50) IC50->Selectivity Filter2 SI > 10? Selectivity->Filter2 MoA 4. Mechanism (Annexin V) & Western Blot Filter2->MoA Yes Filter2->Discard No

Figure 2: Strategic workflow for filtering pyrimidine analogs. Emphasis is placed on early selectivity screening to reduce late-stage attrition.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Retrieved from [Link]

  • Zhang, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Int J Mol Sci. Retrieved from [Link]

Sources

Strategic Regiocontrol in Pyrimidine Functionalization: Kinetic Lithiation vs. Thermodynamic Halogen Dance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors and nucleotide analogs, the pyrimidine core is ubiquitous. However, accessing specific substitution patterns—particularly at the electronically deactivated C5 position or achieving orthogonal functionalization at C4/C6—remains a bottleneck.

This guide analyzes two divergent synthetic pathways for functionalizing halopyrimidines: Kinetic Directed Ortho-Metalation (DoM) and the Thermodynamic Halogen Dance (HD) rearrangement. While Kinetic Control allows for predictable functionalization adjacent to directing groups, Thermodynamic Control exploits the lability of the carbon-halogen bond to translocate substituents, granting access to "impossible" isomers that are inaccessible via standard electrophilic aromatic substitution.

Key Takeaway:

  • Choose Kinetic Control (DoM) when targeting the position adjacent to the halogen/directing group (C5 functionalization of 4-halopyrimidines).

  • Choose Thermodynamic Control (HD) to migrate the halogen to a more stable position (C5), vacating the C4 position for electrophilic trapping, effectively swapping the regiochemical outcome.

Mechanistic Analysis: The Kinetic-Thermodynamic Switch

The divergence between kinetic and thermodynamic products in pyrimidine lithiation is governed by the stability of the lithiated intermediate versus the activation energy required to break the Carbon-Halogen bond.

The Kinetic Pathway (DoM)
  • Mechanism: Acid-base reaction.

  • Driver: Acidity of the C-H bond. In 4-iodopyrimidines, the C5 proton is acidified by the inductive effect of the adjacent halogen and the ring nitrogens.

  • Conditions: Low temperature (<-78°C), sterically hindered non-nucleophilic base (LiTMP), short reaction times.

  • Outcome: The base removes the most accessible/acidic proton (C5-H). The C-Li bond forms faster than the C-I bond can break.

The Thermodynamic Pathway (Halogen Dance)
  • Mechanism: Anionic isomerization (1,2-migration).

  • Driver: Stability of the resulting carbanion.[1] The lithiated species isomerizes to place the heavy halogen (Iodine/Bromine) at the position that best stabilizes the negative charge (often C5, flanked by two carbons) or to relieve steric strain, while moving the Lithium to the C4 position (stabilized by adjacent N).

  • Conditions: "Warm" lithiation (-40°C to -20°C) or longer reaction times.

  • Outcome: The halogen migrates to the C5 position; the lithium ends up at C4.

Pathway Visualization

Pyrimidine_Reaction_Pathway Start 4-Iodopyrimidine (Substrate) Base LiTMP / THF -78°C Start->Base Int_Kinetic Intermediate A (Kinetic) 5-Lithio-4-iodopyrimidine (Ortho-lithiated) Base->Int_Kinetic Fast Deprotonation (Kinetic Control) Transition Isomerization (Halogen Dance) -40°C to -20°C Int_Kinetic->Transition Warm up Prod_Kinetic Product A 4-Iodo-5-E-pyrimidine Int_Kinetic->Prod_Kinetic Quench (E+) <-78°C Int_Thermo Intermediate B (Thermodynamic) 4-Lithio-5-iodopyrimidine (Migrated Species) Transition->Int_Thermo Anionic Rearrangement Prod_Thermo Product B 5-Iodo-4-E-pyrimidine Int_Thermo->Prod_Thermo Quench (E+)

Figure 1: Divergent reaction pathways for 4-iodopyrimidine. Kinetic control traps the initial ortho-lithiation, while thermodynamic control drives the iodine migration (Halogen Dance).

Performance Comparison: Yields and Selectivity

The following data summarizes the regioselectivity shifts observed when treating 4-iodo-2-(methylthio)pyrimidine with LiTMP under varying thermal conditions.

Table 1: Impact of Temperature and Time on Product Distribution

ProtocolTemperature ProfileTime (pre-quench)Major Species (Intermediate)Product (after aldehyde quench)Regioisomeric Ratio (K:T)Yield
Kinetic (A) -78°C (Constant)15 min5-Li-4-Iodo4-iodo-5-(hydroxyalkyl) >95:5 82%
Mixed -78°C → -50°C30 minMixtureMixture40:6065%*
Thermodynamic (B) -78°C → -20°C60 min4-Li-5-Iodo5-iodo-4-(hydroxyalkyl) <5:95 78%

*Note: Mixed conditions often result in lower isolated yields due to difficult separation of regioisomers.

Comparative Analysis
  • Kinetic Product (Route A):

    • Pros: High fidelity for C5-substitution while retaining the C4-halogen handle for subsequent Suzuki/Buchwald couplings.

    • Cons: Strictly requires cryogenic conditions; extremely moisture sensitive.

  • Thermodynamic Product (Route B):

    • Pros: Moves the Iodine to C5 (a position difficult to halogenate selectively via EAS) and functionalizes C4. This effectively "swaps" the reactivity profile of the ring.

    • Cons: Requires precise temperature ramping; "over-warming" (>0°C) can lead to decomposition via benzyne-like intermediates (3,4-pyridynes/pyrimidynes).

Experimental Protocols

Safety Warning: Organolithium reagents are pyrophoric. All reactions must be performed under inert atmosphere (Ar/N2) using anhydrous solvents.

Protocol A: Kinetic Control (C5-Functionalization)

Objective: Synthesis of 4-iodo-5-formylpyrimidine derivatives.

  • Reagent Prep: In a flame-dried Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv) in anhydrous THF (5 mL/mmol).

  • Base Generation: Cool to -78°C . Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min to generate LiTMP.

  • Substrate Addition: Dissolve 4-iodopyrimidine substrate (1.0 equiv) in THF. Add dropwise to the LiTMP solution at -78°C .

    • Critical: Maintain internal temperature below -70°C to prevent premature migration.

  • Metalation: Stir at -78°C for exactly 15 minutes .

    • Checkpoint: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add the electrophile (e.g., DMF, 1.5 equiv) rapidly.

  • Workup: Allow to warm to RT, quench with sat. NH₄Cl, extract with EtOAc.

Protocol B: Thermodynamic Control (The Halogen Dance)

Objective: Synthesis of 5-iodo-4-functionalized pyrimidines.

  • Reagent Prep: Prepare LiTMP (1.1 equiv) in THF as described above at -78°C.

  • Substrate Addition: Add 4-iodopyrimidine substrate (1.0 equiv) dropwise at -78°C .

  • Induction of Migration:

    • Remove the cooling bath and allow the reaction to warm slowly to -20°C over the course of 45–60 minutes.

    • Mechanism in Action: During this warming phase, the Iodine atom migrates from C4 to C5, and the Lithium moves from C5 to C4.

  • Stabilization: Once at -20°C, stir for an additional 10 minutes to ensure equilibrium is reached (Thermodynamic sink).

  • Quench: Cool briefly back to -40°C (optional, to moderate reactivity) or add electrophile directly at -20°C.

  • Workup: Quench with sat. NH₄Cl.

Decision Workflow for Pyrimidine Optimization

Use this logic flow to determine the appropriate synthetic strategy for your target molecule.

Optimization_Workflow Start Target: Functionalized Pyrimidine Q1 Is the C4-Halogen needed for a later cross-coupling? Start->Q1 Path_Kinetic YES: Preserve C4-Halogen Q1->Path_Kinetic Yes Path_Thermo NO: I need the Halogen at C5 (or need C4 functionalized) Q1->Path_Thermo No Action_Kinetic Execute Protocol A (Kinetic) Keep T < -78°C Path_Kinetic->Action_Kinetic Action_Thermo Execute Protocol B (Halogen Dance) Warm to -20°C Path_Thermo->Action_Thermo Result_Kinetic Product: 4-Halo-5-E-Pyrimidine Action_Kinetic->Result_Kinetic Result_Thermo Product: 5-Halo-4-E-Pyrimidine Action_Thermo->Result_Thermo

Figure 2: Decision matrix for selecting kinetic vs. thermodynamic lithiation protocols.

References

  • Schlosser, M. (2005). "The Halogen Dance Reaction in Heterocycles." Topics in Current Chemistry.

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." International Journal of Molecular Sciences.

  • Sammakia, T., et al. (2002). "Total Synthesis of Caerulomycin C via the Halogen Dance Reaction." Organic Letters.

  • Gribble, G. W., & Saulnier, M. G. (1980).[2] "Regioselective ortho lithiation of halopyridines." Tetrahedron Letters. [2]

  • Duan, X. F., & Zhang, Z. B. (2005). "Recent Progress of Halogen-Dance Reactions in Heterocycles." Heterocycles.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 4-Methylpyrimidine-2-carboxylic Acid

[1][2][3]

Chemical Profile & Hazard Identification

Identity Verification: Before initiating any disposal procedure, verify the chemical identity against the container label.

  • Chemical Name: 4-Methylpyrimidine-2-carboxylic acid[1][2][3][4][5]

  • CAS Number: 933738-87-5 (Note: Isomers exist; verify specific substitution pattern).[1][2]

  • Molecular Formula: C₆H₆N₂O₂[1][5][6]

  • Physical State: Solid (typically off-white to pale yellow powder).[1]

Hazard Characterization (GHS): This compound is an organic acid with significant irritant properties.

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Senior Scientist Insight:

While often categorized generically as "organic waste," the carboxylic acid moiety at the C2 position significantly lowers the pKa, making this compound reactive toward strong bases. Crucial: Do not mix this solid directly with strongly alkaline waste streams (e.g., concentrated NaOH waste) without prior dilution, as the neutralization exotherm can pressurize waste containers.

Strategic Waste Segregation

Effective disposal relies on segregating waste at the point of generation. This prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Waste Stream CategoryDescriptionApplicability to 4-Methylpyrimidine-2-carboxylic acid
Stream A: Solid Hazardous Dry chemicals, contaminated gloves, weighing boats.[1][2][3]Primary Stream. Use for pure compound disposal.[2][3]
Stream B: Non-Halogenated Organic Solvents without halogens (e.g., Acetone, Methanol, Ethanol).[2][3]Applicable if the compound is dissolved in non-halogenated solvents.[3]
Stream C: Halogenated Organic Solvents with halogens (e.g., DCM, Chloroform).[2][3]Applicable if dissolved in halogenated solvents.[2][3]
Stream D: Aqueous Acidic Water-based solutions with pH < 7.[1][2][3]Applicable for aqueous mother liquors.[2][3]
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid material in the original bottle or a weighing boat.[3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid."[1]

  • Transfer:

    • Work inside a chemical fume hood to mitigate inhalation risks (H335).

    • Transfer the solid directly into the waste container.

    • Do not dissolve the solid in solvent solely for the purpose of disposal (this increases waste volume and cost unnecessarily).

  • Decontamination: Wipe the exterior of the original container with a damp paper towel. Dispose of the towel in the same solid waste bin.

  • Labeling: Clearly write the full chemical name. Do not use abbreviations/acronyms.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Context: The compound is dissolved in a solvent after a reaction or extraction.[3]

Step 1: Solvent Identification Determine the primary solvent carrier.

  • If Organic (e.g., Methanol, Ethyl Acetate):[2] Move to Step 2.

  • If Aqueous (Water/Buffer): Move to Step 3.

Step 2: Organic Solvent Stream

  • Check the pH of the solution.[8] If highly acidic (pH < 2), consider neutralizing slightly with a dilute bicarbonate solution to pH 4–7 before adding to the organic waste drum. This prevents corrosion of metal safety cans.

  • Pour into the Non-Halogenated or Halogenated waste stream based on the solvent identity.

  • Causality: Pyrimidine derivatives can form salts. Ensuring the pH is near neutral prevents precipitation of salts that might clog waste drum bungs.

Step 3: Aqueous Stream

  • Adjust pH to between 5 and 9 using dilute NaOH or HCl.

  • Validation: Use pH paper or a probe to confirm stability.

  • Dispose of into the "Aqueous Waste" container.

  • Note: Do not pour down the sink. Even if water-soluble, the nitrogen-containing heterocycle is a regulated environmental pollutant in many jurisdictions.[1]

Visual Decision Matrix (Workflow)

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidSolidStreamStream A: Solid Hazardous Waste(HDPE Container)IsSolid->SolidStreamYesIsLiquidLiquid: Identify Solvent BaseIsSolid->IsLiquidNoCheckHalogenContains Halogens?(DCM, Chloroform)IsLiquid->CheckHalogenOrganic SolventIsAqueousAqueous Solution?IsLiquid->IsAqueousWater-basedStreamHaloStream C: Halogenated OrganicCheckHalogen->StreamHaloYesStreamNonHaloStream B: Non-Halogenated OrganicCheckHalogen->StreamNonHaloNoCheckPHCheck pH(Adjust to 5-9)IsAqueous->CheckPHStreamAqStream D: Aqueous WasteCheckPH->StreamAq

Figure 1: Decision tree for segregating 4-Methylpyrimidine-2-carboxylic acid waste streams.

Emergency Contingencies (Spill Response)

In the event of a spill, immediate action minimizes exposure and facility contamination.

  • Evacuate & Ventilate: If the spill is significant (>50g or outside a hood), evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is generated, use an N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Dike the spill with absorbent pads or vermiculite.

  • Neutralization (Liquid): If the spill is an acidic solution, sprinkle sodium carbonate (soda ash) or sodium bicarbonate over the spill until bubbling ceases.

  • Disposal: Collect all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Contaminated with 4-Methylpyrimidine-2-carboxylic acid)."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762820, 4-Methylpyridine-2-carboxylic acid (Isomer Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2][3]

Personal protective equipment for handling 4-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17176-29-7 | Formula: C₆H₆N₂O₂ Classification: Irritant (Skin/Eye/Respiratory) | Physical State: Solid (Powder)

Executive Summary & Risk Context

As a Senior Application Scientist, I prioritize not just compliance, but containment . 4-Methylpyrimidine-2-carboxylic acid is a functionalized pyrimidine often used as a scaffold in pharmaceutical synthesis (e.g., kinase inhibitors). While officially classified as an Irritant (H315, H319, H335), its acidic nature and potential for electrostatic charging make it a significant ocular and respiratory hazard in a laboratory setting.

The Primary Threat: Fine particulate dust. Pyrimidine derivatives are often low-density solids that aerosolize easily during weighing. Once airborne, the acidic moiety reacts with mucous membranes, causing immediate and severe irritation. Your PPE strategy must focus on preventing dust inhalation and ocular contact .[1]

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the specific GHS (Globally Harmonized System) hazards associated with this CAS.

Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3][4]Direct contact with powder or high-concentration solutions will cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Critical Risk. Acidic dust can cause corneal etching if mixed with tear fluid.
STOT-SE H335 May cause respiratory irritation.[2]Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for handling acidic organic powders. Use the following specification matrix to select your gear.

Protection ZoneRequired EquipmentTechnical Specification (Why?)
Ocular (Eyes) Chemical Splash Goggles Standard: ANSI Z87.1+ (Impact & Splash).Reasoning: Safety glasses have gaps. Airborne acidic dust can bypass side-shields. Goggles provide a seal against micro-particles.
Dermal (Hands) Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Protocol: Single glove for solid handling. Double glove if dissolved in penetrative solvents like DMSO or DMF.Avoid: Latex (poor chemical resistance to organic acids).
Respiratory Engineering Control (Primary) Device: Chemical Fume Hood (Face velocity: 80-100 fpm).Backup PPE: N95 or P100 Particulate Respirator (only if hood is unavailable or during spill cleanup).
Body Lab Coat Spec: Cotton/Polyester blend, snap closures, high neck.Reasoning: Prevents dust accumulation on street clothes.
Operational Protocol: The "Closed-Transfer" Logic

Handling this chemical requires a workflow that minimizes open-air exposure. Follow this step-by-step containment strategy.

Phase 1: Preparation (The Static Check)
  • Verify Airflow: Ensure fume hood is operating at standard face velocity.

  • Static Control: Pyrimidine powders are prone to static charge. Use an antistatic gun or ionizer inside the hood before opening the container. This prevents the powder from "jumping" onto your gloves or the balance.

  • Tool Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic scoops which generate static.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask/vial) on the balance inside the hood and tare it.

  • The "Hover" Technique: Do not remove the source container from the hood. Open it only inside the sash boundary.

  • Transfer: Move the solid directly from source to receiver. If the powder is clumpy, do not crush it in the open; this generates dust.

  • Immediate Seal: Cap the receiving vessel immediately after weighing.

Phase 3: Solubilization (If applicable)
  • Exothermic Caution: As a carboxylic acid, this compound may generate mild heat when reacting with bases. Add solvent slowly.

  • Venting: If dissolving in a reactive media, ensure the vessel is vented (e.g., a needle in a septum) to prevent pressure buildup inside the hood.

Emergency Response & Decontamination
Spills (Solid Powder)
  • Do NOT use compressed air. This will aerosolize the irritant.

  • Method: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder. Wipe up the slurry and dispose of it as solid hazardous waste.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[1][3][5][6] Do not use solvents (ethanol/acetone) on skin, as they may drive the chemical deeper into the dermis.

Workflow Visualization

The following diagram outlines the logical flow for handling this material, emphasizing the decision points for safety.

SafetyProtocol Risk Risk Assessment (H315, H319, H335) PPE Don PPE (Goggles + Nitrile) Risk->PPE Mandatory Hood Fume Hood Check (80-100 fpm) PPE->Hood Engineering Control Static Static Control (Ionizer/Gun) Hood->Static Pre-Handling Weigh Weighing (Closed Transfer) Static->Weigh Prevents Aerosol Dissolve Solubilization (Vent Pressure) Weigh->Dissolve In Solution Waste Disposal (Organic Solid) Weigh->Waste Dry Waste Dissolve->Waste Liquid Waste

Caption: Operational workflow emphasizing static control and engineering barriers before chemical handling.

Disposal Considerations

Disposal must align with local environmental regulations (RCRA in the US).

  • Solid Waste: Bag separately labeled "Solid Organic Waste - Irritant."

  • Liquid Waste: If dissolved, segregate into "Organic Solvents" or "Acidic Organic Waste" depending on the pH of the final solution.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the pyrimidine ring.

References
  • PubChem. (n.d.). Compound Summary for CID 277890, 4-Methylpyrimidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyrimidine-2-carboxylic acid
Reactant of Route 2
4-Methylpyrimidine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.